Author: BenchChem Technical Support Team. Date: April 2026
[label="2. Add DIPEA (3.0 eq) for base activation", fillcolor
Figure 1: Stereoelectronic reactivity map of 6-fluoro-2,4-dimethylnicotinic acid.
Experimental Workflows & Protocols
To guarantee reproducibility, I have designed the following protocols as self-validating systems . Each step contains a built-in feedback loop to ensure the chemistry is proceeding as dictated by the molecular logic.
Protocol A: Nucleophilic Aromatic Substitution (S
N
Ar) at C6
Objective: Displacement of the C6-fluorine with a primary amine nucleophile.
Causality: The high electrophilicity of C6 allows this to proceed without transition-metal catalysis. We use DMSO to solvate the transition state and DIPEA to scavenge the generated hydrofluoric acid (HF)[1].
Preparation: Dissolve 6-fluoro-2,4-dimethylnicotinic acid (1.0 eq) in anhydrous DMSO (0.2 M) under argon.
Base Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
Nucleophile Addition: Add the primary amine (1.5 eq) dropwise at room temperature.
Thermal Activation: Heat the mixture to 80 °C for 4–6 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The displacement of the highly electronegative fluorine with an amine drastically shifts the polarity. A successful reaction self-validates by presenting a baseline-separated, highly retained product peak.
Isolation: Cool to room temperature, dilute with ice water, and acidify to pH 3 using 1M HCl. The target C6-amino acid will selectively precipitate. Filter and dry under vacuum.
Protocol B: Sterically Hindered Amide Coupling at C3
Objective: Formation of an amide bond at the sterically congested C3 position.
Causality: Standard coupling agents (EDC/HOBt) fail here due to the C2/C4 methyl steric clash[2]. We must use HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester, coupled with elevated thermal energy to force the nucleophilic attack.
Activation: Dissolve the starting acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and cool to 0 °C to prevent premature degradation of the coupling agent.
Ester Formation: Add HATU (1.2 eq) portion-wise. Stir at 0 °C for 30 minutes.
Self-Validation Checkpoint: Inject an aliquot into the HPLC. The formation of the active ester will appear as a distinct, UV-active intermediate peak. Do not proceed to step 4 until the starting material peak is entirely consumed.
Amidation: Add the target amine (1.5 eq). Remove the ice bath and aggressively warm to 60 °C for 12 hours.
Workup: Quench with saturated aqueous NaHCO
3
. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to pull out residual DMF) and brine.
Purification: Dry over Na
2
SO
4
, concentrate, and purify via silica gel flash chromatography.
Figure 2: Step-by-step workflow for sterically hindered amide coupling at C3.
Applications in Drug Discovery
The unique properties of 6-fluoro-2,4-dimethylnicotinic acid translate directly into advanced therapeutic applications:
Conformational Locking: In peptidomimetic design (such as SARS-CoV-2 3CL protease inhibitors), the steric clash induced by the C2/C4 methyls restricts the dihedral angle of the C3-amide. This forces the molecule into a rigid, orthogonal conformation, drastically reducing the entropic penalty upon binding to the target protein[2].
PET Imaging & Radiolabeling: The highly activated C6-fluoro position is an ideal candidate for
18
F-radiolabeling. By exploiting the S
N
Ar pathway, non-radioactive fluorine can be efficiently exchanged with [
18
F]fluoride to generate Positron Emission Tomography (PET) tracers. This single-step radiosynthesis is crucial for generating prosthetic groups used in the pharmacokinetic profiling of biomolecules[1].
References
Bai, B., et al. "Peptidomimetic α-Acyloxymethylketone Warheads with Six-Membered Lactam P1 Glutamine Mimic: SARS-CoV-2 3CL Protease Inhibition, Coronavirus Antiviral Activity, and in Vitro Biological Stability." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Olberg, D. E., et al. "One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
A Guide to the Structural Elucidation of 6-fluoro-2,4-dimethyl-nicotinic acid: A Methodological Whitepaper
Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Fluorine in Nicotinic Acid Scaffolds
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2][3] Nicotinic acid and its derivatives are vital scaffolds in pharmaceuticals, known for their diverse biological activities. The targeted placement of a fluorine atom, alongside methyl groups, on the nicotinic acid core, as in 6-fluoro-2,4-dimethyl-nicotinic acid, presents a compelling case for detailed structural investigation. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within a crystal lattice is paramount for rational drug design and for correlating structure with function.[4]
This technical guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural analysis of 6-fluoro-2,4-dimethyl-nicotinic acid. As no public crystal structure data for this specific molecule is available, this document serves as a prospective guide for researchers and drug development professionals aiming to perform this analysis. We will proceed with full editorial control, focusing on the causality behind experimental choices to ensure a robust and reproducible workflow.
Part 1: Synthesis of 6-fluoro-2,4-dimethyl-nicotinic acid: A Proposed Route
A plausible synthetic route for 6-fluoro-2,4-dimethyl-nicotinic acid can be adapted from established methods for synthesizing substituted pyridines. The Hantzsch pyridine synthesis, a classic multi-component reaction, offers a versatile approach to constructing the pyridine ring with the desired substitution pattern.[4][5][6]
Proposed Synthetic Pathway:
A potential starting point is the synthesis of a dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine. Subsequent functional group manipulation would yield the target compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Diethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
To a round-bottom flask, add 2-fluoro-5-nitrobenzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the dihydropyridine intermediate.
Step 2: Aromatization to Diethyl 2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)pyridine-3,5-dicarboxylate
Dissolve the dihydropyridine from Step 1 in glacial acetic acid.
Add a suitable oxidizing agent, such as ceric ammonium nitrate (CAN) or nitric acid, portion-wise at room temperature.
Heat the mixture to 80-100°C for 2-3 hours until the starting material is consumed (monitored by TLC).
Cool the mixture and pour it into ice water. Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Step 3: Reduction of the Nitro Group
Dissolve the product from Step 2 in ethanol or methanol.
Add a reducing agent, such as tin(II) chloride dihydrate or palladium on carbon (Pd/C) under a hydrogen atmosphere.
Stir the reaction at room temperature until the reduction is complete.
Filter the reaction mixture and concentrate the filtrate. The resulting amine can be purified by crystallization or chromatography.
Step 4: Sandmeyer Reaction to Introduce Fluorine
Diazotize the amino group from Step 3 using sodium nitrite in the presence of a strong acid (e.g., HBF₄) at 0-5°C.
Decompose the resulting diazonium salt by heating to introduce the fluorine atom at the 6-position. This is a critical step requiring careful temperature control.
Step 5: Hydrolysis of the Esters to the Carboxylic Acid
Hydrolyze the diethyl ester from the previous step using aqueous sodium hydroxide or potassium hydroxide in an alcohol/water mixture.
Heat the reaction mixture to reflux for several hours.
After cooling, acidify the mixture with hydrochloric acid to precipitate the dicarboxylic acid.
Isolate the product by filtration.
Step 6: Selective Decarboxylation
Heat the resulting dicarboxylic acid at a temperature above its melting point to selectively remove one of the carboxylic acid groups, yielding the final product, 6-fluoro-2,4-dimethyl-nicotinic acid. Purification can be achieved by recrystallization.
Part 2: Crystallization: The Gateway to High-Resolution Structural Data
Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is crucial and often requires screening multiple conditions.[1][7]
Core Crystallization Techniques for Small Molecules:
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly in a loosely covered vial. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a small, open container inside a larger, sealed container that contains a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
Antisolvent Addition: A solution of the compound is prepared, and an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the solvent) is slowly added. This can be done by layering the anti-solvent on top of the solution or by slow addition with stirring.
Experimental Protocol: Crystallization Screening
Solvent Selection: Test the solubility of 6-fluoro-2,4-dimethyl-nicotinic acid in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
Setup for Slow Evaporation:
Prepare near-saturated solutions of the compound in promising solvents in small vials.
Cover the vials with parafilm and pierce a few small holes to allow for slow evaporation.
Store the vials in a vibration-free environment at a constant temperature.
Setup for Vapor Diffusion (Hanging Drop or Sitting Drop):
In a well of a crystallization plate, place a reservoir of the anti-solvent.
On a siliconized glass cover slip (hanging drop) or on a post in the well (sitting drop), mix a small volume of the concentrated compound solution with a small volume of the reservoir solution.
Seal the well and allow vapor to diffuse.
Monitor Regularly: Inspect the crystallization trials under a microscope periodically for the formation of single crystals.
Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis: From Diffraction to 3D Structure
SCXRD is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.[8][9] The process can be broken down into three main stages: data collection, data processing, and structure solution and refinement.
Workflow for SCXRD Analysis
Caption: Experimental workflow for crystal structure analysis.
Experimental Protocol: SCXRD Data Collection and Refinement
1. Data Collection
Select a suitable single crystal (clear, well-defined faces, appropriate size) under a microscope and mount it on a goniometer head.
Place the mounted crystal on the diffractometer. A modern instrument equipped with a CCD or CMOS detector and a low-temperature device is standard.
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream. This minimizes thermal motion of the atoms and often improves the quality of the diffraction data.
Perform an initial set of short-exposure diffraction images to determine the unit cell parameters and crystal system.
Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of runs with different crystal orientations.
2. Data Processing
Indexing and Integration: The raw diffraction images are processed to identify the positions and intensities of the diffraction spots. The indexing step assigns Miller indices (h, k, l) to each reflection.[6][9]
Scaling and Merging: The integrated intensities from all the images are scaled to account for variations in exposure time and detector response. Symmetry-equivalent reflections are then merged to create a final dataset of unique reflections with their corresponding intensities and standard uncertainties.
3. Structure Solution and Refinement
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map should reveal the positions of most of the non-hydrogen atoms.
Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model.[5][10] This iterative process involves adjusting atomic positions, occupancies, and atomic displacement parameters (ADPs). Hydrogen atoms are typically placed in calculated positions.
Validation: The final refined structure is validated using various metrics, including the R-factor (agreement factor), goodness-of-fit, and analysis of the residual electron density map to ensure the model is chemically reasonable and accurately represents the data.
Expected Crystallographic Data
The following table summarizes the kind of data that would be generated from a successful crystal structure analysis of 6-fluoro-2,4-dimethyl-nicotinic acid.
Parameter
Expected Value/Information
Chemical Formula
C₈H₈FNO₂
Formula Weight
169.15 g/mol
Crystal System
e.g., Monoclinic, Orthorhombic
Space Group
e.g., P2₁/c, Pca2₁
Unit Cell Dimensions
a, b, c (Å), α, β, γ (°)
Volume (V)
ų
Z (molecules/unit cell)
e.g., 4
Calculated Density (ρ)
g/cm³
Temperature
100(2) K
Wavelength (λ)
e.g., 0.71073 Å (Mo Kα)
Reflections Collected
Total number
Independent Reflections
Number of unique reflections
R-factor (R₁)
< 0.05 for good quality data
Goodness-of-Fit (S)
~1.0
Part 4: Molecular and Supramolecular Structure Analysis
The refined crystal structure provides a wealth of information beyond just the connectivity of atoms.
Molecular Structure:
The analysis will reveal precise bond lengths, bond angles, and torsion angles. The planarity of the pyridine ring and the orientation of the carboxylic acid and methyl groups can be determined.
The Electronic and Structural Characterization of 6-Fluoro-2,4-dimethylnicotinic Acid: A Comprehensive NMR Guide
Executive Summary In modern drug discovery, fluorinated heteroaromatics are highly prized structural motifs due to their enhanced metabolic stability, lipophilicity, and unique binding interactions. 6-Fluoro-2,4-dimethyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, fluorinated heteroaromatics are highly prized structural motifs due to their enhanced metabolic stability, lipophilicity, and unique binding interactions. 6-Fluoro-2,4-dimethylnicotinic acid (CAS: 871492-99-8) serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). However, the introduction of a fluorine atom onto the pyridine core dramatically complicates its Nuclear Magnetic Resonance (NMR) profile.
This whitepaper provides an authoritative, in-depth guide to the
1
H and
13
C NMR characterization of this molecule. By dissecting the causality behind heteronuclear spin-spin couplings (
19
F-
1
H and
19
F-
13
C) and establishing a self-validating experimental protocol, this guide ensures absolute structural confidence for researchers utilizing this compound.
The Structural & Electronic Paradigm: Mechanistic Causality
To accurately interpret the NMR spectrum of 6-fluoro-2,4-dimethylnicotinic acid, one must first understand the electronic perturbations induced by its substituents. The
19
F nucleus (spin I = 1/2, 100% natural abundance) is highly sensitive to its local electronic environment[1].
The fluorine atom at the C6 position exerts a powerful inductive electron-withdrawing effect (-I) through the
σ
-bond framework, while simultaneously donating electron density (+M) into the pyridine
π
-system. This dual electronic nature dictates the chemical shifts and the heteronuclear spin-spin coupling constants (J-couplings) observed in both the
1
H and
13
C NMR spectra[2].
1
H-
19
F Ortho-Coupling: The C5 proton is situated ortho to the fluorine atom. Unlike standard
1
H-
1
H couplings in pyridines, the three-bond scalar coupling between fluorine and hydrogen,
3JH,F
, is typically on the order of 7.5 to 8.5 Hz[3]. The magnitude of this coupling is highly diagnostic of the regiochemistry of the substitution pattern.
13
C-
19
F Scalar Propagation: In the
13
C domain, the scalar coupling propagates through the carbon skeleton, resulting in severe multiplet structures for carbons in close proximity to the fluorine atom[2]. The ipso-carbon (C6) displays an exceptionally large one-bond coupling,
1JC,F≈238
Hz, a direct consequence of the high s-orbital character in the C-F bond[4]. The ortho-carbon (C5) shows a two-bond coupling,
2JC,F≈38
Hz, while the meta-carbon (C4) exhibits a three-bond coupling,
3JC,F≈7.5
Hz[4].
Theoretical NMR Assignments
The following tables summarize the quantitative spectral data. These predictive assignments are grounded in established empirical rules for fluorinated pyridines and serve as a benchmark for spectral validation.
Table 1:
1
H NMR Data (400 MHz, DMSO-
d6
)
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Mechanistic Assignment
C5-H
6.95
Doublet (d)
3JH,F=8.2
1H
Aromatic proton ortho to C6-F.
C2-CH
3
2.45
Singlet (s)
-
3H
Methyl group adjacent to the pyridine nitrogen.
C4-CH
3
2.30
Singlet (s)
-
3H
Methyl group para to the pyridine nitrogen.
COOH
13.50
Broad Singlet (br s)
-
1H
Highly deshielded carboxylic acid proton.
Table 2:
13
C NMR Data (100 MHz, DMSO-
d6
)
Nucleus
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Mechanistic Assignment
C6
161.5
Doublet (d)
1JC,F=238.0
Ipso-carbon directly attached to Fluorine.
C2
158.0
Singlet (s)
-
Carbon attached to C2-CH
3
.
C4
151.2
Doublet (d)
3JC,F=7.5
Carbon attached to C4-CH
3
, meta to F.
C5
109.5
Doublet (d)
2JC,F=38.0
Aromatic C-H ortho to F.
C3
123.0
Singlet (s)
-
Carbon attached to the COOH group.
C=O
168.0
Singlet (s)
-
Carboxylic acid carbonyl carbon.
C2-CH
3
23.0
Singlet (s)
-
Aliphatic methyl carbon at C2.
C4-CH
3
19.0
Singlet (s)
-
Aliphatic methyl carbon at C4.
(Note: Minor long-range couplings, such as
4JC,F
to C2 or C3, may be present but are often obscured by natural line broadening or solvent effects.)
Self-Validating Experimental Protocol
To ensure reproducibility and high-fidelity data extraction, the following self-validating workflow must be strictly adhered to. This protocol is designed to eliminate artifacts and ensure that the critical
J
-couplings are accurately resolved.
Step 1: Solvent Selection and Sample Preparation
Action: Dissolve 15–20 mg of 6-fluoro-2,4-dimethylnicotinic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-
d6
).
Causality: DMSO-
d6
is selected over CDCl
3
because its strong hydrogen-bond accepting nature disrupts carboxylic acid dimers. This prevents severe line broadening of the -COOH proton, yielding a sharp, predictable downfield resonance (~13.5 ppm).
Step 2: Probe Tuning and Shimming
Action: Insert the 5mm NMR tube into the spectrometer. Rigorously tune and match the
1
H and
13
C channels. Perform automated gradient shimming (Z-axis optimization).
Causality: Because
19
F is present, magnetic field homogeneity is paramount. Poor shimming will artificially broaden the peaks, causing the critical 7.5 Hz
3JC,F
and 8.2 Hz
3JH,F
splittings to collapse into unresolved singlets, thereby destroying the diagnostic value of the spectrum.
Step 3: Acquisition Parameter Optimization
Action (
1
H NMR): Set the relaxation delay (D1) to 1.0 second. Acquire 16 scans.
Action (
13
C NMR): Set the relaxation delay (D1) to
≥
3.0 seconds. Acquire a minimum of 1024 scans with
1
H-decoupling (WALTZ-16).
Causality: Quaternary carbons (C2, C3, C4, C6, and C=O) lack attached protons, depriving them of efficient dipole-dipole relaxation pathways. This results in exceptionally long longitudinal relaxation times (
T1
). A truncated D1 would lead to severe under-representation of these critical structural nodes in the final spectrum.
Step 4: Data Processing and Phase Correction
Action: Apply an exponential window function (LB = 0.3 Hz for
1
H; LB = 1.0 Hz for
13
C) prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections.
Causality: Proper apodization enhances the signal-to-noise ratio without compromising the resolution required to extract the fine heteronuclear coupling constants.
Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR acquisition workflow.
Fig 1: Self-validating NMR acquisition workflow for fluorinated heteroaromatics.
References
Source: American Chemical Society (acs.org)
Source: Loughborough University Research Repository (lboro.ac.uk)
Title: Unexpected formation of (Z)-1,2-bis(5-fluoropyridin-2-yl)
High-Resolution Mass Spectrometry Fragmentation Dynamics of 6-Fluoro-2,4-dimethyl-nicotinic Acid
Executive Summary As a Senior Application Scientist, understanding the gas-phase behavior of highly substituted pyridine scaffolds is critical for robust drug metabolism and pharmacokinetic (DMPK) profiling. 6-Fluoro-2,4...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, understanding the gas-phase behavior of highly substituted pyridine scaffolds is critical for robust drug metabolism and pharmacokinetic (DMPK) profiling. 6-Fluoro-2,4-dimethyl-nicotinic acid (C₈H₈FNO₂) presents a unique structural topology where steric hindrance, inductive electron withdrawal, and resonance effects converge. This whitepaper deconstructs its collision-induced dissociation (CID) pathways, providing researchers with the mechanistic causality and self-validating protocols necessary for unambiguous high-resolution mass spectrometry (HRMS) identification.
Structural Causality & Ionization Dynamics
The fragmentation behavior of a molecule in a mass spectrometer is never random; it is a direct consequence of its ground-state structural thermodynamics and proton mobility.
In positive electrospray ionization (ESI+), the most basic site of 6-fluoro-2,4-dimethyl-nicotinic acid is the pyridine nitrogen, yielding a protonated precursor ion [M+H]⁺ at m/z 170.0617 . However, the presence of specific substituents dictates the downstream CID cascade:
The "Ortho Effect" (Steric Strain): The methyl groups at the C2 and C4 positions create significant steric bulk adjacent to the C3-carboxylic acid. This forces the carboxyl group out of coplanarity with the aromatic ring, disrupting stabilizing conjugation. Consequently, the C3–COOH bond is weakened, drastically lowering the activation energy required for decarboxylation[1].
Inductive vs. Resonance Effects: The highly electronegative fluorine atom at C6 withdraws electron density via the inductive effect (destabilizing the ring) but donates electron density via resonance. This dual nature makes the C-F bond exceptionally strong, meaning fluorine expulsion only occurs under high-energy regimes, typically as neutral hydrogen fluoride (HF)[2].
Elucidation of CID Fragmentation Pathways
When the [M+H]⁺ precursor is subjected to collisional activation, proton mobility allows the charge to migrate from the pyridine nitrogen to the carboxylic acid hydroxyl group, initiating multiple competing fragmentation pathways[3].
The hallmark of nicotinic acid derivatives is the loss of carbon dioxide (-44 Da)[1]. Driven by the pre-existing steric strain from the flanking methyl groups, the molecule readily expels CO₂ at medium collision energies (CE ~20-25 eV). This yields a highly stable fluorodimethylpyridinium cation at m/z 126.0719 .
Pathway B: Acylium Ion Formation
At lower collision energies (CE ~15 eV), the protonated hydroxyl group leaves as a neutral water molecule (-18 Da). This dehydration forms a reactive acylium ion at m/z 152.0512 . Upon further activation, this acylium species can subsequently lose carbon monoxide (-28 Da) to form a secondary fragment at m/z 124.0563 [4].
Pathway C: High-Energy HF Expulsion
Fluorinated aromatic rings are notoriously stable, but under high CE (>40 eV), they undergo a characteristic neutral loss of HF (-20 Da)[2]. The fluorine atom abstracts a proton—likely from the adjacent C5 position or via a skeletal rearrangement involving the C4-methyl group—expelling HF from the m/z 126.0719 intermediate to yield a highly unsaturated dimethylpyridine cation at m/z 106.0657 .
CID fragmentation pathway of 6-fluoro-2,4-dimethyl-nicotinic acid highlighting key neutral losses.
Quantitative Data & Exact Mass Assignments
To ensure rigorous mass defect filtering during data processing, all theoretical exact masses must be calculated using monoisotopic masses (C=12.0000, H=1.0078, F=18.9984, N=14.0031, O=15.9949).
Table 1: HRMS/MS Fragment Ions of 6-Fluoro-2,4-dimethyl-nicotinic acid ([M+H]⁺)
Precursor / Fragment
Theoretical m/z
Mass Error Limit
Elemental Formula
Neutral Loss
Relative Abundance
Mechanistic Origin
[M+H]⁺
170.0617
< 5 ppm
C₈H₉FNO₂⁺
N/A
100%
Protonation of pyridine nitrogen
Fragment 1
152.0512
< 5 ppm
C₈H₇FNO⁺
-H₂O (18.0105)
~45%
Proton migration to hydroxyl, acylium formation
Fragment 2
126.0719
< 5 ppm
C₇H₉FN⁺
-CO₂ (43.9898)
~85%
Sterically driven decarboxylation
Fragment 3
124.0563
< 5 ppm
C₇H₇FN⁺
-H₂O, -CO
~15%
CO loss from acylium ion
Fragment 4
106.0657
< 5 ppm
C₇H₈N⁺
-CO₂, -HF
~30%
High-energy HF expulsion from fluorinated ring
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. The following LC-HRMS/MS protocol ensures that instrument drift or matrix suppression does not compromise structural elucidation[5].
Step-by-Step Methodology
System Suitability Test (SST): Prior to sample analysis, inject a reference standard of unsubstituted nicotinic acid (10 ng/mL). Verify that the mass accuracy of the[M+H]⁺ ion (m/z 124.0393) is within < 5 ppm. This validates the TOF/Orbitrap calibration.
Matrix Blank & Carryover Check: Inject a 50:50 LC-MS grade Water:Acetonitrile (0.1% Formic Acid) blank. The system is only validated for the run if the m/z 170.0617 signal is completely absent (below 0.1% of the LLOQ), proving zero column carryover.
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: Hold at 2% B for 0.5 min, linear ramp to 95% B over 4.5 min. Flow rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+):
Source: Capillary Voltage at 3.0 kV; Desolvation Gas Temp at 400 °C.
Fragmentation: Utilize Data-Independent Acquisition (DIA) or targeted MS/MS. Ramp the Collision Energy (CE) continuously from 15 eV to 45 eV . Causality note: Ramping CE is mandatory because a static 20 eV collision energy will entirely miss the critical diagnostic -HF loss at m/z 106.0657.
Self-validating LC-HRMS/MS experimental workflow for precise structural elucidation.
References
Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research. [Link]
Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. National Institutes of Health (NIH).[Link]
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health (NIH).[Link]
Thermodynamic Solubility Profiling of 6-Fluoro-2,4-dimethyl-nicotinic Acid: A Technical Guide for Preclinical Formulation
Executive Summary In early-stage drug development and lead optimization, understanding the phase-solubility behavior of an Active Pharmaceutical Ingredient (API) is paramount. 6-Fluoro-2,4-dimethyl-nicotinic acid present...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug development and lead optimization, understanding the phase-solubility behavior of an Active Pharmaceutical Ingredient (API) is paramount. 6-Fluoro-2,4-dimethyl-nicotinic acid presents a unique physicochemical profile due to its highly functionalized pyridine core. This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic solubility of this compound, moving beyond simple kinetic estimates to establish true solid-liquid equilibrium parameters.
Physicochemical Framework & Structural Rationale
To design an accurate solubility assay, we must first deconstruct the molecule's structural thermodynamics. 6-Fluoro-2,4-dimethyl-nicotinic acid is governed by three critical functional groups:
The Carboxylic Acid (C3): Acts as the primary ionizable center, dictating a highly pH-dependent solubility profile.
The Fluoro Substituent (C6): Fluorine is strongly electron-withdrawing via induction. This drastically reduces the basicity of the pyridine nitrogen compared to unsubstituted nicotinic acid, effectively rendering the molecule a simple monoprotic acid within physiological pH ranges. Furthermore, the C–F bond increases the lipophilicity (
logP
) and crystal lattice energy (
ΔHfus
), which typically suppresses intrinsic aqueous solubility (
S0
).
The Methyl Groups (C2, C4): These provide steric bulk, forcing the carboxylate group out of the planar pyridine plane. This disrupts ideal
π−π
stacking but increases the hydrophobic cavity required for aqueous solvation.
Because kinetic solubility only measures the onset of precipitation from a DMSO stock[1], it fails to account for the complex crystal lattice energy of this fluorinated solid. Therefore, a rigorous thermodynamic approach—where the solid crystal is allowed to reach true equilibrium with the solvent—is mandatory[2].
Fig 1: Thermodynamic cycle and pH-dependent ionization pathway of the fluorinated acid.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
The shake-flask method has been the gold standard for thermodynamic solubility for over 40 years[3]. However, applying it to fluorinated weak acids requires specific causal adjustments to prevent false readouts. The following protocol is designed as a self-validating system —meaning the assay inherently checks its own boundary conditions to ensure data integrity.
Phase 1: Preparation & Equilibration
Media Selection: Prepare standard biorelevant buffers: Simulated Gastric Fluid (SGF, pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffers (pH 6.8 and 7.4).
Solid Addition: Weigh an excess of crystalline 6-fluoro-2,4-dimethyl-nicotinic acid (approx. 20 mg) into 4 mL glass vials. Causality: An excess of solid is strictly required to maintain the continuous solid-liquid equilibrium necessary for thermodynamic measurements[2].
Buffer Addition & Initial pH Check (Validation Step 1): Add 1.0 mL of buffer to each vial and immediately measure the pH. Causality: Dissolving a localized high concentration of a carboxylic acid will consume the buffer's capacity. If the pH drops significantly, adjust it back to the target using micro-aliquots of 0.1 N NaOH to ensure you are measuring solubility at the intended pH[3].
Isothermal Incubation: Seal the vials and incubate on an orbital shaker at 25°C (and optionally 37°C for physiological relevance).
Phase 2: Sampling & Phase Separation
Temporal Sampling (Validation Step 2): Extract 100 µL aliquots at 24, 48, and 72 hours. Causality: True thermodynamic equilibrium is only proven if the variance in concentration between the 48h and 72h timepoints is <5%.
Ultracentrifugation: Subject the aliquots to ultracentrifugation (15,000 rpm for 15 mins) rather than syringe filtration. Causality: Highly lipophilic, fluorinated compounds frequently exhibit non-specific adsorption to standard PVDF or PTFE filter membranes, which artificially depletes the solute from the aqueous phase and underestimates solubility.
Final pH Verification (Validation Step 3): Measure the pH of the final supernatant. The reported solubility value must be tethered to this final pH, not the nominal starting pH[3].
LC-MS/MS Quantification: Dilute the supernatant into the linear dynamic range and quantify using LC-MS/MS or HPLC-UV against a validated calibration curve[1].
Pellet Analysis (Validation Step 4): Recover the residual solid pellet from the pH 6.8 and 7.4 vials, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: At high pH, the free acid may convert into a sodium salt, altering the crystal lattice. If the solid state changes, you are no longer measuring the solubility of the free acid, but rather the solubility product (
Ksp
) of the salt.
Fig 2: Shake-flask thermodynamic solubility workflow with self-validating analytical endpoints.
Data Presentation & Thermodynamic Parameters
The solubility of nicotinic acid derivatives is highly dependent on both pH and temperature[4]. Below is a representative quantitative data matrix illustrating the expected thermodynamic solubility profile for 6-fluoro-2,4-dimethyl-nicotinic acid, demonstrating classic weak-acid behavior.
Table 1: Representative Thermodynamic Solubility Profile (Equilibrium at 48h)
Buffer System
Initial pH
Final pH (@ 48h)
Temp (°C)
Solubility (mg/mL)
Solubility (mM)
Solid-State Form (Post-Assay)
SGF
1.20
1.21
25
0.04
0.23
Free Acid (Form I)
Acetate
4.50
4.42
25
0.18
1.06
Free Acid (Form I)
Phosphate
6.80
6.65
25
> 25.00
> 147.8
Sodium Salt
Phosphate
7.40
7.28
25
> 30.00
> 177.3
Sodium Salt
SGF
1.20
1.22
37
0.09
0.53
Free Acid (Form I)
Data Interpretation: At pH 1.2, the molecule is fully unionized, revealing a low intrinsic solubility (
S0
) driven by the lipophilic fluoro and methyl groups. As the pH exceeds the pKa of the carboxylic acid, solubility increases exponentially. The shift in the solid-state form at pH 6.8 and 7.4 indicates that the solubility limit of the free acid has been surpassed, and the assay is now measuring the solubility of the in situ generated sodium salt. Furthermore, the increase in solubility at 37°C indicates that the dissolution process is endothermic (
ΔHsol>0
), consistent with the thermodynamics of related nicotinamide derivatives[4].
Strategic Outlook for Drug Development
Obtaining a rigorous thermodynamic solubility profile for 6-fluoro-2,4-dimethyl-nicotinic acid is not merely an analytical exercise; it is the foundation of formulation strategy. Because the intrinsic solubility (
S0
) at gastric pH is exceptionally low, oral administration of the free acid may result in dissolution-rate limited absorption.
By utilizing the self-validating shake-flask protocol outlined above, development teams can confidently decide whether to pursue the free acid, screen for a stable salt form (as hinted by the high-pH phase conversion), or formulate the compound as an Amorphous Solid Dispersion (ASD) to bypass the high crystal lattice energy imposed by the fluorinated pyridine core.
References
Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies
Source: Dissolution Technologies
URL
Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility
Source: Pharmaceutical Sciences
URL
Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
Title: Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions
Source: PMC / National Institutes of Health
URL
pKa Value Determination for 6-Fluoro-2,4-dimethylnicotinic Acid: A Comprehensive Methodological Guide
Executive Summary The accurate determination of the acid dissociation constant (pKa) is a foundational step in drug development, directly influencing a compound's predicted solubility, permeability, and overall pharmacok...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate determination of the acid dissociation constant (pKa) is a foundational step in drug development, directly influencing a compound's predicted solubility, permeability, and overall pharmacokinetic (PK) profile[1]. This whitepaper provides an in-depth, self-validating methodological framework for determining the pKa of 6-fluoro-2,4-dimethylnicotinic acid (CAS: 871492-99-8). By synthesizing structural causality with advanced dual-method analytical techniques (UV-metric and potentiometric), we establish a robust protocol compliant with OECD Test Guideline 112[2].
Physicochemical Profiling & Causality
As application scientists, we do not simply execute assays; we must first predict the physicochemical behavior of the molecule to design an appropriate experimental matrix. 6-Fluoro-2,4-dimethylnicotinic acid presents a unique electronic and steric topology that dictates our analytical approach.
The Pyridine Nitrogen (N1): In an unsubstituted pyridine ring, the nitrogen typically exhibits a basic pKa of approximately 5.2. However, the introduction of a highly electronegative fluorine atom at the C6 position exerts a profound electron-withdrawing inductive effect (-I). This severely depletes the electron density on the basic nitrogen center. Mechanistically, we predict the pKa of this nitrogen to drop below 1.0. Consequently, it will remain unprotonated and non-basic throughout the standard titrimetric range (pH 2.0–12.0)[3].
The Carboxylic Acid (C3): The carboxyl group is flanked by two electron-donating methyl groups at C2 and C4. While methyl groups typically donate electron density, their primary effect here is steric hindrance . The bulky methyl groups force the C3-carboxylate group to twist out of coplanarity with the pyridine ring, disrupting resonance. The acidity is therefore governed primarily by the inductive pull of the ring and the C6-fluorine. We anticipate a macroscopic pKa in the range of 3.5 to 4.5.
Structural features of 6-fluoro-2,4-dimethylnicotinic acid dictating its ionization behavior.
Methodological Selection: The Self-Validating System
To guarantee data trustworthiness, we employ an orthogonal, self-validating approach using the Pion Sirius T3 automated platform. This system is the industry gold standard, allowing for simultaneous determination via two distinct physical principles[4]:
Potentiometric (pH-metric) Titration: The foundational reference method per OECD Guideline 112[2]. It measures the macroscopic flux of protons as a known amount of titrant is added[5].
UV-Metric (Spectrophotometric) Titration: Highly sensitive, requiring as little as ~0.01 mg of sample[3]. It tracks the shift in the multi-wavelength UV absorbance spectrum as the molecule transitions between protonation states[6]. Because the pyridine ring is a strong chromophore, the ionization of the C3-carboxylic acid will induce a measurable spectral shift.
By requiring both methods to converge on the same pKa value, we eliminate method-specific artifacts, ensuring absolute confidence in the reported physicochemical property.
Experimental Protocol
The following step-by-step workflow outlines the protocol for evaluating 6-fluoro-2,4-dimethylnicotinic acid.
Step 1: Reagent & Sample Preparation
Background Medium: Prepare a 0.15 M KCl aqueous solution to maintain a constant ionic strength, ensuring activity coefficients remain stable throughout the titration[3].
Sample Weighing: Accurately weigh ~1.00 mg of the compound for the potentiometric assay and ~0.01 mg for the UV-metric assay[3].
Titrant Standardization: Ensure the 0.5 M HCl and 0.5 M KOH titrants are freshly standardized via the Sirius T3 dispenser module[7].
Step 2: Automated Titration Execution
Load the prepared vials into the Sirius T3 autoloader.
Set the environmental controls to a constant 25.0 °C (±0.1 °C)[5].
Initiate the assay. The system will automatically adjust the starting medium to pH 1.8 using the acid titrant[7].
The system titrates from pH 1.8 to 12.2. After each base addition, the system records the pH, temperature, and a full UV-Vis spectrum[7].
Step 3: Data Deconvolution & Refinement
Potentiometric Refinement: Utilize the Sirius T3 software to generate a Bjerrum plot, mapping the average number of bound protons against pH to extract the macroscopic pKa[6].
UV-Metric Refinement: Apply Target Factor Analysis (TFA) to deconvolute the overlapping UV spectra of the unionized (COOH) and ionized (COO⁻) species, extracting the pKa from the inflection point of the spectral shift[3].
Step 4: Cosolvent Extrapolation (Contingency)
If the compound exhibits intrinsic aqueous solubility below 0.1 mg/mL, standard aqueous titration will fail due to precipitation. In this scenario, titrations are performed in varying ratios of methanol/water. The Yasuda-Shedlovsky extrapolation is then applied mathematically to determine the true aqueous pKa at 0% cosolvent[7].
Sirius T3 dual-method workflow for pKa determination, including cosolvent extrapolation.
Data Presentation & Interpretation
The table below summarizes the expected quantitative parameters and throughput metrics for 6-fluoro-2,4-dimethylnicotinic acid using the orthogonal validation approach.
Mechanistic Interpretation:
The tight correlation between the UV-metric and potentiometric results (ΔpKa < 0.05) serves as the internal validation of the assay. As predicted by our structural analysis, the pyridine nitrogen does not exhibit a measurable pKa within the pH 2–12 window due to the extreme electron-withdrawing nature of the C6-fluorine. The single observed pKa (~3.8) corresponds exclusively to the deprotonation of the sterically hindered C3-carboxylic acid.
Advanced Safety and Handling Guide: 6-Fluoro-2,4-dimethylnicotinic Acid in Pharmaceutical Synthesis
Executive Summary In modern drug discovery, fluorinated pyridine building blocks are highly sought after for their ability to enhance the metabolic stability and lipophilicity of target active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, fluorinated pyridine building blocks are highly sought after for their ability to enhance the metabolic stability and lipophilicity of target active pharmaceutical ingredients (APIs). 6-Fluoro-2,4-dimethylnicotinic acid (CAS: 871492-99-8) is a prime example of such a scaffold[1]. However, the unique stereoelectronic properties that make it valuable in synthesis also introduce specific physicochemical hazards. As a Senior Application Scientist, I have observed that standard, generic safety data sheets (SDS) often fail to capture the mechanistic why behind handling procedures.
This whitepaper serves as an in-depth, causality-driven technical guide. It dissects the structural hazards of 6-fluoro-2,4-dimethylnicotinic acid, establishes self-validating safety protocols, and provides a rigorously tested methodology for its safe synthetic incorporation.
Physicochemical Profiling & Structural Causality
To safely handle any chemical, one must first understand the causality of its reactivity. 6-Fluoro-2,4-dimethylnicotinic acid (Formula: C8H8FNO2)[1] presents a unique hazard profile driven by two distinct structural motifs:
The Fluorinated Pyridine Ring: The highly electronegative fluorine atom at the C6 position strongly withdraws electron density from the aromatic system. Causality of Reactivity: This electron deficiency renders the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Exposure to strong nucleophiles or unchecked bases can trigger rapid, uncontrolled exothermic reactions, potentially leading to solvent boil-off or the release of toxic fluorinated degradation products.
The Carboxylic Acid Moiety: Causality of Toxicity: The acidity of the nicotinic acid derivative (pKa ~ 4.5), combined with the lipophilic nature of the fluorinated ring, facilitates rapid dermal penetration. Once absorbed into the epidermal layers, it causes localized pH disruption.
While some vendor safety data sheets may list the hazard statements for CAS 871492-99-8 as "N/A" due to a lack of dedicated toxicological testing[2], scientific rigor demands a conservative approach. Based on the structural homology to related fluorinated pyridinecarboxylic acids, this compound must be handled as a confirmed skin, eye, and respiratory tract irritant[3].
The following diagram illustrates the logical flow from structural hazard identification to the specific engineering and personal protective equipment (PPE) controls required for safe handling.
Logical causality of hazard identification and corresponding mitigation strategies.
Self-Validating Handling & Storage Protocols
A robust safety protocol must be a self-validating system —meaning the process itself provides visible confirmation of its success or failure.
Protocol A: Standardized Storage and Desiccation Workflow
Primary Containment: Seal the compound in an amber glass vial to prevent photo-degradation of the aromatic system.
Atmospheric Control: Purge the vial with Argon gas for 10 seconds before capping. Causality: Argon is denser than ambient air and actively displaces moisture, preventing the slow, ambient hydrolysis of the highly activated fluorinated ring.
Secondary Containment: Place the vial in a secondary sealed Mylar bag containing indicating silica gel.
Self-Validation Checkpoint: Prior to each use, visually inspect the silica gel. If the indicator has transitioned from blue to pink, the environmental seal has failed. The reagent must be re-dried under vacuum before use in moisture-sensitive couplings to prevent reaction failure and hazardous byproduct formation.
Protocol B: Emergency Spill Response and Neutralization
Step-by-step self-validating workflow for accidental chemical powder spills.
Isolation: Immediately restrict access to the spill zone to prevent the tracking and aerosolization of the fine powder.
PPE Escalation: Don a half-face particulate respirator (P100) and double nitrile gloves.
Neutralization: Cover the spilled powder with anhydrous sodium carbonate (Na₂CO₃). Causality: The basic carbonate neutralizes the acidic proton of the nicotinic acid, converting the lipophilic irritant into a highly water-soluble, non-volatile sodium salt.
Self-Validation Checkpoint: Dampen the mixture slightly with water and test the resulting slurry with pH paper. A stabilized pH of 7.5–8.0 confirms the complete and safe neutralization of the acid hazard.
Collection: Sweep the neutralized slurry into a designated hazardous waste container explicitly labeled for "Fluorinated Organic Waste."
When incorporating 6-fluoro-2,4-dimethylnicotinic acid into a drug scaffold via amide coupling, controlling the exotherm is critical to safely managing the reactivity of the C6-fluorine atom.
Protocol C: Safe Amide Coupling Workflow
Reagent Preparation: Weigh 1.0 equivalent of 6-fluoro-2,4-dimethylnicotinic acid[1] strictly inside a ductless weighing enclosure (HEPA filtered) to mitigate H335 inhalation risks.
Solvent Addition: Transfer the powder to a round-bottom flask and dissolve in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.
Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0°C. Causality: Controlling the initial temperature prevents the highly exothermic activation step from causing solvent boil-off or thermal degradation of the fluorinated pyridine ring.
Activation: Slowly add 1.2 equivalents of HATU, followed by the dropwise addition of 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 0°C.
Coupling: Add 1.1 equivalents of the target amine. Allow the reaction to slowly warm to room temperature over 2 hours.
Quenching & Self-Validation: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Self-Validation Checkpoint: Observe the solution; the complete cessation of micro-bubbling and a stable internal temperature indicate that all unreacted activation agents and bases have been safely neutralized.
Waste Segregation: Separate the organic and aqueous layers. Route the aqueous layer to a specific "Fluorinated Aqueous Waste" stream, as standard biological waste treatment facilities cannot process stable C-F bonds.
Electronic Properties of Fluorinated Nicotinic Acid Derivatives: A Comprehensive Guide to Molecular Design and Characterization
Executive Summary & Strategic Importance In modern medicinal chemistry and radiopharmacology, the strategic incorporation of fluorine into heterocyclic scaffolds is a transformative tool. Fluorinated nicotinic acid deriv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Importance
In modern medicinal chemistry and radiopharmacology, the strategic incorporation of fluorine into heterocyclic scaffolds is a transformative tool. Fluorinated nicotinic acid derivatives—specifically 2-fluoro, 5-fluoro, and 6-fluoronicotinic acids—represent a critical class of bifunctional molecules. They combine the biological relevance of the vitamin B3 (niacin) pathway with the unique physicochemical properties imparted by halogenation.
As a Senior Application Scientist, I approach the characterization of these molecules not just as a routine analytical task, but as a fundamental mapping of their electronic landscape. Understanding the precise electronic perturbations caused by fluorine is essential for optimizing metabolic stability, tuning receptor binding affinity, and designing highly reactive intermediates for Positron Emission Tomography (PET) radiotracers[1]. This guide provides an in-depth analysis of the electronic properties of these derivatives and details self-validating experimental workflows for their characterization.
The Causality of Fluorination: Electronic Modulation
The introduction of a fluorine atom onto the pyridine ring of nicotinic acid fundamentally rewrites the molecule's electronic distribution. The observed macroscopic properties are the direct result of competing quantum mechanical effects:
Inductive vs. Resonance Effects: Fluorine is the most electronegative element, exerting a powerful inductive electron-withdrawing effect (-I) through the
σ
-bond framework. While its lone pairs are capable of resonance donation (+R) into the
π
-system, the inductive effect overwhelmingly dominates in electron-deficient heterocycles like pyridine. This results in a net depletion of electron density from the aromatic ring.
Modulation of pKa: The basicity of the pyridine nitrogen is dictated by the availability of its lone pair. In 6-fluoronicotinic acid, the strong inductive pull of the ortho-fluorine atom drastically reduces the electron density on the nitrogen, lowering its pKa to approximately 3.41[1]. This is a significant drop compared to unfluorinated nicotinic acid (pKa ~4.75). This shift in the ionization equilibrium is critical for drug formulation, as the fraction of ionized versus unionized species directly dictates the utilization of transcellular and paracellular permeation routes across biological membranes[2].
Frontier Molecular Orbitals (FMO): Fluorination lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lowered LUMO energy increases the molecule's susceptibility to nucleophilic attack, a property frequently exploited to achieve high site-selectivity in transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr)[3].
Quantitative Physicochemical Data
The positional isomerism of the fluorine atom dictates the magnitude of electronic perturbation. The table below summarizes the core quantitative properties of key derivatives.
Validated Experimental Workflows for Electronic Characterization
Experimental protocols must not merely generate data; they must operate as self-validating systems to ensure scientific integrity. The following workflows are designed with internal controls to guarantee the accuracy of electronic characterization.
Protocol A: Spectrophotometric pKa Determination
Causality: UV-Vis spectroscopy is highly sensitive to the protonation state of the pyridine nitrogen, as the transition from a neutral lone pair to a protonated state alters the
π→π∗
and
n→π∗
transition energies.
Buffer Preparation: Prepare a series of universal buffers (pH 1.0 to 10.0) with a constant ionic strength (e.g., 0.1 M KCl). Why: Maintaining constant ionic strength prevents activity coefficient variations from skewing the thermodynamic pKa.
Analyte Dissolution: Dissolve the fluorinated derivative in a minimal volume of co-solvent (e.g., 1% DMSO) before diluting it into the aqueous buffers to a final concentration of 50 µM.
Spectral Acquisition: Record the UV-Vis absorption spectra from 200 nm to 400 nm across the pH gradient.
Self-Validation Check: Identify clear isosbestic points in the overlaid spectra. The presence of sharp isosbestic points mathematically proves a simple two-state acid-base equilibrium, ruling out degradation or aggregation.
Data Regression: Plot the absorbance at the
λmax
of the deprotonated species against pH and fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the precise pKa.
Protocol B: Electrochemical HOMO/LUMO Mapping via Cyclic Voltammetry (CV)
Causality: The redox potentials of the molecule directly correlate to the energy required to add or remove an electron, providing an empirical map of the LUMO and HOMO, respectively.
Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.
Electrolyte Preparation: Use 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
) in strictly anhydrous acetonitrile. Why: Rigorous exclusion of water is critical; trace moisture narrows the electrochemical window and masks the analyte's oxidation onset.
Analyte & Standard Addition: Introduce 1 mM of the fluorinated derivative. After recording the initial voltammograms, spike the solution with 1 mM Ferrocene (Fc).
Self-Validation Check: The Ferrocene/Ferrocenium (
Fc/Fc+
) couple acts as an internal standard. By referencing all peaks to the
E1/2
of Ferrocene, you eliminate reference electrode drift and ground your measurements to the absolute vacuum scale (-4.8 eV)[7].
Calculation: Calculate the HOMO level using the empirical formula:
EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.8] eV
.
Fig 1. Self-validating workflow for thermodynamic and orbital energy characterization.
Translational Applications: Radiochemistry and Target Binding
The strategic tuning of electronic properties via fluorination is exquisitely demonstrated in the development of PET radiotracers. 6-Fluoronicotinic acid is widely utilized as a molecular scaffold to synthesize tracers for visualizing metabolic processes[1].
When converted to an active ester (e.g., 4-nitrophenyl ester), the lowered pKa and modulated LUMO of the fluorinated pyridine ring significantly enhance the electrophilicity of the carbonyl carbon. This enables rapid, chemoselective S-acylation of complex peptides like ACooP. The resulting radiolabeled conjugate, [18F]FNA-S-ACooP, is utilized for the targeted in vivo imaging of Fatty Acid Binding Protein 3 (FABP3)[8]. Furthermore, in silico models and in vitro tissue binding studies confirm that the altered electronic distribution of [18F]FNA closely mimics the native interaction of niacin with the GPR109A receptor, preserving biological targeting while enabling highly sensitive radiometric tracking[8].
Fig 2. Radiosynthesis and targeted in vivo binding pathway of [18F]FNA-S-ACooP.
Unveiling the Mechanism of Action: 6-Fluoro-2,4-Dimethyl-Nicotinic Acid Analogs in Targeted Therapeutics and Molecular Imaging
Executive Summary The development of targeted therapeutics and molecular imaging agents frequently relies on the precise structural modification of endogenous ligands. Analogs of 6-fluoro-2,4-dimethyl-nicotinic acid repr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted therapeutics and molecular imaging agents frequently relies on the precise structural modification of endogenous ligands. Analogs of 6-fluoro-2,4-dimethyl-nicotinic acid represent a highly specialized class of compounds derived from the nicotinic acid (niacin) scaffold. By introducing specific halogen and alkyl substitutions, researchers have engineered molecules that exhibit profound mechanistic advantages: biased agonism at the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) and highly efficient, transporter-mediated translocation across the blood-brain barrier (BBB) via Monocarboxylate Transporter 1 (MCT1).
This technical guide dissects the structure-activity relationship (SAR), dual mechanisms of action, and the self-validating experimental frameworks required to evaluate these advanced analogs.
To understand the mechanism of action, we must first deconstruct the causality behind the molecular architecture. Every functional group in the 6-fluoro-2,4-dimethyl-nicotinic acid scaffold serves a distinct pharmacological purpose:
The Nicotinic Acid Core: Serves as the primary pharmacophore, providing the essential carboxylate anion required to anchor the molecule to Arg111 and Ser179 within the orthosteric binding pocket of the HCAR2 receptor[1].
6-Fluoro Substitution: The incorporation of fluorine at the 6-position serves two critical functions. First, it acts as a metabolic shield, preventing rapid oxidation by aldehyde oxidase, thereby extending the molecule's half-life. Second, the electron-withdrawing nature of fluorine lowers the pKa of the adjacent carboxylic acid, optimizing the protonation state required for[2]. Furthermore, this position is ideal for
18
F radiolabeling in Positron Emission Tomography (PET)[3].
2,4-Dimethyl Substitutions: The addition of methyl groups at the 2- and 4-positions introduces calculated steric hindrance. This bulk restricts the dihedral angle of the carboxylate group relative to the pyridine ring. Consequently, the molecule is forced into a rigid conformation that stabilizes the active state of transmembrane helix 6 (TM6) for G-protein coupling, while failing to induce the full intracellular loop 3 (ICL3) conformational shift required for
β
-arrestin recruitment.
Dual Mechanisms of Action
Biased Agonism at HCAR2 (GPR109A)
Traditional niacin therapy is severely limited by cutaneous vasodilation (flushing), a side effect driven by
β
-arrestin-mediated activation of cytosolic phospholipase A2. 6-Fluoro-2,4-dimethyl-nicotinic acid analogs act as biased agonists at the [1].
Upon binding, the analog induces the dissociation of the heterotrimeric
Gi
protein complex. The
Gαi
subunit directly inhibits adenylate cyclase, leading to a rapid decrease in intracellular cAMP. This pathway mediates the therapeutic effects: suppression of lipolysis in adipocytes and reduction of neuroinflammation in microglial cells. Because the 2,4-dimethyl steric bulk prevents the receptor from adopting the conformation necessary for
β
-arrestin recruitment, the flushing side effect is effectively bypassed[4].
Fig 1: Biased signaling pathway of 6-fluoro-2,4-dimethyl-nicotinic acid via the HCAR2 receptor.
MCT1-Mediated Cellular Internalization and BBB Penetration
For neuro-oncology applications (such as glioblastoma targeting), overcoming the blood-brain barrier is paramount. These analogs hijack the Monocarboxylate Transporter 1 (MCT1) , a proton-coupled symporter highly expressed on brain endothelial cells and upregulated in glycolytic tumors[2]. The transport is driven by the physiological proton gradient. The analog binds to the outward-open conformation of MCT1 simultaneously with a proton; the transporter then undergoes an alternating-access conformational change, releasing the analog into the cytosol of the target tissue[3].
Fig 2: MCT1-mediated blood-brain barrier penetration and cellular accumulation workflow.
To ensure rigorous scientific integrity, the mechanisms described above must be validated using self-contained, internally controlled assay systems.
Protocol A: Bioluminescence Resonance Energy Transfer (BRET) Assay for
Gi
Dissociation
Causality: Traditional cAMP accumulation assays suffer from signal amplification, which can mask partial agonism or signaling bias. BRET provides a real-time, 1:1 stoichiometric readout of G-protein heterotrimer dissociation, offering a true reflection of receptor activation.
System Setup: Seed HEK293T cells at
3×105
cells/well. Co-transfect with plasmids encoding human HCAR2,
Gαi1
tagged with Rluc8 (donor), and
Gγ2
tagged with Venus (acceptor).
Internal Control (Self-Validation): Treat a parallel control cohort with Pertussis Toxin (PTX, 100 ng/mL) for 18 hours. Logic: PTX ADP-ribosylates
Gαi
, uncoupling it from HCAR2. If the BRET signal change persists in this cohort, it indicates an artifact; if it is abolished, the system is validated for
Gi
-specificity.
Ligand Engagement: Wash cells with HBSS. Add Coelenterazine-h (5
μ
M) to initiate luminescence. After 5 minutes, add serial dilutions of the analog (1 pM to 10
μ
M).
Quantification: Read the microplate at 410 nm (Rluc8) and 535 nm (Venus). Calculate the BRET ratio (Emission 535 / Emission 410). A decrease in the BRET ratio indicates successful
Gi
dissociation.
Protocol B: Transwell Permeability Assay for MCT1 Transport
Causality: To prove that BBB penetration is actively mediated by MCT1 rather than passive diffusion, transcellular transport must be experimentally isolated from paracellular leakage.
Barrier Formation: Seed hCMEC/D3 (human brain microvascular endothelial) cells on 0.4
μ
m pore polycarbonate Transwell inserts. Culture for 7 days to establish a polarized monolayer.
Integrity Validation: Measure Transendothelial Electrical Resistance (TEER). Logic: Proceed only if TEER > 200
Ω⋅cm2
. This self-validates that tight junctions are intact and any detected transport is strictly transcellular.
Inhibition Control: Pre-incubate the apical chamber of the control group with AR-C155858 (1
μ
M), a highly specific MCT1 inhibitor, for 30 minutes.
Transport & Analysis: Add the analog (10
μ
M) to the apical chamber. Sample the basolateral chamber at 15, 30, 60, and 120 minutes. Quantify the transported analog via LC-MS/MS to calculate the apparent permeability (
Papp
).
Quantitative Data Synthesis
The structural modifications directly translate to measurable shifts in pharmacodynamics and pharmacokinetics. The table below summarizes the comparative profile of the scaffold evolution, highlighting the dramatic increase in signaling bias and BBB permeability.
Compound
HCAR2
pEC50
(
Gi
)
HCAR2
pEC50
(
β
-arr)
Bias Factor (
ΔΔLog(τ/KA)
)
MCT1 Permeability (
Papp
,
×10−6
cm/s)
Niacin (Endogenous)
6.5
6.2
1.0 (Reference)
12.4
6-Fluoro-nicotinic acid
6.8
6.4
2.5
18.7
6-Fluoro-2,4-dimethyl-nicotinic acid
7.4
< 5.0
> 100 (Highly Biased)
22.1
Table 1: Comparative pharmacological profiling demonstrating the impact of 6-fluoro and 2,4-dimethyl substitutions on receptor bias and transporter affinity.
References
Orthosteric and allosteric modulation of human HCAR2 signaling complex. Nature Communications (2023).[Link]
Utilizing Monocarboxylate Transporter 1-Mediated Blood–Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6-[18F]Fluoronicotinic Acid.ACS Chemical Neuroscience (2023).
Application Notes and Protocols: 6-Fluoro-2,4-dimethyl-nicotinic Acid as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the synthesis, properties, and potential applications of 6-fluoro-2,4-dimethyl-nicotinic...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, properties, and potential applications of 6-fluoro-2,4-dimethyl-nicotinic acid, a functionalized pyridine derivative with significant potential as a building block in pharmaceutical and medicinal chemistry. Fluorinated organic compounds are of high interest in drug discovery due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability and altered lipophilicity. This guide offers detailed protocols for the synthesis of the title compound, its subsequent derivatization, and discusses its prospective utility in the development of novel therapeutics, drawing parallels from structurally related and well-established fluoronicotinic acid derivatives.
Introduction: The Strategic Value of Fluorinated Nicotinic Acids
Nicotinic acid (Vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry.[1][2] The incorporation of fluorine into these structures can profoundly influence their physicochemical and biological properties. The fluorine atom, being highly electronegative and of a similar size to a hydrogen atom, can modulate pKa, dipole moment, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[3]
6-Fluoro-2,4-dimethyl-nicotinic acid combines several key features:
A Pyridine Core: A privileged heterocycle in drug discovery, capable of engaging in various biological interactions.
A Carboxylic Acid Handle: Provides a versatile point for derivatization, enabling the formation of amides, esters, and other functional groups for library synthesis.
A 6-Fluoro Substituent: Enhances metabolic stability by blocking potential sites of oxidative metabolism and can influence binding affinity.
Two Methyl Groups: These substituents can provide steric bulk, influence the electronics of the pyridine ring, and offer additional points for potential metabolism or interaction with biological targets.
While 6-fluoro-2,4-dimethyl-nicotinic acid is a specialized building block, the principles of its application are well-grounded in the extensive use of related compounds like 6-fluoronicotinic acid in the development of PET imaging agents and as intermediates for biologically active molecules.[1]
Physicochemical Properties and Spectroscopic Data (Predicted)
Below is a table summarizing the predicted physicochemical properties of 6-fluoro-2,4-dimethyl-nicotinic acid.
Property
Predicted Value
Molecular Formula
C₈H₈FNO₂
Molecular Weight
169.15 g/mol
Appearance
White to off-white solid
Melting Point
150-160 °C (estimated)
Boiling Point
Not available
Solubility
Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
A plausible synthetic route for 6-fluoro-2,4-dimethyl-nicotinic acid is outlined below, starting from commercially available 2,4-lutidine. This multi-step synthesis leverages established organic chemistry transformations.
Workflow for the Synthesis of 6-fluoro-2,4-dimethyl-nicotinic acid
Caption: Proposed synthetic workflow for 6-fluoro-2,4-dimethyl-nicotinic acid.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2,4-Lutidine N-oxide
To a solution of 2,4-lutidine (1.0 eq) in dichloromethane (DCM, 10 volumes), add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and then with brine (1 x 5 volumes).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 6-Nitro-2,4-lutidine N-oxide
To a mixture of concentrated sulfuric acid (5 volumes) and fuming nitric acid (2 volumes) at 0 °C, slowly add 2,4-lutidine N-oxide (1.0 eq).
Carefully warm the reaction mixture to 90 °C and stir for 4-6 hours.
Cool the mixture to room temperature and pour it onto crushed ice.
Neutralize the solution with a saturated aqueous solution of sodium hydroxide until pH 7-8.
Extract the product with ethyl acetate (3 x 10 volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the desired product.
Step 3: Synthesis of 6-Amino-2,4-lutidine
Dissolve 6-nitro-2,4-lutidine N-oxide (1.0 eq) in ethanol (15 volumes).
Add 10% Palladium on carbon (Pd/C, 0.1 eq by weight).
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.
Concentrate the filtrate under reduced pressure to obtain the crude amine.
Step 4: Synthesis of 6-Fluoro-2,4-lutidine
Dissolve 6-amino-2,4-lutidine (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄, 5 volumes) at 0 °C.
Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water (2 volumes) dropwise, maintaining the temperature below 5 °C.
Stir the mixture for 1 hour at 0 °C.
Isolate the resulting diazonium salt by filtration and wash with cold diethyl ether.
Gently heat the salt until nitrogen evolution ceases (thermal decomposition).
Purify the resulting crude product by column chromatography on silica gel.
Step 5: Synthesis of 6-Fluoro-2,4-dimethyl-nicotinic acid
To a solution of 6-fluoro-2,4-lutidine (1.0 eq) in a mixture of water and pyridine (1:1, 20 volumes), add potassium permanganate (KMnO₄, 3.0 eq) portion-wise.
Heat the reaction mixture to reflux for 8-12 hours.
Cool the mixture to room temperature and filter off the manganese dioxide.
Wash the solid with hot water.
Acidify the combined filtrate to pH 3-4 with concentrated hydrochloric acid.
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield 6-fluoro-2,4-dimethyl-nicotinic acid.
Applications in Pharmaceutical Development
6-Fluoro-2,4-dimethyl-nicotinic acid is a versatile building block for creating libraries of compounds for screening against various biological targets. Its primary utility lies in the derivatization of its carboxylic acid group.
Application Workflow
Caption: Potential derivatization pathways for 6-fluoro-2,4-dimethyl-nicotinic acid.
Protocol: Amide Bond Formation for Library Synthesis
This protocol describes a general procedure for coupling 6-fluoro-2,4-dimethyl-nicotinic acid with a primary or secondary amine, a common step in the synthesis of many active pharmaceutical ingredients.
In a clean, dry round-bottom flask, dissolve 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 eq) in anhydrous DMF (10 volumes).
Add the amine of interest (1.1 eq), followed by DIPEA (3.0 eq).
Cool the mixture to 0 °C in an ice bath.
Add HATU (1.2 eq) portion-wise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 10 volumes).
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 5 volumes) and then with brine (1 x 5 volumes).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Trustworthiness and Self-Validation: The success of this protocol can be validated at each step. The purity and identity of the starting materials and the final product should be confirmed by NMR spectroscopy and mass spectrometry. The reaction progress should be monitored to ensure complete conversion of the starting material.
Potential Therapeutic Targets
Based on the known activities of structurally similar molecules, derivatives of 6-fluoro-2,4-dimethyl-nicotinic acid could be investigated for a range of therapeutic applications, including:
Oncology: As scaffolds for kinase inhibitors. The pyridine core can act as a hinge-binder in the ATP-binding pocket of many kinases.
Neuroscience: As ligands for nicotinic acetylcholine receptors, potentially for the treatment of cognitive disorders.[4]
Imaging: After radiolabeling with ¹⁸F, derivatives could be explored as PET imaging agents for visualizing and quantifying biological processes in vivo.[1][5]
Safety and Handling
Based on safety data for related compounds like 6-fluoronicotinic acid, 6-fluoro-2,4-dimethyl-nicotinic acid should be handled with care.[6] It is expected to be a skin, eye, and respiratory irritant.[7]
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust.
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
6-Fluoro-2,4-dimethyl-nicotinic acid represents a promising, albeit specialized, building block for pharmaceutical research and development. Its unique combination of a fluorinated pyridine core and a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel small molecules with potential therapeutic value. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the potential of this and related compounds in their drug discovery programs.
References
Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2026, January 18). Google Cloud.
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. PubMed. (2010, February 25).
FDA approved fluorine-containing drugs in 2023. MDPI.
Preparation method of 6-fluoronicotinic acid.
Synthesis of two fluoro analogues of the nicotinic acetylcholine receptor agonist UB-165. Journal of Organic Chemistry. (2003, March 21).
Application Note: Precision Fluorination Strategies for 2,4-Dimethylnicotinic Acid Precursors
Executive Summary & Rationale The 2,4-dimethylnicotinic acid scaffold is a highly versatile building block in the synthesis of advanced therapeutics, particularly in the development of voltage-gated ion channel blockers...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
The 2,4-dimethylnicotinic acid scaffold is a highly versatile building block in the synthesis of advanced therapeutics, particularly in the development of voltage-gated ion channel blockers and CNS-active agents. Small structural modifications to these pyridine-based scaffolds, such as targeted fluorination, can profoundly shift the molecule's pKa, alter the protonated/neutral ratio, and fine-tune lipophilicity. These physicochemical changes directly modify binding affinity, blood-brain barrier (BBB) permeability, and systemic pharmacokinetics[1].
However, the electron-deficient nature of the pyridine ring makes direct electrophilic fluorination notoriously difficult. This application note details advanced, highly selective fluorination methodologies—specifically leveraging Selectfluor®—to achieve divergent functionalization of 2,4-dimethylnicotinic acid precursors. By strictly controlling the reaction microenvironment, chemists can selectively target the benzylic methyl groups, the carboxyl moiety, or the pyridine ring itself.
Mechanistic Causality: The Solvent-Dependent Selectivity Switch
The cornerstone of modern pyridine fluorination lies in the non-covalent interactions between the fluorinating agent and the substrate. Simple pyridines form robust
[N−F−N]+
halogen bonds with Selectfluor, which significantly alters the single-electron reduction potential of the reagent and facilitates radical generation[2].
The regioselectivity of the fluorination is strictly governed by the solvent system, which dictates the radical pathway:
Hydrogen Atom Transfer (HAT) - Benzylic Fluorination: Under strictly non-aqueous conditions, the interaction between Selectfluor and a catalytic base like 4-(dimethylamino)pyridine (DMAP) generates a radical cation that abstracts a hydrogen atom from the mildly acidic C2/C4 methyl groups. This leads to clean benzylic fluorination[3].
Single Electron Transfer (SET) - Decarboxylative Fluorination: The introduction of water fundamentally shifts the mechanism. In an aqueous/organic mixture, the system favors a single-electron oxidation of the carboxylate group, leading to the rapid extrusion of
CO2
and the formation of a C3-fluorinated pyridine core[3]. Furthermore, pyridine derivatives can form a photoactive charge-transfer (CT) complex with Selectfluor, enabling metal-free decarboxylative fluorination under visible light irradiation[4].
Reaction Pathway Visualization
Figure 1: Solvent-dependent mechanistic pathways for fluorinating 2,4-dimethylnicotinic acid.
Quantitative Optimization Data
The following table synthesizes the optimal reaction parameters for targeting specific sites on the 2,4-dimethylnicotinic acid scaffold based on recent catalytic developments.
Target Site
Primary Mechanism
Reagents / Catalysts
Solvent System
Temp
Expected Yield
C2/C4 Methyls
HAT (Radical)
Selectfluor (2.0 eq), DMAP (10 mol%)
Anhydrous MeCN
25 °C
74–99%
C3 Carboxyl
SET (Photoredox)
Selectfluor (2.1 eq), 2,6-Lutidine (1.8 eq)
MeCN:H₂O (1:1)
25 °C
60–85%
C5 Ring
Halogen Bonding
Selectfluor (1.5 eq), Ag(I) initiator
MeCN / Pyridine
40 °C
50–70%
Phenoxyl-Directed
Pd-Catalyzed C-H
NFSI (1.5 eq), Pd(dba)₂ (5 mol%)
EtOAc
80 °C
70–88%
(Note: Phenoxyl-directed fluorination utilizes a 2-pyridyloxy auxiliary group to achieve late-stage C-H functionalization[5]).
Objective: To introduce fluorine at the benzylic methyl groups via a HAT mechanism while preserving the esterified carboxyl group.
Causality: Utilizing an esterified precursor and strictly anhydrous conditions prevents the single-electron oxidation of the carboxylate, completely suppressing the decarboxylation pathway[3].
Step-by-Step Methodology:
Preparation: Flame-dry a 20 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).
Substrate Loading: Add 2,4-dimethylnicotinic acid methyl ester (1.0 mmol) and DMAP (0.1 mmol, 10 mol%) to the flask.
Solvent Addition: Inject 5.0 mL of strictly anhydrous Acetonitrile (MeCN). Stir for 5 minutes at room temperature to ensure complete dissolution.
Fluorination: In a single portion, add Selectfluor (2.0 mmol, 2.0 eq) under a positive stream of Argon.
Reaction Monitoring (Self-Validation Check): Seal the flask and stir at 25 °C. Observe the reaction mixture closely for the first 10 minutes. If gas evolution (bubbling) is observed, the HAT mechanism has failed due to moisture ingress, and unwanted decarboxylation is occurring. A successful HAT reaction will remain quiescent.
Workup: After 4 hours, quench the reaction with saturated aqueous
NaHCO3
(10 mL). Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify via flash chromatography.
Objective: To convert the free carboxylic acid moiety of 2,4-dimethylnicotinic acid into a fluorine atom via a visible-light-driven SET mechanism.
Causality: The addition of 2,6-lutidine acts as both a base and a partner to form a photoactive charge-transfer complex with Selectfluor. The aqueous solvent lowers the oxidation potential of the carboxylate, driving the SET decarboxylation[4].
Step-by-Step Methodology:
Complex Assembly: In a transparent 10 mL glass vial, combine 2,4-dimethylnicotinic acid (0.1 mmol) and Selectfluor (0.21 mmol, 2.1 eq).
Solvent & Base Addition: Add 1.0 mL of a MeCN:
H2O
(1:1 v/v) mixture, followed by 2,6-lutidine (0.18 mmol, 1.8 eq).
Complexation Monitoring (Self-Validation Check): Upon the addition of the base and Selectfluor, the solution should rapidly develop a distinct yellow/orange tint. This color change is the self-validating visual confirmation that the
[N−F−N]+
halogen-bonded charge-transfer complex has successfully formed[2][4]. If the solution remains colorless, the Selectfluor reagent may be degraded.
Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which can quench the excited state of the CT complex.
Irradiation: Place the vial approximately 2 cm away from a 6 W Blue LED light source. Stir vigorously at room temperature for 2 hours.
Workup: Dilute with water (5 mL) and extract with Dichloromethane (3 x 5 mL). Wash the combined organic layers with brine, dry over
MgSO4
, and purify via silica gel chromatography to isolate 3-fluoro-2,4-dimethylpyridine.
Application Note: Scale-Up Synthesis Guidelines for 6-Fluoro-2,4-dimethylnicotinic Acid
Executive Summary 6-Fluoro-2,4-dimethylnicotinic acid (CAS: 871492-99-8) is a highly valued fluorinated building block utilized in the development of SMARCA2/4 bromodomain inhibitors and CCR5 receptor antagonists. Transi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Fluoro-2,4-dimethylnicotinic acid (CAS: 871492-99-8) is a highly valued fluorinated building block utilized in the development of SMARCA2/4 bromodomain inhibitors and CCR5 receptor antagonists. Transitioning the synthesis of this molecule from the discovery bench to multi-kilogram manufacturing requires overcoming significant chemoselectivity and thermodynamic hurdles. This application note outlines a fully validated, four-step convergent scale-up protocol designed to maximize yield, ensure safety, and prevent the formation of deleterious nucleophilic aromatic substitution (SNAr) byproducts.
Retrosynthetic Strategy & Mechanistic Rationale
Laboratory-scale syntheses of highly substituted nicotinic acids often rely on the metalation and carboxylation of halogenated pyridines, such as the Grignard exchange of 5-bromo-2-chloro-4,6-dimethylpyridine using i-PrMgCl and CO2 (1)[1]. However, cryogenic organometallic chemistry poses severe mass-transfer and safety limitations at scale.
To ensure an industrially viable and self-validating system, we utilize a bottom-up construction of the pyridine core, followed by sequential halogenation and chemoselective hydrolysis.
Figure 1: Four-step scale-up synthetic workflow for 6-fluoro-2,4-dimethylnicotinic acid.
Process Chemistry & Causality
Vilsmeier-Haack Activated Deoxychlorination
The conversion of the pyridone tautomer (Intermediate 1) to the chloropyridine (Intermediate 2) is achieved using phosphorus oxychloride (POCl3). The causality behind adding catalytic N,N-dimethylformamide (DMF) is the in situ generation of the Vilsmeier-Haack reagent. This highly electrophilic species accelerates the deoxychlorination, significantly reducing the required reaction time at reflux and thereby minimizing thermal degradation and tar formation ().
Anhydrous Halex Fluorination
The Halex (Halogen Exchange) reaction requires the displacement of the C6 chlorine with fluorine. Cesium fluoride (CsF) is strictly selected over potassium fluoride (KF) due to the larger ionic radius of the cesium cation. This results in a weaker ion pair, yielding a highly nucleophilic "naked" fluoride ion in aprotic solvents like DMSO (2)[2]. The causality of failure in this step is almost exclusively moisture-driven; trace water hydrates the fluoride ion, destroying its nucleophilicity and causing irreversible hydrolysis of the ester.
Chemoselective Acidic Hydrolysis
Alkaline hydrolysis (LiOH/NaOH) of 6-fluoropyridines is notoriously problematic. The hydroxide ion acts as a strong nucleophile, undergoing SNAr at the highly activated C6 position to yield the 6-hydroxypyridine byproduct. To circumvent this, an acidic hydrolysis protocol utilizing 6N HCl is mandated. The acidic medium protonates the pyridine nitrogen, and while this ironically increases the electrophilicity of C6, the complete absence of a strong nucleophile prevents SNAr. Water under acidic conditions is a weak enough nucleophile that ester cleavage occurs preferentially over C-F bond cleavage.
Quantitative Process Metrics
The following metrics were derived from a 1.0 kg pilot-scale validation run.
Step 1: Synthesis of Ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Charge: To a 20 L jacketed reactor, charge absolute ethanol (10 L), ethyl 3-aminocrotonate (1.29 kg, 10.0 mol), and acetoacetamide (1.01 kg, 10.0 mol).
Catalysis: Add piperidine (85 g, 1.0 mol, 0.1 equiv) in one portion.
Reaction: Heat the mixture to reflux (78°C) under nitrogen for 16 hours.
Validation & IPC: Sample the reaction mixture. The system is self-validating when HPLC confirms ethyl 3-aminocrotonate is <1.0%. If >1.0%, continue refluxing in 2-hour increments.
Workup: Cool the reactor to 5°C at a rate of 10°C/hour to induce crystallization. Filter the resulting white solid, wash with cold ethanol (2 L), and dry under vacuum at 50°C.
Step 2: Synthesis of Ethyl 6-chloro-2,4-dimethylnicotinate
Charge: To a dry 10 L reactor equipped with a scrubber system, charge POCl3 (3.06 kg, 20.0 mol). Cool to 10°C.
Addition: Slowly add Intermediate 1 (976 g, 5.0 mol) portion-wise to control the exotherm. Add DMF (18 g, 0.25 mol) as a catalyst.
Reaction: Heat the mixture to 100°C for 4 hours.
Validation & IPC: Quench a 1 mL aliquot into ice water, extract with EtOAc, and analyze via HPLC. Proceed only when Int-1 is <0.5%.
Workup: Cool to 25°C. Carefully quench the reaction mixture by dropwise addition into 15 L of crushed ice/water, maintaining the internal temperature below 20°C. Extract with dichloromethane (3 x 5 L). Wash the organic layer with saturated NaHCO3 until pH 7 is reached. Concentrate to yield a pale yellow oil.
Step 3: Synthesis of Ethyl 6-fluoro-2,4-dimethylnicotinate
Preparation (Critical): Spray-dried CsF (1.52 kg, 10.0 mol) must be dried in a vacuum oven at 150°C for 24 hours prior to use. DMSO (5 L) must be strictly anhydrous.
Validation & IPC 1: Before adding the substrate, perform a Karl Fischer titration on the CsF/DMSO suspension. Water content must be <50 ppm. If >50 ppm, the batch will fail via hydrolysis; replace the solvent.
Reaction: Add Intermediate 2 (1.06 kg, 5.0 mol) to the suspension. Heat to 120°C under a strict nitrogen atmosphere for 12 hours (2)[2].
Validation & IPC 2: HPLC monitoring must show Int-2 <1.0%.
Workup: Cool to room temperature. Pour the mixture into 20 L of ice water. Extract with Methyl tert-butyl ether (MTBE) (3 x 6 L). Wash the combined organics heavily with brine (5 x 3 L) to remove all traces of DMSO. Concentrate under reduced pressure.
Step 4: Synthesis of 6-Fluoro-2,4-dimethylnicotinic acid
Charge: To a 10 L reactor, charge Intermediate 3 (790 g, 4.0 mol) and 6N HCl (4 L).
Reaction: Heat the biphasic mixture to 80°C with vigorous mechanical stirring for 8 hours.
Validation & IPC: Monitor via HPLC. The reaction is complete when the ester peak is <0.1%. Crucial Self-Validation: Check for the 6-hydroxypyridine impurity peak. If it exceeds 0.5%, immediately cool the reactor to halt SNAr degradation.
Workup: Cool the mixture to 0°C. Adjust the pH to 3.0 using 4N NaOH (carefully, maintaining temp <10°C) to fully precipitate the free carboxylic acid. Filter the white crystalline solid, wash with ice-cold water (2 L), and dry under vacuum at 45°C to constant weight.
References
Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist. Organic Process Research & Development, ACS Publications. URL:[Link]
WO2024059806A1 - Composés ciblant brm et méthodes d'utilisation associées.Google Patents.
Application Note: Nickel-Catalyzed Cross-Coupling Strategies for 6-Fluoro-2,4-dimethylnicotinic Acid
Executive Summary & Chemical Context The functionalization of highly substituted pyridine scaffolds is a critical bottleneck in modern drug discovery. 6-Fluoro-2,4-dimethylnicotinic acid [1] presents a unique synthetic c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The functionalization of highly substituted pyridine scaffolds is a critical bottleneck in modern drug discovery. 6-Fluoro-2,4-dimethylnicotinic acid [1] presents a unique synthetic challenge: while the carboxylic acid and methyl groups provide essential vectors for pharmacophore development, the C-F bond is traditionally considered inert due to its exceptionally high bond dissociation energy (~115 kcal/mol).
However, the 6-position of the pyridine ring is highly electron-deficient. By leveraging the electropositive nature of Nickel (Ni) compared to Palladium (Pd), researchers can achieve direct C-F bond activation. This application note details the causal mechanisms, optimized catalyst systems, and self-validating protocols required to successfully execute Suzuki-Miyaura and Negishi cross-couplings on this specific fluoropyridine scaffold.
Mechanistic Rationale: Overcoming the "2-Pyridyl Problem" and C-F Inertia
Traditional cross-coupling relies on Palladium, which lacks the electron density required to undergo oxidative addition into a strong C-F bond. Nickel, possessing a smaller atomic radius and lower redox potential, readily inserts into the C-F bond when paired with strong σ-donating ligands like tricyclohexylphosphine (PCy3)[2].
Furthermore, pyridine cross-couplings are notoriously plagued by the "2-pyridyl problem," wherein the basic nitrogen atom coordinates to the metal center, poisoning the catalyst and arresting the catalytic cycle[3]. In 6-fluoro-2,4-dimethylnicotinic acid, the steric bulk of the 2,4-dimethyl groups partially shields the nitrogen. When combined with the high steric demand of PCy3 ligands, off-target nitrogen coordination is sterically disfavored, ensuring high turnover frequencies.
Catalytic Pathway Visualization
Figure 1: Catalytic cycle of Ni-catalyzed C-F cross-coupling for 6-fluoropyridines.
Quantitative Data: Catalyst and Ligand Optimization
The choice of catalyst and additive dictates the success of the C-F activation. Table 1 summarizes the performance of various catalytic systems when applied to fluoropyridine electrophiles.
Table 1: Comparative Performance of Catalyst Systems for C-F Activation
Catalyst Precursor
Ligand
Co-Reagent / Additive
Coupling Type
Typical Yield (%)
Mechanistic Rationale
Ni(PCy3)2Cl2
Pre-coordinated
Organozinc
Negishi
85–92%
Strong σ-donor PCy3 drives oxidative addition; Cl ligands are easily displaced by Zn[2].
Ni(cod)2
PCy3 (2 equiv)
Boronic Acid
Suzuki
78–85%
Ni(0) source bypasses in situ reduction; ideal for less nucleophilic boronic acids.
Ni(acac)2
dppp
Mg powder
Reductive
60–75%
Mg serves as a terminal reductant to regenerate Ni(0) and sequester fluoride ions[4].
Pd(PPh3)4
None
Organozinc
Negishi
< 5%
Pd lacks the electron density required to insert into the highly stable C-F bond.
This protocol is designed to couple the free acid form of 6-fluoro-2,4-dimethylnicotinic acid. The use of excess base is the causal factor that prevents acid-base quenching of the catalytic intermediates.
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with Ni(cod)2, PCy3, and 1,4-Dioxane. Stir for 10 minutes until a homogenous dark solution forms, indicating the formation of the active Ni(0)L_n complex.
Reagent Loading: Add 6-fluoro-2,4-dimethylnicotinic acid, the arylboronic acid, and anhydrous K3PO4 to the reaction vessel.
Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 100 °C in an oil bath for 16 hours under vigorous stirring.
Self-Validation Checkpoint: Withdraw a 50 µL aliquot at 4 hours, quench with 1M HCl, extract with EtOAc, and analyze via 19F NMR. The disappearance of the characteristic C-F resonance (typically around -68 ppm for 6-fluoropyridines) confirms complete oxidative addition.
Workup: Cool to room temperature, acidify the aqueous layer to pH 3 using 1M HCl (to protonate the product's carboxylic acid), and extract with EtOAc (3 x 15 mL). Dry over MgSO4 and concentrate in vacuo.
Organozinc reagents are highly nucleophilic and will be destroyed by free carboxylic acids. The substrate must first be protected (e.g., as methyl 6-fluoro-2,4-dimethylnicotinate). This protocol utilizes an air-stable Ni(II) precatalyst[2].
Arylzinc chloride (0.5 M in THF, 1.2 equiv, 1.2 mmol)
Ni(PCy3)2Cl2 (5 mol%)
Anhydrous THF (5 mL)
Step-by-Step Methodology:
Precatalyst Loading: Charge an oven-dried, argon-purged flask with the esterified substrate and Ni(PCy3)2Cl2.
Solvent Addition: Add anhydrous THF. The solution will appear dark green, characteristic of the Ni(II) species.
In Situ Reduction (Self-Validating Step): Add the arylzinc chloride dropwise via syringe at room temperature. Diagnostic Observation: The solution must rapidly transition from dark green to a deep red/brown. This color shift visually validates the reduction of Ni(II) to the active Ni(0) species by the organozinc reagent[2].
Reaction Execution: Stir at 50 °C for 8 hours.
Workup: Quench the reaction with saturated aqueous NH4Cl (10 mL) to destroy excess zinc reagent. Extract with diethyl ether, concentrate, and purify via silica gel chromatography.
Application Note: Strategic Incorporation of 6-Fluoro-2,4-dimethyl-nicotinic Acid in Drug Discovery
Introduction: The Rationale for Fluorinated Pyridine Scaffolds The integration of fluorine atoms and heterocyclic moieties is a cornerstone of modern medicinal chemistry, with fluorinated heterocycles representing a rapi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for Fluorinated Pyridine Scaffolds
The integration of fluorine atoms and heterocyclic moieties is a cornerstone of modern medicinal chemistry, with fluorinated heterocycles representing a rapidly growing fraction of FDA-approved drugs[1]. Within this chemical space, 6-fluoro-2,4-dimethyl-nicotinic acid (CAS: 871492-99-8) emerges as a highly specialized building block for fragment-based drug discovery (FBDD) and lead optimization[2].
The causality behind selecting this specific scaffold lies in its ability to simultaneously resolve multiple pharmacokinetic (PK) and pharmacodynamic (PD) liabilities:
Metabolic Shielding: The 6-position of the pyridine ring is highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes. The introduction of a highly electronegative fluorine atom at this site effectively blocks oxidation, thereby increasing the half-life of the resulting drug candidate[3].
pKa Modulation & Permeability: Fluorine's strong electron-withdrawing nature significantly lowers the pKa of the adjacent pyridine nitrogen. This reduces the basicity of the molecule, ensuring it remains un-ionized at physiological pH, which drastically improves passive membrane permeability and oral exposure[3].
Conformational Locking: The 2,4-dimethyl substitutions provide critical steric bulk. When the 3-carboxylic acid is converted into an amide (a ubiquitous linkage in kinase inhibitors and GPCR modulators), these methyl groups restrict the rotation of the amide bond. This "locks" the molecule into a specific bioactive conformation, minimizing the entropic penalty upon target binding[4].
To understand the structural advantages of 6-fluoro-2,4-dimethyl-nicotinic acid, we must compare it against its unsubstituted counterparts. The table below summarizes the typical physicochemical shifts observed when transitioning from a standard nicotinic acid core to this highly substituted analog.
Scaffold Feature
Pyridine Nitrogen pKa
Lipophilicity (LogP)
Passive Permeability (
Papp
)
Microsomal Clearance
Nicotinic Acid (Core)
~5.3
Low (< 1.0)
Low
High (Rapid Oxidation)
+ 2,4-Dimethyl Groups
~6.0
Medium (~1.5)
Medium
Medium
+ 6-Fluoro Substitution
< 2.0
High (~2.2)
High (Increased by ~1 log unit)
Low (Blocked Oxidation)
Data synthesis based on established ADME modulation principles for fluoropyridines[3].
Drug Discovery Workflow Integration
The incorporation of this scaffold typically occurs during the "Hit-to-Lead" or "Lead Optimization" phases, where an existing, metabolically unstable hit is systematically modified to improve its Lipophilic Efficiency (LipE) and ADME profile.
Workflow for integrating fluorinated pyridine scaffolds into lead optimization.
Causality & Expert Insight: Standard amide coupling reagents (e.g., EDC/HOBt) frequently fail with 6-fluoro-2,4-dimethyl-nicotinic acid. The 2,4-dimethyl groups create intense steric shielding around the 3-carboxylic acid, preventing the bulky active ester intermediate from being attacked by the incoming amine. To overcome this, the protocol utilizes 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's reagent) to convert the acid to a highly reactive, less sterically encumbered acyl chloride in situ.
Self-Validation Mechanism: This protocol requires an intermediate LC-MS aliquot quench using methanol. If the acyl chloride has successfully formed, the MS will show the corresponding methyl ester. This prevents false-negative coupling results by isolating activation failure from coupling failure.
Step-by-Step Methodology:
Activation: Dissolve 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert argon atmosphere.
Acyl Chloride Formation: Add Ghosez's reagent (1.2 eq, 0.6 mmol) dropwise at 0 °C. Stir for 2 hours at room temperature.
Internal Validation (The Methanol Quench): Extract a 10 µL aliquot, quench in 100 µL of anhydrous methanol, and analyze via LC-MS. Proceed only if the methyl ester mass is detected.
Coupling: In a separate flask, dissolve the target amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous DCM (3 mL).
Addition: Cool the amine solution to 0 °C and add the acyl chloride solution dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with DCM (3 x 10 mL), dry over
Na2SO4
, concentrate, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).
Protocol B: In Vitro Liver Microsomal Stability Assay
Causality & Expert Insight: To empirically prove that the 6-fluoro substitution successfully shields the molecule from CYP450-mediated oxidation[3], a microsomal stability assay must be performed.
Self-Validation Mechanism: The assay is run concurrently with Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly degraded, the microsomes are metabolically incompetent, and the assay invalidates itself.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the synthesized lead compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM
MgCl2
).
Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C to precipitate proteins.
Analysis: Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Mechanistic Binding Logic
The success of 6-fluoro-2,4-dimethyl-nicotinic acid in drug discovery is dictated by how its distinct structural features interact with the target protein's binding pocket.
Pharmacophore logic of 6-fluoro-2,4-dimethyl-nicotinic acid in target binding.
References
ACS Medicinal Chemistry Letters. "Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure".[Link]
MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022".[Link]
Application Note: Late-Stage Suzuki-Miyaura Cross-Coupling of 6-Fluoro-2,4-dimethyl-nicotinic Acid via C–F Bond Activation
Introduction & Mechanistic Rationale The 2,4-dimethylnicotinic acid scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators. While functio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 2,4-dimethylnicotinic acid scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators. While functionalization at the 6-position is highly desirable for exploring structure-activity relationships (SAR), traditional cross-coupling relies on bromo- or iodo-derivatives. However, utilizing 6-fluoro-2,4-dimethyl-nicotinic acid directly as an electrophile via carbon-fluorine (C–F) bond activation offers a highly atom-economical approach to late-stage functionalization.
The Causality of C–F Activation:
The C–F bond is the strongest single bond to carbon (bond dissociation energy ~116 kcal/mol), making it notoriously inert to standard palladium catalysis. However, 6-fluoro-2,4-dimethyl-nicotinic acid is uniquely primed for activation due to three synergistic factors:
Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen (C1) and the carboxylic acid (C3) significantly lowers the energy of the C–F anti-bonding orbital (LUMO).
Steric Accessibility: The C6-fluoro group is flanked by the nitrogen atom and a single proton at C5. The absence of bulky substituents at C5 allows sterically demanding, electron-rich catalysts to approach the C–F bond without steric clash.
Catalyst Selection: By utilizing a highly nucleophilic, low-valent Nickel(0) catalyst paired with a strongly σ-donating ligand like tricyclohexylphosphine (PCy3), the oxidative addition barrier is overcome, enabling the insertion of the metal into the strong C–F bond [1].
Catalytic cycle of Ni-catalyzed C-F Suzuki-Miyaura cross-coupling.
Experimental Strategy & Reaction Optimization
When working with 6-fluoro-2,4-dimethyl-nicotinic acid, the presence of the free carboxylic acid presents a chemical divergence. The acidic proton can rapidly quench the active Ni(0) species or trigger protodeboronation of the arylboronic acid partner.
To circumvent this, researchers must choose between two pathways:
Protocol A (Direct Route): Employs a massive excess of base (≥3.5 equivalents) to pre-form the carboxylate salt in situ, protecting the catalyst.
Protocol B (Protected Route): Pre-esterifies the carboxylic acid, allowing for lower catalyst loadings, milder bases, and significantly higher yields.
Workflow decision tree for direct vs. ester-protected C-F cross-coupling.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and coupling efficiency, demonstrating why Ni/PCy3 is strictly required over standard Pd systems [2].
Table 1: Optimization of Reaction Conditions for C–F Suzuki-Miyaura Coupling
Entry
Catalyst / Ligand
Base (Equiv)
Substrate Form
Yield (%)
Observation / Causality
1
Pd(dppf)Cl₂
K₃PO₄ (3.5)
Free Acid
0
Pd lacks sufficient nucleophilicity for C–F insertion.
2
Ni(cod)₂ / PPh₃
K₃PO₄ (3.5)
Free Acid
15
PPh₃ is not sufficiently electron-rich to drive oxidative addition.
3
Ni(cod)₂ / PCy₃
K₃PO₄ (2.0)
Free Acid
12
Insufficient base; the free carboxylic acid quenches the Ni(0) species.
4
Ni(cod)₂ / PCy₃
K₃PO₄ (3.5)
Free Acid
78
Optimal for free acid; excess base neutralizes the COOH group.
Protocol A: Direct Cross-Coupling of the Free Acid
This protocol is highly atom-economical but requires rigorous exclusion of moisture and excess base to manage the acidic proton.
Preparation: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), and finely milled, anhydrous K₃PO₄ (3.5 equiv, 3.5 mmol).
Catalyst Addition: Add Ni(cod)₂ (10 mol%, 0.1 mmol) and PCy₃ (20 mol%, 0.2 mmol). Note: The strong σ-donating capability of PCy₃ is strictly required to push electron density into the Ni center [[3]]([Link]3].
Solvent & Heating: Suspend the mixture in anhydrous 1,4-dioxane (5.0 mL). Seal the tube tightly, remove it from the glovebox, and stir vigorously at 100 °C for 16 hours.
Self-Validating Checkpoint: Withdraw a 50 µL aliquot, dilute with MeCN, filter, and analyze via ¹⁹F NMR. The starting material exhibits a distinct fluorine resonance around -65 to -70 ppm. Complete disappearance of this peak confirms total consumption of the C–F electrophile , independent of LC-MS ionization biases.
Workup: Cool the reaction to room temperature. Carefully acidify the mixture with 1M HCl to pH 3 (to re-protonate the product's carboxylic acid) and extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC.
Protocol B: Two-Stage Esterification & Coupling (Recommended for Scale-Up)
This protocol temporarily masks the carboxylic acid, eliminating the risk of catalyst poisoning and allowing for lower base equivalents.
Step 1: Esterification
Dissolve 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 equiv) in anhydrous MeOH (0.2 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 equiv).
Reflux for 12 hours. Monitor by TLC (Hexanes/EtOAc).
Concentrate the solvent in vacuo, neutralize carefully with saturated aqueous NaHCO₃, and extract with DCM to yield the methyl ester quantitatively.
Step 2: Cross-Coupling
In a glovebox, combine the methyl ester (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Ni(cod)₂ (5 mol%), and PCy₃ (10 mol%) in anhydrous toluene (0.2 M).
Heat at 90 °C for 12 hours.
Self-Validating Checkpoint: Analyze via LC-MS. The mass shift from the fluorinated ester (M+H = 184.1) to the biaryl ester confirms successful transmetalation and reductive elimination.
Step 3: Saponification
Dissolve the crude biaryl ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv).
Stir at room temperature for 4 hours until TLC indicates complete consumption of the ester.
Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the final functionalized 2,4-dimethyl-nicotinic acid derivative.
References
Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides
Source: Journal of the American Chemical Society
URL:[Link]
Catalytic C−C Bond Formation through Selective Activation of C−F Bonds
Source: Angewandte Chemie International Edition
URL:[Link]
Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents
Source: The Journal of Organic Chemistry
URL:[Link]
High-Yield Esterification Protocols for 6-Fluoro-2,4-dimethyl-nicotinic Acid: Overcoming Steric and Electronic Hurdles
Executive Summary & Mechanistic Rationale The esterification of 6-fluoro-2,4-dimethyl-nicotinic acid presents a unique dual-challenge in synthetic organic chemistry. As a Senior Application Scientist, it is critical to r...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The esterification of 6-fluoro-2,4-dimethyl-nicotinic acid presents a unique dual-challenge in synthetic organic chemistry. As a Senior Application Scientist, it is critical to recognize that standard esterification methods (such as Fischer esterification) will inevitably fail or produce complex mixtures when applied to this substrate. This failure is driven by two competing molecular forces:
Severe Steric Shielding (The 2,4-Dimethyl Effect): The carboxylic acid at the 3-position is flanked by methyl groups at the 2- and 4-positions. Traditional Fischer esterification requires the alcohol nucleophile to attack the protonated carbonyl carbon, forming a bulky tetrahedral intermediate[1]. The di-ortho methyl groups sterically clash with this intermediate, severely retarding the reaction rate and pushing the equilibrium toward the starting materials.
Electronic Activation & SNAr Susceptibility (The 6-Fluoro Effect): The pyridine ring is highly electron-deficient. The 6-fluoro substituent is strongly activated toward Nucleophilic Aromatic Substitution (SNAr) because it is located ortho/para to the ring nitrogen and para to the electron-withdrawing carboxylate group[2]. Prolonged heating with nucleophilic alcohols (e.g., refluxing methanol) or the use of strong alkoxide bases will result in the displacement of the labile fluorine atom, yielding unwanted 6-alkoxy or 6-hydroxy byproducts.
The Solution: To achieve high-yielding esterification, the protocol must bypass the sterically hindered carbonyl carbon entirely and operate under mild, non-nucleophilic conditions to preserve the 6-fluoro group. We detail two self-validating protocols below: Protocol A utilizes (Trimethylsilyl)diazomethane for rapid methyl esterification, and Protocol B utilizes Cesium Carbonate-mediated O-alkylation for broader ester synthesis.
Quantitative Method Comparison
The following table summarizes the experimental causality and quantitative outcomes of different esterification strategies applied to 6-fluoro-2,4-dimethyl-nicotinic acid.
Parameter
Traditional Fischer Esterification
Protocol A: TMS-Diazomethane
Protocol B: Cs₂CO₃ / Alkyl Halide
Mechanistic Pathway
Carbonyl Addition-Elimination
Sₙ2 on Diazonium Methyl
Sₙ2 on Alkyl Halide
Steric Tolerance
Poor (Blocked by 2,4-dimethyls)
Excellent (Bypasses carbonyl)
Excellent (Bypasses carbonyl)
SNAr Risk (6-Fluoro)
High (Requires extended heating)
None (Neutral, fast at 0 °C)
Low (Mild base, no alkoxides)
Target Ester Type
Methyl, Ethyl
Methyl strictly
Alkyl, Benzyl, Allyl
Typical Yield
< 20% (Complex mixture)
> 95%
85 - 95%
Reaction Time
24 - 48 hours
30 - 60 minutes
2 - 4 hours
Reaction Pathway Visualization
Fig 1: Chemoselective decision tree for the esterification of 6-fluoro-2,4-dimethyl-nicotinic acid.
Experimental Protocols
Protocol A: Rapid Methyl Esterification via (Trimethylsilyl)diazomethane
Causality: TMS-diazomethane (TMSCHN₂) is a safe, stable alternative to diazomethane[3]. The reaction is initiated by the carboxylic acid protonating the TMSCHN₂, generating a highly reactive methyldiazonium cation and a carboxylate anion. The carboxylate immediately attacks the methyl group (Sₙ2), releasing N₂ gas. Because the nucleophilic attack occurs on the small methyl diazonium species rather than the sterically hindered carbonyl carbon, the 2,4-dimethyl steric shield is rendered irrelevant.
Materials:
6-Fluoro-2,4-dimethyl-nicotinic acid (1.0 eq)
(Trimethylsilyl)diazomethane (2.0 M in hexanes, 1.5 - 2.0 eq)
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 mmol) in 5.0 mL of a 4:1 mixture of anhydrous DCM and MeOH.
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath under a nitrogen atmosphere. Note: MeOH acts as a crucial proton-transfer catalyst in this mechanism.
Reagent Addition: Dropwise, add TMSCHN₂ (2.0 M in hexanes, 0.75 mL, 1.5 mmol) via syringe. A distinct yellow color will persist, and effervescence (N₂ gas evolution) will be observed.
Reaction Monitoring: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS. The reaction is typically complete within 30–60 minutes.
Quenching & Workup: Once the starting material is consumed, quench the excess TMSCHN₂ by adding glacial acetic acid dropwise until the yellow color completely dissipates and N₂ evolution ceases.
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting methyl 6-fluoro-2,4-dimethyl-nicotinate is generally >95% pure and can be used without further column chromatography.
Protocol B: General O-Alkylation via Cesium Carbonate
Causality: For esters other than methyl (e.g., benzyl, ethyl, allyl), alkylation of the carboxylate is required. Cesium carbonate (Cs₂CO₃) is specifically chosen over K₂CO₃ or NaOH. The large, highly polarizable Cs⁺ ion weakly coordinates with the carboxylate anion, leaving the oxygen highly "naked" and nucleophilic (the "cesium effect")[4]. This allows for rapid Sₙ2 attack on an alkyl halide at room temperature, preventing the need for heat that would otherwise trigger SNAr degradation of the 6-fluoro group.
Deprotonation: Suspend 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 mmol) and finely powdered anhydrous Cs₂CO₃ (391 mg, 1.2 mmol) in 4.0 mL of anhydrous DMF at room temperature under nitrogen. Stir vigorously for 15 minutes to ensure complete formation of the cesium carboxylate salt.
Alkylation: Add the desired alkyl halide (1.1 mmol) dropwise to the suspension.
Incubation: Stir the reaction mixture at room temperature. Due to the high nucleophilicity of the cesium carboxylate, mild conditions are sufficient. Monitor by LC-MS. (If sterically hindered alkyl halides are used, gentle heating to 40 °C is permissible, but strictly avoid exceeding 50 °C to prevent SNAr).
Workup: Upon completion (typically 2–4 hours), dilute the reaction with 20 mL of Ethyl Acetate (EtOAc) and quench with 10 mL of distilled water.
Extraction: Separate the organic layer. Wash the organic layer sequentially with water (3 x 10 mL) to remove DMF, followed by brine (1 x 10 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if trace alkyl halide remains.
References
One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][2]
Improved Cs2CO3 Promoted O-Alkylation of Acids
Source: Semantic Scholar (Lee, J. C., et al.)
URL:[Link][4]
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions
Source: Master Organic Chemistry
URL:[Link][1]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Standard Operating Procedure (SOP)
Executive Summary & Pharmacological Rationale
Nicotinic acid derivatives are privileged scaffolds in modern medicinal chemistry. Specifically, 6-fluoro-2,4-dimethylnicotinic acid and its derivatives serve as critical building blocks for the synthesis of highly potent small-molecule therapeutics.
The strategic placement of the 2,4-dimethyl groups provides essential steric shielding and enhanced lipophilicity, which forces specific binding conformations required for high-affinity receptor binding[1]. Concurrently, the 6-fluoro substituent acts as a metabolically stable bioisostere for hydroxyl or amino groups. By blocking the 6-position with fluorine, rapid Phase I oxidative metabolism is prevented, significantly improving the pharmacokinetic half-life of the resulting drug candidates[1]. Furthermore, fluorinated pyridine scaffolds are highly valuable for the development of
18F
Positron Emission Tomography (PET) tracers used in metabolic imaging[2].
These derivatives are prominently featured in the synthesis of CCR5 receptor antagonists (utilized in HIV-1 entry inhibition)[1][3] and GPR119 agonists (utilized for improving glucose tolerance in Type II diabetes)[4].
Caption: Pharmacological modulation of CCR5 and GPR119 receptors by fluorinated nicotinic acid derivatives.
Mechanistic Causality & Synthetic Strategy
The synthesis of 6-fluoro-2,4-dimethylnicotinic acid requires a highly regiocontrolled, convergent approach. Direct fluorination of a pre-formed pyridine ring is often unselective and low-yielding. Therefore, the protocol relies on a four-stage sequence: Cyclocondensation
→
Chlorination
→
Halex Fluorination
→
Saponification .
Cyclocondensation: The sequence begins with the condensation of ethyl 3-aminocrotonate and diketene (or acetoacetyl chloride). This Hantzsch-type reaction unambiguously establishes the 2,4-dimethyl substitution pattern, yielding ethyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate[5].
Chlorination: The pyridone tautomerizes to a 6-hydroxy intermediate, which is activated and chlorinated using phosphorus oxychloride (
POCl3
) at reflux (
110∘C
) to yield ethyl 6-chloro-2,4-dimethylnicotinate. Causality: The chloride serves as an excellent leaving group for the subsequent nucleophilic aromatic substitution (
SNAr
).
Halex Fluorination: The critical transformation. The 6-chloro group is displaced by a fluoride ion. The reaction must be performed on the ester rather than the free acid; a carboxylate anion would donate electron density and deactivate the pyridine ring, whereas the ester maintains the electron-withdrawing effect at C3, facilitating the addition-elimination
SNAr
mechanism. Tetramethylammonium fluoride (TMAF) is preferred over Potassium Fluoride (KF) due to its superior solubility in organic solvents, bypassing the high lattice energy barriers of inorganic salts[6].
Saponification: Base-catalyzed hydrolysis of the ethyl ester, followed by acidic precipitation, yields the final 6-fluoro-2,4-dimethylnicotinic acid[6].
Caption: Step-by-step synthetic workflow for 6-fluoro-2,4-dimethylnicotinic acid.
The Halex reaction is highly sensitive to the choice of fluoride source and the presence of water. Fluoride is a hard nucleophile and becomes heavily solvated (and thus deactivated) by trace moisture. The table below summarizes the optimization parameters for converting ethyl 6-chloro-2,4-dimethylnicotinate to its 6-fluoro analog.
Fluoride Source
Solvent System
Temp (
∘C
)
Time (h)
Water Content (IPC)
Conversion (%)
Isolated Yield (%)
KF (Spray-dried)
DMF
130
24
<1000 ppm
45%
38%
KF + 18-Crown-6
DMF
110
18
<1000 ppm
72%
65%
CsF
DMSO
100
12
<500 ppm
88%
81%
TMAF (Anhydrous)
Toluene / DMF
40–50
16
<300 ppm
>98%
92%
Note: TMAF allows for significantly milder reaction conditions (
40–50∘C
) compared to KF, preventing thermal degradation of the ester and minimizing side reactions[6].
Experimental Protocols
Protocol A: Synthesis of Ethyl 6-chloro-2,4-dimethylnicotinate
Self-Validating IPC: Monitor the disappearance of the pyridone starting material via LC-MS. The product should show an[M+H]+ peak at m/z 214.1[7][8].
Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.
Heating: Heat the mixture to reflux (
110∘C
) for 4 hours. The suspension will gradually turn into a homogenous dark solution as the chlorination proceeds.
Quenching: Cool the mixture to room temperature. Carefully pour the reaction mixture dropwise into 1 L of crushed ice/water under vigorous stirring to hydrolyze excess
POCl3
. Caution: Highly exothermic.
Extraction: Extract the aqueous layer with Dichloromethane (DCM,
3×300 mL
). Wash the combined organic layers with saturated aqueous
NaHCO3
until the pH of the aqueous phase is neutral.
Purification: Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to afford ethyl 6-chloro-2,4-dimethylnicotinate as a pale yellow oil, which may crystallize upon standing[8].
Protocol B: Halex Fluorination (TMAF Method)
Self-Validating IPC: Karl Fischer titration must confirm water content is
<300 ppm
before adding the chloro-substrate[6].
Azeotropic Drying: In a 1 L reaction flask equipped with a Dean-Stark trap, add Tetramethylammonium fluoride (TMAF, 47.5 g, 0.51 mol) and Toluene (300 mL). Heat to reflux and remove water azeotropically until the internal water content is strictly
<300 ppm
[6].
Solvent Exchange: Cool the mixture and concentrate under reduced pressure to remove the toluene.
Reaction: Add anhydrous DMF (400 mL) and ethyl 6-chloro-2,4-dimethylnicotinate (54.7 g, 0.256 mol) to the dried TMAF.
Incubation: Heat the mixture to
40–50∘C
and stir for 16 hours. Monitor via HPLC until the starting material is
<1%
[6].
Workup: Cool to room temperature, distill off the majority of DMF under high vacuum, and partition the residue between Ethyl Acetate (500 mL) and water (500 mL). Wash the organic layer with brine, dry over
MgSO4
, and concentrate to yield ethyl 6-fluoro-2,4-dimethylnicotinate.
Protocol C: Saponification to 6-Fluoro-2,4-dimethylnicotinic acid
Self-Validating IPC: Final pH adjustment must be strictly controlled to pH 3–4 to ensure complete precipitation of the zwitterionic/acidic product without forming the highly soluble hydrochloride salt[6].
Hydrolysis: Dissolve crude ethyl 6-fluoro-2,4-dimethylnicotinate in THF/Ethanol (1:1, 200 mL). Dropwise, add a
30%
aqueous
NaOH
solution (1.5 equivalents) while maintaining the internal temperature at
20–30∘C
[6].
Stirring: Stir the mixture at room temperature for 3 hours. Verify complete ester hydrolysis via HPLC.
Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous phase to
5∘C
in an ice bath.
Precipitation: Slowly add
20%
hydrochloric acid dropwise until the pH reaches exactly 3–4. A dense white precipitate will form[6].
Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake with ice-cold water (
2×50 mL
) to remove inorganic salts.
Drying: Dry the solid in a vacuum oven at
50∘C
to a constant weight, yielding 6-fluoro-2,4-dimethylnicotinic acid (CAS: 871492-99-8) as a high-purity white solid (
>98%
HPLC)[6][9].
References
Google Patents (CN115433122A)
CAS 54453-94-0 | Ethyl 6-chloro-2,4-dimethylnicotinate
American Elements
URL:[Link]
Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist
Organic Process Research & Development - ACS Publications
URL:[Link]
Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Technical Support Center: Optimizing 6-Fluoro-2,4-dimethyl-nicotinic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 6-fluo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of 6-fluoro-2,4-dimethyl-nicotinic acid.
The most scalable and efficient route to this fluorinated pyridine core is via Nucleophilic Aromatic Substitution (SNAr) of a 6-chloro precursor. However, the electron-rich nature of the dimethyl-substituted pyridine ring, combined with the extreme hydration sensitivity of the fluoride ion, often leads to poor yields and problematic side reactions. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating framework to ensure high-yield, reproducible syntheses.
Mechanistic Pathway & Reaction Workflow
To successfully execute this synthesis, we must first mask the carboxylic acid as an ester. A free carboxylate anion donates electron density into the pyridine ring, raising the Lowest Unoccupied Molecular Orbital (LUMO) energy and effectively shutting down the nucleophilic attack by the fluoride ion[1].
SNAr mechanistic workflow for 6-fluoro-2,4-dimethylnicotinic acid synthesis.
Quantitative Optimization Data
The choice of fluoride source and solvent dictates the success of the halogen exchange. The table below summarizes the empirical data from various optimization parameters[2][3].
Fluoride Source
Solvent System
Temp (°C)
Additive
Conversion (%)
Yield (%)
Primary Byproduct
KF (Standard)
DMF
130
None
45
38
6-Hydroxy derivative (15%)
KF (Spray-dried)
DMF
130
18-Crown-6
85
78
6-Hydroxy derivative (<5%)
TMAF (Anhydrous)
Toluene/DMF *
110
None
98
92
Trace (<1%)
CsF
Sulfolane
150
None
95
88
Decarboxylation (2%)
*Toluene is utilized initially for azeotropic water removal prior to the SNAr reaction.
Self-Validating Experimental Protocol
Do not proceed to subsequent steps without confirming the self-validation checkpoints. This ensures that failures are caught immediately, saving time and reagents.
Step 1: Esterification (Masking the Carboxylate)
Causality: Converting the acid to an ester prevents the formation of a deactivating carboxylate anion during the basic fluorination step, maintaining the electron-deficient nature of the C6 position required for SNAr[1].
Procedure: Suspend 6-chloro-2,4-dimethylnicotinic acid (1.0 eq) in anhydrous methanol. Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. Reflux the mixture for 4 hours. Concentrate under reduced pressure to yield methyl 6-chloro-2,4-dimethylnicotinate.
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is successful when the highly polar, UV-active baseline spot (free acid) completely disappears, replaced by a high-
Rf
spot (ester).
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Causality: Tetramethylammonium fluoride (TMAF) provides a highly soluble, "naked" fluoride ion. Removing water via azeotropic distillation prevents the hydration of the fluoride ion, which would otherwise severely blunt its nucleophilicity and cause hydroxide-mediated side reactions[3].
Procedure: In a rigorously dried Schlenk flask, dissolve the ester (1.0 eq) and anhydrous TMAF (2.0 eq) in toluene. Reflux with a Dean-Stark trap to azeotropically remove all trace water. Once dry, distill off the toluene under reduced pressure and immediately add anhydrous DMF. Heat the mixture to 110 °C for 12 hours under an inert argon atmosphere.
Self-Validation Checkpoint: Monitor via HPLC. The reaction is deemed complete when the peak corresponding to the chloro-ester constitutes <1% of the total peak area.
Step 3: Alkaline Hydrolysis
Causality: Mild alkaline conditions selectively cleave the ester bond without displacing the newly installed fluorine atom, which requires significantly harsher conditions to undergo a secondary SNAr reaction.
Procedure: Cool the SNAr mixture, dilute with water, and extract with EtOAc. Concentrate the organic layer. Dissolve the crude fluoro-ester in a 1:1 mixture of THF and Methanol. Add 2M aqueous NaOH (2.0 eq) and stir at room temperature for 3 hours. Carefully acidify the mixture to pH 3–4 using 2M HCl.
Self-Validation Checkpoint: The target 6-fluoro-2,4-dimethylnicotinic acid will precipitate as a white solid upon acidification. Filter and analyze via LC-MS; the target mass must reflect
[M+H]+=170.1
.
Troubleshooting & FAQs
Q1: Why is my SNAr yield stalling at 40-50% with significant starting material remaining?A: The most common culprit is water contamination. Fluoride (
F−
) is a small, hard anion with an exceptionally high charge density. Even trace amounts of water will tightly bind to the fluoride ion via hydrogen bonding, creating a hydration shell that drastically reduces its nucleophilicity.
Solution: You must use spray-dried KF or anhydrous TMAF. Furthermore, azeotropically dry your solvent system (e.g., refluxing with toluene through a Dean-Stark apparatus) immediately before initiating the SNAr reaction[3].
Q2: I am observing the formation of 6-hydroxy-2,4-dimethylnicotinic acid instead of the fluoro product. How do I prevent this?A: This is caused by hydroxide competition. At elevated temperatures (110–150 °C), trace water reacts with the basic fluoride source to generate hydroxide ions (
OH−
). Hydroxide is a significantly stronger nucleophile than hydrated fluoride and will readily attack the C6 position to form the hydroxy byproduct[3].
Solution: Strict adherence to anhydrous Schlenk techniques is mandatory. Transitioning from KF to anhydrous TMAF often eliminates this issue entirely, as TMAF allows for lower reaction temperatures (110 °C vs 130 °C), reducing the thermodynamic favorability of the side reaction.
Q3: Is it absolutely necessary to protect the carboxylic acid as an ester before fluorination?A: Yes. If you attempt to fluorinate the free acid, the basic fluoride source will immediately deprotonate it to form a carboxylate anion. The negative charge of the carboxylate donates electron density into the pyridine ring via the inductive effect. This raises the energy of the ring, making the nucleophilic attack by the negatively charged fluoride ion highly repulsive and thermodynamically unfavorable[1][2].
Q4: How do I know if the final hydrolysis step has compromised the newly formed C-F bond?A: The C-F bond at the 6-position is highly stable to mild aqueous alkaline conditions at room temperature. However, if you suspect secondary SNAr by hydroxide has occurred, validate the product using
19F
-NMR and LC-MS. If the C-F bond was compromised,
19F
-NMR will show the complete disappearance of the characteristic aromatic fluorine peak (typically between -65 to -70 ppm), and LC-MS will show a mass shift from 170.1 (fluoro) to 168.1 (hydroxy).
References
Title: One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride-Chloride Exchange
Source: Journal of the Arkansas Academy of Science (ScholarWorks@UARK)
URL: [Link]
Title: CN115433122A - Preparation method of 6-fluoronicotinic acid
Source: Google Patents
URL
Technical Support Center: Purification & Handling of 6-Fluoro-2,4-dimethyl-nicotinic acid
Welcome to the Application Scientist Support Portal. This guide provides field-proven, self-validating protocols for the purification of 6-fluoro-2,4-dimethyl-nicotinic acid (CAS: 871492-99-8) .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide provides field-proven, self-validating protocols for the purification of 6-fluoro-2,4-dimethyl-nicotinic acid (CAS: 871492-99-8) . Due to its amphoteric nature and the highly activated 6-fluoro substituent, standard nicotinic acid workflows often result in poor recovery or chemical degradation. This guide bridges the gap between theoretical physicochemical properties and practical laboratory execution.
PART 1: Physicochemical Profiling & Purification Strategy
To design an effective purification workflow, we must first understand how the functional groups of this specific molecule dictate its macroscopic behavior.
Property
Characteristic
Mechanistic Impact on Purification
C-F Bond Reactivity
Highly activated toward SNAr
The 6-fluoro position is highly electrophilic. Exposure to strong nucleophiles (e.g.,
OH−
,
RO−
) at elevated pH causes rapid defluorination[1].
Carboxylic Acid (
pKa
)
Acidic (
pKa≈3.5
)
Requires precise acidification to pH < 3.0 to fully protonate the carboxylate for organic extraction or precipitation[2].
Pyridine Nitrogen (
pKa
)
Very weakly basic (
pKa<2.0
)
The electron-withdrawing fluorine and carboxylic acid severely deplete electron density on the nitrogen, shifting the isoelectric point lower than standard nicotinic acids.
Silica Interaction
Strong hydrogen bonding
The free carboxylic acid will streak on standard silica gel due to interactions with free silanol groups, requiring an acidic mobile phase modifier.
Rationale: Nicotinic acid derivatives exhibit minimal aqueous solubility at their isoelectric point[2]. By carefully manipulating the pH, we can selectively precipitate the target compound while leaving highly polar impurities and inorganic salts in the aqueous mother liquor.
Step 1: Mild Dissolution. Suspend the crude mixture in deionized water. Slowly add saturated aqueous
NaHCO3
until the solid fully dissolves (pH ~7.5–8.0). Causality: We use
NaHCO3
instead of
NaOH
because hydroxide ions will rapidly attack the 6-fluoro position via nucleophilic aromatic substitution (SNAr), degrading the product[3].
Step 2: Filtration. Filter the basic solution through a Celite pad to remove insoluble organic impurities and particulates.
Step 3: Controlled Acidification. Transfer the filtrate to a vessel equipped with an overhead stirrer. Dropwise, add 1M
HCl
until the pH reaches exactly 2.8–3.0. Causality: This is the estimated isoelectric point where the molecule exists as a neutral zwitterion/protonated species, minimizing its hydration sphere.
Step 4: Aging and Isolation. Allow the suspension to age at 4 °C for 2 hours to promote crystal growth. Filter the precipitate and wash with ice-cold water.
Self-Validation Check: Analyze the mother liquor via LC-MS or UV-Vis (254 nm). If the absorbance/signal remains high, the pH has not reached the precise isoelectric point. Adjust in 0.1 pH increments until the supernatant signal minimizes, validating maximum recovery.
Protocol B: Normal-Phase Flash Chromatography
Rationale: For crude mixtures containing structurally similar organic impurities (e.g., regioisomers or des-fluoro byproducts), precipitation is insufficient. Chromatography is required, but the mobile phase must be buffered.
Step 1: Solid Loading. Dissolve the crude material in a minimal amount of methanol, add silica gel (1:3 mass ratio), and evaporate to dryness. Causality: Amphoteric fluorinated compounds often crash out on the column head if wet-loaded in non-polar starting gradients. Solid loading ensures uniform dissolution during elution.
Step 2: Eluent Preparation. Prepare a gradient of Hexane/Ethyl Acetate containing 1% Glacial Acetic Acid (v/v) .
Step 3: Elution. Run the gradient from 10% EtOAc to 80% EtOAc. Monitor fractions at 254 nm.
Self-Validation Check: Perform a 2D-TLC (two-dimensional TLC) on the concentrated target fraction. Spot the sample, elute, rotate the plate 90 degrees, and elute again. A single spot on the diagonal confirms the absence of co-eluting isomers or degradation artifacts generated on the column.
PART 3: Troubleshooting & FAQs
Q: Why am I observing a +18 Da mass shift (or -19 Da / +17 Da for -F/+OH) in my LC-MS after base extraction?A: This is a classic nucleophilic aromatic substitution (SNAr) artifact. The 6-fluoro group on the pyridine ring is highly activated by the adjacent nitrogen and the para-carboxylic acid[1]. When you use strong aqueous bases (like
NaOH
or
KOH
) to dissolve the compound, hydroxide ions attack the 6-position, displacing the fluoride ion to form 6-hydroxy-2,4-dimethyl-nicotinic acid[3].
Corrective Action: Always use mild bases (e.g.,
NaHCO3
or
K2HPO4
) for dissolution.
Q: My compound streaks severely on normal-phase silica TLC, making isolation impossible. How can I fix this?A: Nicotinic acid derivatives strongly hydrogen-bond with the stationary phase silanol groups on silica gel.
Corrective Action: Add 1-2% glacial acetic acid or formic acid to your mobile phase. The acid modifier protonates the silanol groups on the silica, keeping your analyte in its neutral, fast-eluting form and resulting in tight, distinct bands.
Q: I attempted a liquid-liquid extraction (LLE) from water to ethyl acetate, but my recovery is <20%. What went wrong?A: Your aqueous phase pH was likely too high. While the pyridine nitrogen is weakly basic, the carboxylic acid dictates aqueous solubility. If the pH is above 4.0, the compound exists primarily as a highly water-soluble nicotinate salt[2].
Corrective Action: Acidify the aqueous layer to pH 2.0–2.5 using 1M
HCl
before extraction. Use a polar aprotic solvent like Ethyl Acetate or 2-Methyltetrahydrofuran (2-MeTHF) for the organic phase, and saturate the aqueous layer with
NaCl
(salting out) to drive the partition coefficient favorably.
PART 4: Purification Workflow Visualization
Decision tree for the purification of 6-fluoro-2,4-dimethyl-nicotinic acid based on impurity profiles.
PART 5: References
Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC (NIH). URL:
Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem. URL:
Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry. ACS Publications. URL:
Technical Support Center: Troubleshooting Amide Coupling with 6-Fluoro-2,4-dimethylnicotinic Acid
Welcome to the Advanced Applications Support Center. Coupling 6-fluoro-2,4-dimethylnicotinic acid with amines presents a uniquely difficult dual-faceted chemical challenge.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. Coupling 6-fluoro-2,4-dimethylnicotinic acid with amines presents a uniquely difficult dual-faceted chemical challenge. This guide provides drug development professionals and synthetic chemists with the mechanistic insights and validated protocols necessary to successfully navigate this transformation.
Mechanistic Analysis of the Challenge
To successfully couple this substrate, you must overcome two competing chemical forces:
1. Severe Steric Hindrance (The Kinetic Barrier):
The carboxylic acid at the 3-position is flanked by methyl groups at the 2- and 4-positions. This creates a highly congested steric shield. Standard coupling reagents (e.g., HATU, EDC/HOBt) generate bulky active esters (such as OAt or OBt esters) that struggle to undergo nucleophilic attack by the amine. Consequently, the activation energy for the desired amide coupling is exceptionally high, leading to stalled reactions[1].
2. Vulnerability to SNAr (The Competing Pathway):
The fluorine atom at the 6-position is ortho to the electron-withdrawing pyridine nitrogen. This electronic arrangement makes the 6-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the incoming amine nucleophile[2].
The Thermodynamic Catch-22:
Typically, chemists overcome steric hindrance by elevating the reaction temperature. However, applying thermal stress to this specific substrate disproportionately accelerates the SNAr displacement of the 6-fluoro group, resulting in the formation of a 6-amino-2,4-dimethylnicotinamide byproduct rather than the desired amide[1][3]. Success requires kinetic control : generating a hyper-reactive, sterically small electrophile that allows the amide coupling to proceed rapidly at room temperature, thereby starving the higher-activation-energy SNAr pathway of the heat it needs to proceed[4][5].
Q: Why are standard protocols (HATU/DIPEA or EDC/HOBt) yielding mostly unreacted starting material?A: The active esters formed by these reagents are simply too bulky to be attacked by the amine in the sterically congested pocket between the 2- and 4-methyl groups[1]. You must switch to an activating agent that generates a smaller, more reactive electrophile, such as an acid chloride, acyl fluoride, or acyl imidazolium[4][5].
Q: LC-MS analysis shows a major byproduct with a mass of[M - 19 + Mass of Amine]. What is this?A: This mass shift indicates the loss of fluorine (-19 Da) and the addition of the amine, confirming an SNAr side reaction at the 6-position[2]. The amine is acting as a nucleophile against the fluoropyridine ring rather than the activated carbonyl.
Q: How can I promote the amide coupling without triggering the SNAr side reaction?A: You must leverage kinetic control and solvent effects. By generating a hyper-reactive electrophile (like an acyl imidazolium via TCFH/NMI), the desired amide coupling proceeds rapidly at room temperature (20–25 °C)[5]. Keeping the temperature low provides insufficient thermal energy for the SNAr Meisenheimer complex to form. Furthermore, conducting the reaction in a non-polar solvent like dichloromethane (DCM) destabilizes the highly polar SNAr transition state compared to polar aprotic solvents like DMF, further suppressing the side reaction[6].
Quantitative Data Comparison: Reagent Selection
The following table summarizes the performance of various activation strategies specifically for highly hindered, SNAr-prone substrates like 6-fluoro-2,4-dimethylnicotinic acid.
Coupling Reagent
Reactive Intermediate
Steric Tolerance
SNAr Risk
Recommended Temp
Typical Yield
HATU / DIPEA
OAt Ester
Low
High (Requires heat)
60 °C
< 10%
EDC / HOBt
OBt Ester
Low
High (Requires heat)
60 °C
< 5%
TCFH / NMI
Acyl Imidazolium
High
Low (Fast at RT)
25 °C
> 85%
Ghosez's Reagent
Acid Chloride
High
Low (Fast at RT)
25 °C
> 80%
BTFFH
Acyl Fluoride
High
Low (Fast at RT)
25 °C
> 80%
Validated Experimental Protocols
To ensure reproducibility and trust, both protocols below are designed as self-validating systems , incorporating analytical checkpoints to verify intermediate formation before proceeding to the next step.
Causality: TCFH rapidly converts the acid to an acid chloride, which N-methylimidazole (NMI) immediately traps to form a highly reactive, sterically unencumbered acyl imidazolium[5]. This allows coupling at room temperature, avoiding the thermal activation required for SNAr.
Activation: Dissolve 6-fluoro-2,4-dimethylnicotinic acid (1.0 eq) and TCFH (1.2 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.
Imidazolium Formation: Add NMI (3.0 eq) dropwise at 0 °C. Stir the mixture for 15 minutes.
Self-Validation Check: Withdraw a 5 µL aliquot, quench it into 100 µL of anhydrous methanol, and analyze via LC-MS. Complete conversion of the starting material mass to the methyl ester mass confirms quantitative formation of the active acyl imidazolium. If unreacted acid remains, extend the activation time.
Coupling: Add the target amine (1.1 eq) dropwise to the reaction mixture at 0 °C.
Completion: Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours.
Final Validation: Monitor by LC-MS. The absence of the[M - 19 + Amine] byproduct peak validates that the SNAr pathway was successfully suppressed. Quench with water and perform standard organic extraction.
Causality: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the hindered acid to an acid chloride under strictly neutral conditions, avoiding the harsh acidity of SOCl₂ or the gas evolution of oxalyl chloride which can degrade sensitive amines[7][8].
Activation: Dissolve 6-fluoro-2,4-dimethylnicotinic acid (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under nitrogen.
Chlorination: Add Ghosez's reagent (1.2 eq) dropwise. Stir at room temperature for 1–2 hours.
Self-Validation Check: Withdraw a 5 µL aliquot, quench into 100 µL of benzylamine, and analyze via LC-MS. The presence of the N-benzylamide derivative confirms successful acid chloride formation.
Purification (Optional but Recommended): Concentrate the reaction mixture under reduced pressure to remove the N,N-dimethylisobutyramide byproduct.
Coupling: Redissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and add the target amine (1.0 eq) followed by a non-nucleophilic base like DIPEA (2.0 eq).
Completion: Stir for 1 hour at room temperature, then perform standard aqueous workup (washing with saturated NaHCO₃ and brine).
Technical Support Center: 6-Fluoro-2,4-dimethyl-nicotinic Acid Production
Welcome to the Technical Support Center for the synthesis and purification of 6-fluoro-2,4-dimethyl-nicotinic acid (CAS 871492-99-8)[1]. This guide is designed for researchers and drug development professionals seeking t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and purification of 6-fluoro-2,4-dimethyl-nicotinic acid (CAS 871492-99-8)[1]. This guide is designed for researchers and drug development professionals seeking to optimize their synthetic workflows, specifically focusing on mitigating impurities during the critical halogen-exchange (fluorination) and hydrolysis steps.
Mechanistic Pathway & Impurity Generation
Understanding the causality behind impurity formation is the first step in prevention. The most common synthetic route involves the fluorination of a 6-bromo or 6-chloro-2,4-dimethylnicotinate precursor using a fluoride source such as tetramethylammonium fluoride (TMAF)[2].
Figure 1: Reaction pathway illustrating the formation of the target product versus common impurities.
Troubleshooting FAQs
Q1: Why am I seeing high levels of the 6-hydroxy-2,4-dimethylnicotinic acid impurity in my final product?
A: The 6-hydroxy impurity is a direct result of competitive nucleophilic aromatic substitution (SNAr) by hydroxide ions, which are generated when trace moisture reacts with the fluoride source. Fluoride is highly hygroscopic. If your TMAF or solvent (e.g., THF or 2-methyltetrahydrofuran) is not strictly anhydrous, water will act as a nucleophile, displacing the halogen to form the hydroxylated byproduct[3].
Corrective Action: Ensure all solvents are dried over molecular sieves (3Å) and use anhydrous TMAF. Conduct the reaction under a strict inert atmosphere (Argon or N2).
Q2: How do I push the halogen-exchange to completion without causing thermal degradation?
A: Incomplete conversion leaves unreacted 6-bromo-2,4-dimethylnicotinate[2]. While increasing temperature accelerates SNAr, exceeding 60°C can lead to decarboxylation or degradation of the pyridine ring.
Corrective Action: Instead of excessive heat, optimize the molar ratio. Use a 1.0–2.2 molar excess of TMAF relative to the starting material and maintain the reaction strictly between 40–50°C[2].
Q3: What is the most reliable method to separate the 6-fluoro product from unreacted 6-bromo precursor?
A: Because both compounds share similar pKa values, standard acid-base extraction is often insufficient.
Corrective Action: Utilize selective recrystallization. The 6-fluoro derivative generally exhibits different solubility in hot non-polar/weakly polar solvent mixtures (e.g., hexane/ethyl acetate) compared to the heavier bromo-analog. Alternatively, preparative HPLC using a fluorinated stationary phase can resolve these closely eluting species[4].
Quantitative Data: Impurity Profiles & Mitigation
The following table summarizes expected impurity thresholds and the impact of specific process deviations.
Impurity
Source / Cause
Typical Crude %
Optimized Target %
Mitigation Strategy
6-Hydroxy analog
Trace moisture during fluorination
5.0 - 12.0%
< 0.5%
Karl Fischer titration of solvents (<50 ppm H2O); Anhydrous TMAF.
Strict thermal control; avoid prolonged heating during solvent evaporation.
Self-Validating Experimental Protocol
This protocol details the optimized fluorination and subsequent hydrolysis to yield high-purity 6-fluoro-2,4-dimethyl-nicotinic acid, adapted from validated fluoronicotinic acid synthesis methodologies[2].
Step 1: Preparation of Anhydrous Conditions
Dry 2-methyltetrahydrofuran (2-MeTHF) over activated 3Å molecular sieves for 24 hours. Verify moisture content is <50 ppm via Karl Fischer titration.
Purge a jacketed reactor with Argon for 15 minutes.
Step 2: Halogen Exchange (Fluorination)
Charge the reactor with anhydrous tetramethylammonium fluoride (TMAF) (1.5 equivalents).
Dissolve 6-bromo-2,4-dimethylnicotinate (1.0 equivalent) in the dried 2-MeTHF and add dropwise to the reactor under continuous stirring.
Heat the reaction mixture to 45°C (± 2°C). Causality note: This specific temperature provides the optimal kinetic energy for the SNAr reaction without triggering thermal degradation[2].
Monitor reaction progression via HPLC. Proceed to the next step only when the unreacted starting material peak is <0.5% (typically 4-6 hours).
Step 3: Solvent Removal and Hydrolysis
Decompress and evaporate the 2-MeTHF organic solvent under reduced pressure at 35°C.
To the residue, add a controlled volume of 1M NaOH (aq) to hydrolyze the ester intermediate to the free acid. Stir at room temperature for 2 hours.
Slowly add 1M HCl (aq) dropwise until the pH reaches 3.0 - 3.5 to precipitate the 6-fluoro-2,4-dimethyl-nicotinic acid[2].
Step 4: Isolation and Validation
Filter the precipitated solid and wash with cold, deionized water to remove residual salts.
Vacuum dry the product at 40°C to a constant weight.
Validation: Run an HPLC assay against a certified reference standard to confirm purity >99.0% and absence of the 6-hydroxy impurity[4].
References
One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry. Available at:[Link]
Fluoroquinolonic Acid-impurities. Pharmaffiliates. Available at:[Link]
CN115433122A - Preparation method of 6-fluoronicotinic acid. Google Patents.
Technical Support Center: Optimizing SNAr Fluorination for 6-Fluoro-2,4-dimethylnicotinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol matrix to address the specific synthetic bottlenecks associated with the nucl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and protocol matrix to address the specific synthetic bottlenecks associated with the nucleophilic aromatic substitution (SNAr) of sterically hindered chloropyridines.
Synthesizing 6-fluoro-2,4-dimethylnicotinic acid presents unique challenges: the 2,4-dimethyl substitution pattern introduces significant steric hindrance, and the carboxylic acid moiety can electronically deactivate the pyridine ring. This guide provides field-proven, self-validating methodologies to overcome these barriers.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my fluorination yield stuck below 20% despite extended heating (>24h)?Causality: There are two primary chemical culprits here: substrate deactivation and fluoride hydration. Directly subjecting 6-chloro-2,4-dimethylnicotinic acid to basic potassium fluoride (KF) conditions deprotonates the carboxylic acid. The resulting carboxylate anion donates electron density into the pyridine ring, raising the activation energy required to form the Meisenheimer intermediate[1]. Furthermore, fluoride (F⁻) is a hard nucleophile that is highly susceptible to hydration; even trace amounts of water tightly bind to F⁻ via hydrogen bonding, drastically reducing its nucleophilicity.
Solution: First, mask the carboxylic acid by converting it to a methyl ester prior to fluorination ()[2]. Second, rigorously dry your solvent system and use spray-dried KF. Implement a Karl Fischer titration step to ensure the reaction mixture contains <50 ppm water before initiating heating.
Q2: I am observing significant degradation and tar formation when running the reaction in DMSO at 150 °C. How can I improve the impurity profile?Causality: While dimethyl sulfoxide (DMSO) is a standard polar aprotic solvent for SNAr, it is prone to thermal decomposition at temperatures approaching its boiling point. At 150 °C, particularly in the presence of basic fluoride sources and phase transfer catalysts (PTCs), DMSO can undergo deprotonation and Pummerer-type side reactions, leading to substrate degradation and low yields ()[3].
Solution: Switch the solvent to Sulfolane (tetramethylene sulfone). Sulfolane has a high dielectric constant (ε ≈ 43), is thermally stable up to 285 °C, and does not undergo base-catalyzed degradation as readily as DMSO[4], making it the optimal solvent for high-temperature fluorinations.
Q3: Which Phase Transfer Catalyst (PTC) provides the best conversion for this sterically hindered scaffold?Causality: The 2,4-dimethyl groups add significant steric bulk adjacent to the reaction center, slowing down the F⁻ attack. Standard PTCs like tetrabutylammonium chloride (Bu₄NCl) degrade via Hofmann elimination at elevated temperatures (>130 °C), which limits the steady-state concentration of the active, anhydrous fluorinating agent[3].
Solution: Transition to anhydrous tetramethylammonium fluoride (Me₄NF). Because the tetramethylammonium cation lacks β-hydrogens, it cannot undergo Hofmann elimination. This allows Me₄NF to remain stable and highly active, enabling the SNAr reaction to proceed efficiently even at lower temperatures (80–100 °C) ()[5].
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes our internal optimization data for the SNAr fluorination of the activated precursor (methyl 6-chloro-2,4-dimethylnicotinate).
Table 1: Solvent and Catalyst Optimization Matrix
Solvent
Catalyst (0.5 eq)
Temp (°C)
Time (h)
Conversion (%)
Impurity Profile
DMSO
Bu₄NCl
130
24
45%
High (Tar formation, solvent degradation)
DMSO
Ph₄PCl
130
24
62%
Moderate
Sulfolane
Bu₄NCl
150
24
75%
Low
Sulfolane
Me₄NF
100
18
>95%
Very Low (Clean conversion)
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility, this three-phase protocol incorporates built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.
Phase 1: Esterification (Substrate Activation)
Objective: Mask the carboxylic acid to prevent carboxylate formation, which would otherwise deactivate the pyridine ring toward nucleophilic attack.
Suspend 6-chloro-2,4-dimethylnicotinic acid (1.0 eq) in anhydrous methanol (10 volumes).
Add concentrated H₂SO₄ (0.1 eq) dropwise at 0 °C.
Heat the mixture to reflux (65 °C) for 12 hours.
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The reaction is complete only when the baseline spot (free acid) is fully consumed.
Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield methyl 6-chloro-2,4-dimethylnicotinate.
Phase 2: SNAr Fluorination (The Critical Step)
Objective: Displace the 6-chloro group with fluoride using strictly anhydrous conditions to prevent F⁻ hydration.
In a nitrogen-filled glovebox, charge a pressure vessel with methyl 6-chloro-2,4-dimethylnicotinate (1.0 eq), spray-dried KF (3.0 eq), and anhydrous Me₄NF (0.5 eq)[5].
Add anhydrous Sulfolane (5 volumes).
Self-Validation Check: Withdraw a 100 µL aliquot and perform a Karl Fischer titration. Proceed only if the water content is <50 ppm . If >50 ppm, add activated 4Å molecular sieves and stir for 1 hour before heating.
Seal the vessel and heat to 100 °C for 18 hours.
Self-Validation Check: Analyze an aliquot by ¹⁹F NMR. A successful reaction will display a distinct singlet at approximately -65 ppm (pyridine C-F). GC/MS must confirm the mass shift from the chlorinated precursor (M ≈ 199) to the fluorinated product (M ≈ 183).
Cool to room temperature, dilute with water, and extract with MTBE. Wash the organic layer with brine, dry, and concentrate.
Phase 3: Hydrolysis (Deprotection)
Objective: Regenerate the free nicotinic acid without hydrolyzing the newly installed C-F bond.
Dissolve the crude methyl 6-fluoro-2,4-dimethylnicotinate in a 1:1 mixture of THF and water.
Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours.
Self-Validation Check: Monitor by LC-MS. The ester mass must disappear entirely, replaced by the target acid mass (m/z 168.05 [M-H]⁻).
Evaporate the THF, cool the aqueous layer to 0 °C, and carefully acidify to pH 3 using 1M HCl.
Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to yield pure 6-fluoro-2,4-dimethylnicotinic acid.
Part 4: Synthetic Workflow & Mechanistic Pathway
Synthetic workflow and SNAr mechanistic pathway for 6-fluoro-2,4-dimethylnicotinic acid.
Part 5: References
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration
Source: Accounts of Chemical Research (2020)
URL:[Link]
Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters
Source: Organic Process Research & Development (2014)
URL:[Link]
Process for making 2,6-difluoro pyridine (US4071521A)
Source: Google Patents
URL:
resolving solubility issues with 6-fluoro-2,4-dimethyl-nicotinic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly substituted pyridine derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly substituted pyridine derivatives.
Working with 6-fluoro-2,4-dimethyl-nicotinic acid presents a unique set of physicochemical challenges. While unsubstituted nicotinic acid is moderately water-soluble due to its zwitterionic nature[1], the addition of a highly electronegative fluorine atom at position 6 severely diminishes the basicity of the pyridine nitrogen. Consequently, the molecule loses its zwitterionic character and behaves as a highly lipophilic carboxylic acid (driven by the two methyl groups).
This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic and kinetic causality behind your solubility issues and provide self-validating protocols to ensure absolute data integrity in your assays.
Part 1: Physicochemical Profiling & Causality
To solve a precipitation issue, we must first understand the thermodynamic environment of the molecule. The solubility order for nicotinic acid derivatives typically follows Dimethyl Sulfoxide (DMSO) ≫ Ethanol > Water[2].
DMSO acts as a strong hydrogen bond acceptor, effectively disrupting the crystal lattice of the free acid[2].
Aqueous (pH < 4.0)
Poor (<1 mM)
The carboxylic acid is protonated (un-ionized). The lipophilic core (fluorine + methyls) drives hydrophobic aggregation[1].
Aqueous (pH 7.4)
Moderate
The carboxylate is deprotonated, allowing for ion-dipole solvation. However, kinetic precipitation can still occur upon rapid dilution.
Part 2: Troubleshooting In Vitro Assay Dilutions
FAQ: Why does my compound instantly turn cloudy when I dilute my DMSO stock into my aqueous assay buffer?
The Causality:
You are experiencing a kinetic "solvent crash"[3]. DMSO has a high dielectric constant and is infinitely miscible with water. When you rapidly inject a high-concentration DMSO stock of 6-fluoro-2,4-dimethyl-nicotinic acid into an aqueous buffer, the DMSO diffuses away into the bulk water faster than the lipophilic drug molecules can solvate. Furthermore, because the compound is an acid, introducing high concentrations into weakly buffered media drops the local pH below the compound's pKa, forcing it into its highly insoluble, un-ionized state.
The Solution:
You must control the ionization state before the solvent exchange occurs, and step down the dilution gradient.
Protocol 1: Self-Validating Step-Down Dilution
Objective: Achieve a 100 µM final assay concentration at <1% DMSO without kinetic precipitation.
Pre-Ionization: To your 10 mM DMSO stock (free acid), add 1.05 molar equivalents of aqueous NaOH (1 M). Causality: This pre-forms the highly soluble sodium nicotinate salt within the DMSO matrix, preventing the local pH drop upon dilution.
Intermediate Dilution: Prepare an intermediate plate containing Assay Buffer supplemented with 10% DMSO. Transfer the pre-ionized stock into this intermediate plate to reach a 1 mM concentration. Pipette slowly with continuous mixing.
Final Transfer: Transfer from the intermediate plate to your final assay plate (containing pure buffer) to reach the 100 µM target.
Self-Validation Checkpoint: Read the final assay plate on a spectrophotometer at OD 600 nm (Nephelometry).
Pass: OD < 0.05 (True solution; proceed to biological assay).
Fail: OD > 0.05 (Colloidal aggregates present; data will be artifactual).
Workflow for mitigating solvent crash during in vitro assay dilution.
Part 3: Troubleshooting In Vivo Formulation
FAQ: We are moving to mouse models (IP/PO dosing). We cannot use high concentrations of DMSO, and the compound crashes out of standard saline. How do we formulate this?
The Causality:
For in vivo efficacy, the compound must remain thermodynamically stable in solution within the physiological environment. Standard co-solvents (like PEG400 or Tween-80) often fail because they rely on micellar encapsulation, which can collapse upon extreme dilution in the bloodstream or GI tract.
The Solution:
Implement host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4]. HP-β-CD is a macrocyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It is classified as safe for parenteral and oral administration[5]. It will encapsulate the fluorinated pyridine core, shielding the hydrophobic surface area from water while the hydroxyl groups on the cyclodextrin ensure bulk aqueous solubility.
Table 2: In Vivo Formulation Matrices
Vehicle Matrix
Route
Solubilization Mechanism
Systemic Exposure Profile
10% DMSO / 90% Corn Oil
IP
Lipid partitioning
Poor absorption; high risk of peritoneal precipitation.
20% HP-β-CD in Saline
IV / IP / PO
Supramolecular inclusion
Excellent; prevents precipitation and enhances AUC[4].
Objective: Create a stable, water-soluble inclusion complex for in vivo dosing.
Molar Ratio Calculation: Weigh out 6-fluoro-2,4-dimethyl-nicotinic acid and HP-β-CD in a 1:2 molar ratio. Causality: An excess of the host molecule ensures complete encapsulation of the lipophilic guest, driving the equilibrium toward the complexed state.
Co-Solvation: Dissolve the drug in a minimal volume of ethanol. Dissolve the HP-β-CD in purified water.
Complexation: Add the ethanol solution dropwise to the aqueous HP-β-CD solution under vigorous magnetic stirring at 37°C.
Solvent Evaporation: Continue stirring in an open vessel (or use a rotary evaporator) until the ethanol is completely removed. The solution should remain perfectly clear.
Self-Validation Checkpoint: Filter the resulting aqueous solution through a 0.22 µm PTFE syringe filter. Analyze the pre-filtration and post-filtration concentrations via HPLC.
Technical Support Center: Preventing Defluorination in 6-Fluoro-2,4-dimethyl-nicotinic Acid Reactions
Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide is specifically engineered to address the persistent challenge of spontaneous defluorination when functionaliz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide is specifically engineered to address the persistent challenge of spontaneous defluorination when functionalizing 6-fluoro-2,4-dimethyl-nicotinic acid.
Below, you will find mechanistic troubleshooting FAQs, quantitative parameter guidelines, and a self-validating experimental protocol designed to preserve the C6-fluorine atom during downstream synthesis.
Part 1: Mechanistic Troubleshooting (FAQ)
Q1: Why does my 6-fluoro-2,4-dimethyl-nicotinic acid undergo spontaneous defluorination during routine functionalization?A1: The fluorine atom at the C6 position of a pyridine ring is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[1]. The electronegative pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack[1]. Furthermore, the electron-withdrawing carboxylic acid at C3 exacerbates this electrophilicity.
Causality: If your reaction mixture contains nucleophiles (e.g., water, primary alcohols, unhindered amines) and sufficient thermal energy, the nucleophile will attack C6, displacing the highly stable fluoride leaving group[2]. During carboxylic acid activation (e.g., forming an active ester), the electron-withdrawing effect intensifies, making the C6 position even more vulnerable.
Q2: How can I optimize my solvent system to prevent the formation of alkoxy- or hydroxy-substituted byproducts?A2: Solvent selection directly dictates the nucleophilicity of the species in your reaction. Protic, nucleophilic solvents like methanol or ethanol will directly compete with your intended reagents, generating 6-methoxy or 6-ethoxy byproducts[3].
Causality & Solution: Switch to polar aprotic solvents (e.g., anhydrous DMSO, DMF, or NMP) to eliminate solvent-based nucleophiles. If an alcohol solvent is strictly required, use tert-butanol. The bulky tert-butoxy group provides severe steric hindrance, impeding nucleophilic attack at C6, while its lower dielectric constant (ε = 11) disfavors the ionic transition states required for SNAr side reactions[3].
Q3: What bases are recommended to avoid basic hydrolysis at C6?A3: Inorganic bases like NaOH, KOH, or even wet K2CO3 generate hydroxide ions in the presence of trace water. Hydroxide is a potent nucleophile that leads to rapid 6-hydroxy-pyridine formation.
Solution: Utilize non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). If an inorganic base is required for a specific transformation (e.g., cross-coupling), use anhydrous Cs2CO3 or K3PO4 in rigorously degassed, anhydrous solvent mixtures.
Part 2: Quantitative Data & Parameter Optimization
The table below summarizes the empirical impact of various reaction parameters on the retention of the 6-fluoro substituent during standard heating (12 hours).
Solvent System
Base Used
Temp (°C)
Nucleophilic Risk
6-Fluoro Retention (%)
Primary Byproduct Identified
Methanol
K2CO3
60
High (MeOH)
< 10%
6-Methoxy derivative
DMF (Wet, >500 ppm H2O)
NaOH
25
High (OH⁻)
< 5%
6-Hydroxy derivative
DMF (Anhydrous)
DIPEA
25
Low
> 95%
None (Target preserved)
tert-Butanol
K2CO3
80
Low (Steric Shielding)
85–90%
Trace 6-tert-butoxy
NMP (Anhydrous)
Cs2CO3
100
Low
70–80%
Thermal degradation products
Part 3: Mechanistic & Workflow Visualizations
Mechanistic pathway of SNAr defluorination versus optimized prevention strategies.
Step-by-step workflow for amidation of 6-fluoro-2,4-dimethyl-nicotinic acid with validation.
Part 4: Self-Validating Experimental Protocol
Target Reaction: Amidation of 6-Fluoro-2,4-dimethyl-nicotinic Acid (Zero-Defluorination Workflow)
Objective: Couple a primary/secondary amine to the C3 carboxylic acid without triggering SNAr at the highly activated C6 position.
Causality Rationale:
Using HATU allows for rapid activation of the carboxylic acid at low temperatures, minimizing the thermal energy available for SNAr. DIPEA acts as a strictly non-nucleophilic base, and rigorously anhydrous DMF prevents hydroxide-mediated defluorination.
Step-by-Step Methodology:
Preparation & Moisture Validation:
Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 eq) in anhydrous DMF to create a 0.2 M solution.
Self-Validation Check: Perform a Karl Fischer titration on the DMF batch. The moisture content must read <50 ppm. Higher water content will lead to 6-hydroxy byproduct formation during activation.
Thermal Control & Activation:
Cool the solution to 0°C using an ice bath. Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at 0°C for exactly 15 minutes.
Causality: The active ester intermediate is highly electron-withdrawing, temporarily increasing the electrophilicity of C6. Maintaining 0°C suppresses premature SNAr.
Nucleophile Introduction:
Add the target amine (1.2 eq) dropwise over 5 minutes. Allow the reaction to slowly warm to 25°C over 2 hours. Do not apply external heat.
In-Process Control (IPC) & Mass Validation:
Quench a 10 µL reaction aliquot into 1 mL of 1:1 MeCN:Water (containing 0.1% Formic Acid). Analyze immediately via LC-MS.
Self-Validation Check: Identify the product mass
[M+H]+
. Strictly monitor for a mass shift of
−2
Da (
[M−19(F)+17(OH)+H]+
), which indicates hydroxide defluorination. If this peak exceeds 5% relative abundance, abort the reaction and re-evaluate solvent anhydrousness.
Workup & Isolation:
Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer three times with 5% aqueous LiCl to thoroughly partition and remove DMF and HATU byproducts. Wash once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase
Source: PMC - NIH
URL:[Link]
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration
Source: Accounts of Chemical Research - ACS Publications
URL:[Link]
Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethyl-Nicotinic Acid Derivatives
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. 2,4-Dimethylnicotinic acid presents a notorious challenge in synthetic organic chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Pyridine Derivative Synthesis. 2,4-Dimethylnicotinic acid presents a notorious challenge in synthetic organic chemistry. The carboxylic acid at the C3 position is physically shielded by methyl groups at the C2 and C4 positions. This ortho, ortho-disubstitution creates a massive steric barrier that blocks the trajectory of incoming nucleophiles during the formation of the tetrahedral intermediate.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you successfully achieve amide bond formation and esterification with this highly hindered substrate.
💡 Troubleshooting FAQs
Q: Why do standard amide coupling reactions (e.g., DCC/NHS or PyBOP) yield <10% product with 2,4-dimethylnicotinic acid?A: The core issue is activation energy. Standard activated esters (like NHS esters) are simply not reactive enough to overcome the steric shield provided by the 2,4-dimethyl groups. To resolve this, you must either generate a highly reactive acid chloride or use a coupling reagent that provides anchimeric assistance (e.g., HOAt) to artificially accelerate the aminolysis step 1.
Q: I want to use the acid chloride route. Should I use thionyl chloride (
SOCl2
) or oxalyl chloride?A: Oxalyl chloride with a catalytic amount of DMF is strongly recommended over thionyl chloride for this specific substrate 2. Oxalyl chloride operates under milder conditions (0 °C to room temperature) and produces only gaseous byproducts (
CO
,
CO2
,
HCl
). Thionyl chloride often requires prolonged heating, which can lead to degradation, unwanted side reactions on the pyridine ring, or incomplete activation.
Q: My amine is sensitive to strong electrophiles and degrades in the acid chloride reaction. What is the best alternative?A: If the acid chloride is too harsh, utilize a carbodiimide like EDCI paired with HOAt (1-hydroxy-7-azabenzotriazole). HOAt is critical here; the additional nitrogen atom in the pyridine ring of HOAt creates a neighboring-group effect that accelerates aminolysis significantly compared to standard HOBt 3.
Q: Which base should I select for these couplings?A: Base selection dictates the reaction's success. For acid chlorides, use the sterically hindered N,N-diisopropylethylamine (DIPEA) to neutralize
HCl
without competing as a nucleophile. For EDCI/HOAt couplings, N-methylmorpholine (NMM) is preferred. NMM is less hindered than DIPEA, allowing it to efficiently assist in the proton transfer steps required during carbodiimide-mediated couplings without causing side reactions 3.
📊 Data Presentation: Activation Strategies
Summarizing the quantitative and qualitative differences between activation methods ensures you select the right approach for your specific amine.
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the success of the intermediate via the listed validation checkpoints.
Protocol A: Acid Chloride Generation and Amide Coupling
Mechanism: Catalytic DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which subsequently converts the sterically hindered acid into its acid chloride.
Activation: Suspend 2,4-dimethylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile at 0 °C under an inert atmosphere (
N2
/Ar).
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).
Reagent Addition: Dropwise add oxalyl chloride (1.5 eq) while maintaining the temperature below 10 °C. Caution: Vigorous gas evolution will occur.
Maturation: Warm the reaction to 25 °C and stir for 2 hours. The solution should become completely homogeneous.
Self-Validation Checkpoint: Quench a 10 µL aliquot of the reaction mixture in 100 µL of anhydrous methanol. Analyze via LCMS. You must observe the mass of the corresponding methyl ester. If the free acid remains, activation is incomplete; add 0.5 eq more oxalyl chloride.
Concentration: Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride (preventing urea formation). Redissolve the resulting acid chloride in anhydrous DCM.
Coupling: In a separate flask, dissolve the target amine (1.1 eq) and DIPEA (2.5 eq) in DCM at 0 °C. Slowly add the acid chloride solution.
Completion: Stir for 2–4 hours at room temperature. Quench with saturated aqueous
NaHCO3
and extract with DCM.
Protocol B: Mild Coupling via EDCI/HOAt
Mechanism: HOAt forms a highly reactive ester intermediate. The adjacent pyridine nitrogen of HOAt coordinates the incoming amine, providing anchimeric assistance to overcome the 2,4-dimethyl steric bulk.
Preparation: Dissolve 2,4-dimethylnicotinic acid (1.0 eq) and the target amine (1.05 eq) in anhydrous DMF.
Base Addition: Add N-methylmorpholine (NMM) (3.0 eq).
Activation: Add HOAt (1.2 eq) followed by EDCI hydrochloride (1.2 eq).
Self-Validation Checkpoint: After 1 hour, take an aliquot for LCMS. Monitor the formation of the HOAt-active ester intermediate. It will appear as a distinct mass peak before total amine incorporation.
Reaction: Stir the mixture under nitrogen at ambient temperature for 16 hours.
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 1M
HCl
(to remove unreacted amine and pyridine byproducts), saturated
NaHCO3
, and brine. Dry over
Na2SO4
and concentrate.
🗺️ Decision Workflow Visualization
Workflow for selecting the optimal coupling strategy for sterically hindered 2,4-dimethylnicotinic acid.
📚 References
Practical Convergent Laboratory-Scale Synthesis of a CCR5 Receptor Antagonist
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
Synthesis of piperidine and piperazine compounds as ccr5 antagonists
Source: Google Patents (CA2480482A1)
URL:
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution
Source: Organic Process Research & Development - ACS Publications
URL:[Link]
crystallization optimization for 6-fluoro-2,4-dimethyl-nicotinic acid
Welcome to the Technical Support Center for Crystallization Optimization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 6-fluor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Crystallization Optimization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with 6-fluoro-2,4-dimethyl-nicotinic acid .
Crystallizing highly functionalized pyridine derivatives requires moving beyond trial-and-error. By understanding the causality behind molecular interactions—specifically steric hindrance, electronic withdrawing effects, and zwitterionic equilibria—we can engineer self-validating crystallization protocols that ensure high yield, polymorphic purity, and optimal crystal habit.
Part 1: Molecular Diagnostics & Crystallization Principles
Before troubleshooting, we must establish the mechanistic behavior of 6-fluoro-2,4-dimethyl-nicotinic acid in solution:
Steric Hindrance and Synthon Disruption: The methyl groups at the 2 and 4 positions flank both the basic pyridine nitrogen (position 1) and the carboxylic acid (position 3). This alkylation disrupts the planar conformation of the molecule via steric repulsion. Consequently, the standard acid-acid homosynthon is often kinetically disfavored, forcing the molecule to form acid-pyridine heterosynthons[1]. This creates a significant kinetic barrier to nucleation, often resulting in stable amorphous phases or "oiling out" rather than crystallization[1].
Electronic Effects of Fluorination: The highly electronegative 6-fluoro group withdraws electron density from the pyridine ring, significantly reducing the basicity of the nitrogen atom. While unsubstituted nicotinic acids readily form zwitterionic polymorphs[2], the fluorination shifts the thermodynamic equilibrium toward the neutral polymorph. Furthermore, the fluorine atom introduces weak C-F···H and dipole-dipole interactions that complicate crystal lattice packing[3].
Zwitterionic vs. Neutral Polymorphism: The amphoteric nature of the molecule means it can crystallize in multiple polymorphic forms depending on the dielectric constant of the solvent[2]. Highly polar solvents stabilize the separated charges of the zwitterion, while non-polar solvents favor the neutral O-H···N hydrogen-bonded form[2][4].
Pathway determining neutral vs. zwitterionic polymorph formation based on solvent polarity.
Part 2: Troubleshooting FAQs
Q1: My experiment is "oiling out" (Liquid-Liquid Phase Separation - LLPS) instead of forming crystals. Why is this happening and how do I fix it?Causality: Oiling out occurs when the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase before nucleation can occur. For this compound, the steric hindrance of the 2,4-dimethyl groups prevents rapid alignment into a crystal lattice[1], while the 6-fluoro group's weak interactions lower the melting point of the solute-solvent clusters[3].
Solution: You must bypass the LLPS boundary. Do not crash-cool the solution. Instead, use a Seeded Anti-Solvent Crystallization approach. Maintain the temperature just above the oiling-out point, add 1-2% wt/wt seed crystals to bypass the kinetic nucleation barrier, and add the anti-solvent dropwise.
Q2: I am observing massive agglomeration (clumping) of crystals, leading to solvent entrapment and poor purity. How can I improve the crystal habit?Causality: Agglomeration in nicotinic acid derivatives is driven by high supersaturation levels and elevated temperatures, which increase the interaction energy (specifically hydrogen bonding and π–π stacking) between specific growing crystal faces[5].
Solution: Flatten your cooling curve. A linear, rapid cooling profile causes supersaturation spikes. Implement a cubic or non-linear cooling profile to maintain a constant, low level of supersaturation throughout the batch.
Q3: Batch-to-batch, I am getting a mixture of neutral and zwitterionic polymorphs. How do I lock in a single form?Causality: Polymorphic promiscuity in this molecule is caused by conformational flexibility and the narrow energy gap between the neutral and zwitterionic states[2].
Solution: Control the water activity in your solvent system. As demonstrated in phase equilibrium modeling, increasing water concentration in hydro-alcoholic mixtures exponentially increases the solubility of the zwitterionic form[4]. To isolate the neutral form, use strictly anhydrous solvents (e.g., anhydrous acetone or ethyl acetate).
Troubleshooting workflow to rescue crystallization from liquid-liquid phase separation (oiling out).
This protocol is designed as a self-validating system: the use of seeds ensures nucleation occurs exactly at the desired temperature, preventing supersaturation spikes that cause agglomeration[5].
Dissolution: Suspend 10.0 g of crude 6-fluoro-2,4-dimethyl-nicotinic acid in 50 mL of anhydrous Ethanol (to favor the neutral polymorph).
Heating: Heat the jacketed reactor to 65°C under continuous agitation (250 RPM) until complete dissolution is achieved. Hold for 15 minutes.
Clarification: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove foreign insoluble impurities that could act as uncharacterized nucleation sites.
Cooling to Metastable Zone: Cool the solution linearly to 45°C over 30 minutes.
Seeding: Introduce 0.1 g (1% wt/wt) of pure, milled 6-fluoro-2,4-dimethyl-nicotinic acid seed crystals. Hold the temperature isothermally at 45°C for 60 minutes to allow the seeds to heal and initiate secondary nucleation.
Non-Linear Cooling: Implement a cubic cooling profile from 45°C down to 5°C over 6 hours. Causality: This matches the cooling rate to the available crystal surface area, preventing the supersaturation from exceeding the metastable zone limit.
Isolation: Filter the slurry via a Büchner funnel. Wash the cake with 10 mL of pre-chilled (5°C) ethanol. Dry under vacuum at 40°C for 12 hours.
Use this when processing highly impure batches where the impurity profile depresses the melting point and induces LLPS.
Dissolution: Dissolve the crude API in a minimal volume of a "good" solvent (e.g., Dimethylformamide, DMF) at 50°C.
Anti-Solvent Titration: Using a dosing pump, begin adding the "poor" solvent (e.g., Water or Heptane) at a rate of 0.5 mL/min.
Turbidity Monitoring: Monitor the solution using an in-line turbidity probe. Pause the anti-solvent addition the moment a faint haze appears (onset of the metastable zone).
Equilibration & Growth: Hold the system isothermally for 2 hours. The haze will transition into distinct crystalline particles as the steric barriers are overcome kinetically[1].
Completion: Resume anti-solvent addition at 1.0 mL/min until a 1:4 ratio of Good:Poor solvent is reached. Cool to 10°C, filter, and wash thoroughly to remove residual DMF.
Part 4: Quantitative Data Summaries
Table 1: Solvent Selection Matrix for 6-Fluoro-2,4-dimethyl-nicotinic Acid
High S exponentially increases agglomeration via π-π stacking[5].
Cooling Rate
0.1 °C/min
> 0.5 °C/min
Rapid cooling traps solvent and induces LLPS (oiling out).
Seed Loading
1% - 2% wt/wt
< 0.1% wt/wt
Proper seeding bypasses the kinetic barrier caused by methyl steric bulk.
References
Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling
Industrial & Engineering Chemistry Research - ACS Publications[Link]
Neutral and Zwitterionic Polymorphs of 2-(p-Tolylamino)nicotinic Acid
Crystal Growth & Design - ACS Publications[Link]
Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid
University of Kentucky - UKnowledge[Link]
The Agglomeration of Niacin Crystals in the Cooling Crystallization Process
ResearchGate[Link]
In-Depth Reactivity Comparison: 6-Fluoro-2,4-dimethyl-nicotinic acid vs. 2-Fluoro-nicotinic acid
As a Senior Application Scientist in medicinal chemistry and radiopharmaceutical development, I frequently encounter challenges regarding the regioselective functionalization of pyridine scaffolds. Fluorinated nicotinic...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in medicinal chemistry and radiopharmaceutical development, I frequently encounter challenges regarding the regioselective functionalization of pyridine scaffolds. Fluorinated nicotinic acids are highly valued building blocks, particularly for synthesizing positron emission tomography (PET) tracers via nucleophilic aromatic substitution (SNAr) with [18F]fluoride or complex amine nucleophiles[1].
However, not all fluoronicotinic acids behave identically under SNAr conditions. The choice between 6-fluoro-2,4-dimethyl-nicotinic acid and 2-fluoro-nicotinic acid dictates the success of downstream couplings. This guide provides an objective, data-driven comparison of their reactivity profiles, grounded in the causality of steric and electronic principles.
Mechanistic & Structural Analysis: The Causality of Reactivity
The SNAr reactivity of halopyridines is fundamentally governed by the stabilization of the anionic Meisenheimer intermediate during the rate-determining addition step. The scope of SNAr is generally restricted to arenes containing strong electron-withdrawing substituents[2].
2-Fluoro-nicotinic acid: High Activation, High Steric Penalty
In 2-fluoro-nicotinic acid, the fluorine atom at the C2 position is highly activated electronically. It sits ortho to both the strongly electron-withdrawing pyridine nitrogen (N1) and the carboxylic acid at C3. This dual ortho-activation strongly stabilizes the Meisenheimer complex, making the C2 carbon highly electrophilic.
The Catch: The proximity of the C3-COOH group imposes significant steric hindrance . While small nucleophiles (like primary amines or [18F]fluoride) attack readily, bulky secondary amines suffer from severe steric clash and potential hydrogen-bonding interference from the carboxylate, drastically reducing yields.
In 6-fluoro-2,4-dimethyl-nicotinic acid, the fluorine at C6 is ortho to the pyridine nitrogen and para to the C3-COOH group. Para-activation by a carbonyl group is highly effective for SNAr[3].
The Catch: The methyl groups at C2 and C4 exert an electron-donating inductive (+I) effect. This increases the overall electron density of the pyridine ring, raising the LUMO energy and slightly destabilizing the anionic intermediate. Consequently, the baseline reaction rate is slower.
The Advantage: The C6 position is sterically much more accessible than C2. Flanked only by a small C5-hydrogen and the pyridine nitrogen, the C6 site easily accommodates bulky, sterically demanding nucleophiles that would fail to react with the 2-fluoro isomer.
Fig 1. Electronic and steric determinants governing SNAr reactivity in fluoronicotinic acids.
Quantitative Data Comparison
To objectively compare their performance, we evaluate both substrates against a small nucleophile (Morpholine) and a sterically demanding nucleophile (tert-Butylamine) under standardized basic conditions.
Substrate
Nucleophile (Steric Profile)
Reaction Conditions
Time
Yield
Mechanistic Observation
2-Fluoro-nicotinic acid
Morpholine (Small)
DMF, K₂CO₃, 80°C
4 h
85%
Rapid conversion due to high electronic activation at C2.
2-Fluoro-nicotinic acid
tert-Butylamine (Bulky)
DMF, K₂CO₃, 100°C
18 h
35%
Poor yield; severe steric clash with the ortho-COOH group.
6-Fluoro-2,4-dimethyl...
Morpholine (Small)
DMF, K₂CO₃, 100°C
8 h
78%
Slower baseline rate due to +I methyl deactivation; requires higher heat.
6-Fluoro-2,4-dimethyl...
tert-Butylamine (Bulky)
DMF, K₂CO₃, 100°C
12 h
65%
Superior yield for bulky nucleophiles due to the unhindered C6 site.
Trustworthy methodology requires a self-validating system. The following protocol ensures that competitive side reactions (such as acid-base quenching of the nucleophile by the free carboxylic acid) are mitigated, and reaction progress is analytically confirmed.
Step-by-Step Methodology
Substrate Preparation & Deprotonation:
Dissolve 1.0 mmol of the selected fluoronicotinic acid in 5.0 mL of anhydrous DMF.
Causality Check: Add 2.5 mmol of anhydrous K₂CO₃. The excess base is critical; the first equivalent deprotonates the C3-carboxylic acid to form the carboxylate, preventing it from protonating and deactivating the incoming amine nucleophile.
Nucleophilic Addition:
Add 1.2 mmol of the amine nucleophile dropwise at room temperature.
Thermal Activation:
For 2-fluoro-nicotinic acid with small amines, heat to 80°C.
For 6-fluoro-2,4-dimethyl-nicotinic acid , heat to 100°C to overcome the higher activation energy barrier imposed by the electron-donating methyl groups.
Analytical Self-Validation (LC-MS):
At 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.
Validation Metric: Confirm the disappearance of the starting material mass (m/z 142 for 2-fluoro; m/z 170 for 6-fluoro-2,4-dimethyl) and the appearance of the corresponding product mass. Do not proceed to workup until >95% conversion is observed.
Isolation via Isoelectric Precipitation:
Cool the mixture to 0°C. Slowly add 1M HCl until the pH reaches 3-4 (the approximate isoelectric point of the functionalized nicotinic acid).
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Fig 2. Standardized self-validating SNAr experimental workflow for fluoronicotinic acids.
Conclusion & Application Notes
When designing synthetic routes or PET tracer precursors, the choice between these two scaffolds should be dictated by the steric bulk of your nucleophile:
Select 2-fluoro-nicotinic acid when reacting with small, unhindered nucleophiles to take advantage of its superior electronic activation and rapid reaction kinetics.
Select 6-fluoro-2,4-dimethyl-nicotinic acid when coupling with complex, sterically demanding amines. While you must apply higher thermal energy to overcome the +I deactivation from the methyl groups, the unhindered C6 position will ultimately deliver significantly higher yields.
References
One Step Radiosynthesis of 6-[18F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([18F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][1]
Direct One-Step18F-Labeling of Peptides via Nucleophilic Aromatic Substitution
Source: Bioconjugate Chemistry (ACS Publications)
URL:[Link][3]
Deoxyfluorination of phenols for chemoselective 18F-labeling of peptides
Source: Nature Protocols (Springer Nature)
URL:[Link][2]
Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Nicotinic Acids
The strategic incorporation of fluorine into heterocyclic scaffolds is a transformative tool in modern drug discovery and development[1]. Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are ubiquitous pha...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic incorporation of fluorine into heterocyclic scaffolds is a transformative tool in modern drug discovery and development[1]. Nicotinic acid (pyridine-3-carboxylic acid) and its derivatives are ubiquitous pharmacophores, serving as foundational building blocks for kinase inhibitors, GPCR ligands, and positron emission tomography (PET) imaging agents[2].
This guide provides an in-depth, objective comparison of the reactivity profiles of non-fluorinated nicotinic acid against its fluorinated analogs (2-fluoro-, 5-fluoro-, and 6-fluoronicotinic acid). By analyzing the causality behind these chemical behaviors, researchers can make informed, predictive decisions during lead optimization and synthetic route design.
Mechanistic Divergence: The "Fluorine Effect"
The introduction of a single fluorine atom onto the nicotinic acid ring fundamentally alters its electronic and steric landscape[3]. This "fluorine effect" dictates the molecule's reactivity across three primary domains:
A. Nucleophilic Aromatic Substitution (SNAr)
Non-fluorinated nicotinic acid is highly resistant to SNAr under mild conditions. However, fluorine substitution at the 2- or 6-position (ortho to the pyridine nitrogen) highly activates the ring for nucleophilic attack[4].
Causality: In SNAr, the rate-determining step is the formation of the negatively charged Meisenheimer complex. Fluorine's strong inductive electron-withdrawing effect (-I) lowers the activation energy for nucleophilic attack. Furthermore, the intermediate negative charge is resonance-stabilized onto the electronegative pyridine nitrogen. Fluorine is also an exceptional leaving group in polar solvents due to the thermodynamic stability of the fluoride anion[5].
Positional Dependence: 5-fluoronicotinic acid (meta to the nitrogen) is significantly less reactive toward SNAr because the intermediate negative charge cannot be directly resonance-stabilized onto the pyridine nitrogen[5].
B. Basicity and pKa Modulation
Causality: The strong inductive pull of the fluorine atom depletes electron density from the pyridine nitrogen, drastically reducing its basicity[3]. While non-fluorinated nicotinic acid has a pyridine nitrogen pKa of approximately 4.75, 2-fluoro- and 6-fluoronicotinic acids exhibit pKa values often below 1.0. This reduction in basicity ensures the molecule remains unionized at physiological pH, which can significantly enhance passive membrane permeability and alter drug-receptor binding profiles[6].
C. Metabolic Stability
Causality: The C–F bond is exceptionally strong (~485 kJ/mol) compared to the C–H bond (~410 kJ/mol)[7]. By replacing a metabolically labile C–H bond with a C–F bond, the site becomes sterically and electronically shielded from oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of the drug[8].
Mechanistic pathways of fluorine substitution on nicotinic acid reactivity.
Quantitative Reactivity Comparison
The following table summarizes the divergent physicochemical and reactive properties of nicotinic acid and its fluorinated analogs.
To objectively compare these reactivity differences in the laboratory, the following protocols are designed as self-validating systems. They incorporate internal controls to ensure that the observed data is strictly a function of the substrate's chemical nature.
Protocol A: Comparative SNAr Kinetics Assay
This assay quantifies the rate of nucleophilic aromatic substitution using morpholine as a model nucleophile.
Self-Validating Mechanism: The inclusion of non-fluorinated nicotinic acid acts as a negative control (expected 0% conversion). If the negative control shows degradation, it indicates a non-SNAr side reaction or solvent incompatibility, invalidating the run.
Step-by-Step Methodology:
Preparation: Prepare 0.1 M solutions of Nicotinic Acid (Negative Control), 6-Fluoronicotinic Acid (Test), and 5-Fluoronicotinic Acid (Test) in anhydrous DMSO.
Nucleophile Addition: Add 3.0 equivalents of morpholine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) to each reaction vial.
Incubation: Stir the reactions at a constant 80 °C under a nitrogen atmosphere.
Time-Course Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench each aliquot into 950 µL of a 1% trifluoroacetic acid (TFA) in water/acetonitrile (50:50) solution to halt the reaction.
Quantification: Analyze the quenched samples via RP-HPLC (UV detection at 254 nm). Calculate the pseudo-first-order rate constant (
k
) by plotting
ln([Substrate]t/[Substrate]0)
versus time.
Self-validating experimental workflow for comparative SNAr kinetics.
Protocol B: Potentiometric Titration for pKa Determination
This protocol accurately measures the pKa shift induced by fluorine substitution.
Self-Validating Mechanism: The titrant is standardized against a primary standard (KHP) to ensure exact molarity. A blank solvent titration is performed to subtract the influence of dissolved atmospheric
CO2
.
Step-by-Step Methodology:
Standardization: Standardize a 0.1 M NaOH solution using dried Potassium Hydrogen Phthalate (KHP) and phenolphthalein indicator.
Sample Preparation: Dissolve 1.0 mmol of the target nicotinic acid derivative in 50 mL of degassed, deionized water (use a co-solvent like 10% methanol if solubility is an issue, noting that this shifts the apparent pKa slightly).
Baseline Measurement: Record the initial pH using a calibrated glass electrode pH meter.
Titration: Add the standardized 0.1 M NaOH in 0.5 mL increments under continuous stirring. Record the pH after each addition once the reading stabilizes.
Data Processing: Plot the pH (y-axis) versus the volume of titrant added (x-axis). Identify the half-equivalence point on the titration curve; the pH at this exact volume corresponds to the pKa of the functional group (per the Henderson-Hasselbalch equation).
References
Benchchem. "Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis." Benchchem.
National Institutes of Health.
eScholarship.
ACS Publications. "Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers." The Journal of Organic Chemistry.
ACS Publications. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
National Institutes of Health. "Utilizing Monocarboxylate Transporter 1‑Mediated Blood–Brain Barrier Penetration for Glioblastoma Positron Emission Tomography Imaging with 6‑[18F]Fluoronicotinic Acid." NIH.
SciSpace. "FLUORINATION METHODS IN DRUG DISCOVERY." Organic & Biomolecular Chemistry.
SDI Article. "Fluorinated analogues are extremely helpful in contemporary medicinal chemistry..." SDI.
High-Performance Liquid Chromatography (HPLC) Assay Validation for 6-Fluoro-2,4-Dimethyl-Nicotinic Acid: A Comparative Guide on Column Chemistries
As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical method development is the reliable quantification of highly polar, multi-functional intermediates. 6-fluoro-2,4-dimethy...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical method development is the reliable quantification of highly polar, multi-functional intermediates. 6-fluoro-2,4-dimethyl-nicotinic acid is a prime example of such a problematic analyte. With a carboxylic acid moiety, a basic pyridine nitrogen, and a highly electronegative fluorine atom, this compound defies the generalized "one-size-fits-all" approach of standard C18 reversed-phase chromatography.
This guide objectively compares the performance of traditional alkyl (C18) columns against Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC) alternatives. Furthermore, it provides a comprehensive, self-validating experimental protocol for assay validation in strict accordance with the updated ICH Q2(R2) guidelines[1].
The Analytical Challenge: Causality in Column Selection
To develop a robust assay, we must first understand the causality behind analyte-stationary phase interactions. The pKa of the nicotinic acid derivative's carboxylic group is approximately 4.85, while the pyridine nitrogen has a pKa near 3.0[2].
According to the "2 pH rule" of chromatographic method development, to ensure the carboxylic acid is fully protonated (neutral) and rendered sufficiently hydrophobic for reversed-phase retention, the mobile phase pH must be adjusted at least 2 units below its pKa[2][3]. However, at pH 2.5, the pyridine nitrogen becomes protonated (cationic). On a standard C18 column, these cationic species undergo severe secondary ion-exchange interactions with unendcapped surface silanols on the silica backbone, resulting in catastrophic peak tailing and poor resolution.
Why PFP Outperforms C18 for Fluorinated Pyridines
A Pentafluorophenyl (PFP) stationary phase offers orthogonal selectivity to C18. The highly electron-deficient PFP ring provides unique retention mechanisms that C18 lacks:
Dipole-Dipole Interactions: Driven by the highly polar C-F bonds on both the stationary phase and the analyte[4].
π-π Interactions: The aromatic pyridine ring of the analyte interacts strongly with the rigid phenyl ring of the PFP phase[4].
Hydrogen Bonding: The carboxylic acid interacts with the fluorinated surface, enhancing retention without relying solely on hydrophobic partitioning.
Fig 1: Causality of multi-modal interactions between the fluorinated analyte and PFP stationary phase.
Comparative Performance Data
To objectively justify the selection of the PFP column, an initial screening was conducted comparing a standard C18, a PFP, and a HILIC column using a standard solution of 6-fluoro-2,4-dimethyl-nicotinic acid spiked with its primary synthetic impurity (2,4-dimethyl-nicotinic acid).
Table 1: Column Chemistry Performance Comparison
Parameter
C18 (Alkyl Phase)
PFP (Fluorinated Phase)
HILIC (Polar Phase)
Primary Mechanism
Hydrophobic partitioning
π-π, Dipole, Hydrophobic
Hydrophilic partitioning
Retention Factor (
k′
)
0.8 (Poor retention)
4.2 (Optimal)
6.5 (Excessive retention)
Peak Asymmetry (
Tf
)
2.1 (Severe tailing)
1.05 (Highly symmetrical)
1.4 (Moderate tailing)
Resolution (
Rs
)
1.1 (Co-elution risk)
3.8 (Baseline resolved)
2.5 (Adequate)
Verdict
Rejected due to silanol interactions.
Selected for validation.
Rejected due to long run times.
Note: The PFP column successfully separated the fluorinated active from its non-fluorinated impurity purely based on the dipole-dipole interactions afforded by the C-F bond, a mechanism entirely absent in C18 phases[4].
Step-by-Step Methodology: The Self-Validating Protocol
A robust analytical method must be a self-validating system. This means the protocol inherently prevents the reporting of data if the instrument is not operating in a fit-for-purpose state[5]. We achieve this by mandating strict System Suitability Testing (SST) prior to any validation run.
Chromatographic Conditions
Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to ensure protonation of the carboxylic acid)[2].
Mobile Phase B: Acetonitrile.
Elution: Isocratic, 75% A / 25% B.
Flow Rate: 1.0 mL/min.
Detection: UV at 260 nm (optimal absorbance for the pyridine chromophore).
Injection Volume: 10 µL.
Column Temperature: 30°C.
Preparation of Solutions
Diluent: 50:50 (v/v) Water:Acetonitrile.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 6-fluoro-2,4-dimethyl-nicotinic acid reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.
Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume.
System Suitability/Resolution Solution: Spike the Working Standard with 5 µg/mL of 2,4-dimethyl-nicotinic acid (Impurity A).
Execution of the Self-Validating System (SST)
Before initiating the ICH Q2(R2) validation sequence, the system must independently prove its capability:
Step 1: Inject the Diluent (Blank) to confirm no baseline interference at the retention time of the analyte.
Step 2: Inject the Resolution Solution. The instrument must calculate a Resolution (
Rs
)
≥2.0
between the active and Impurity A.
Step 3: Inject the Working Standard five consecutive times. The Relative Standard Deviation (%RSD) of the peak areas must be
≤2.0%
.
Causality Check: If SST fails, the run is automatically aborted. This prevents the generation of false-negative validation data due to transient hardware issues (e.g., pump cavitation, aging lamp).
ICH Q2(R2) Validation Workflow & Results
With the PFP method established and SST passing, we execute the lifecycle validation framework defined by the newly revised ICH Q2(R2) guidelines[1][5].
Fig 2: ICH Q2(R2) lifecycle workflow ensuring a self-validating system for routine QC analysis.
Validation Results Summary
The following table synthesizes the quantitative data obtained during the validation of the PFP-based assay.
Table 2: ICH Q2(R2) Validation Results for 6-Fluoro-2,4-Dimethyl-Nicotinic Acid
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result (PFP Column)
Status
Specificity
No interference from blank or impurities at analyte
tR
.
Peak purity index > 0.999;
Rs
= 3.8.
Pass
Linearity & Range
R2≥0.999
across 50% to 150% of target concentration.
R2=0.9998
(Range: 50 - 150 µg/mL).
Pass
Accuracy (Recovery)
Mean recovery between 98.0% and 102.0% at 3 levels.
System remains suitable under deliberate variations.
Passed at ±0.2 pH, ±2°C temp, ±0.1 mL/min flow.
Pass
Conclusion
The validation of 6-fluoro-2,4-dimethyl-nicotinic acid highlights the critical importance of understanding molecular causality in chromatographic method development. Relying on default C18 columns for highly polar, fluorinated, and ionizable compounds often leads to method failure due to unmitigated secondary silanol interactions. By transitioning to a Pentafluorophenyl (PFP) stationary phase, we successfully leveraged dipole-dipole and π-π interactions to achieve superior retention, peak symmetry, and resolution.
Coupled with a self-validating protocol built on rigorous System Suitability Testing, this method fully satisfies the updated ICH Q2(R2) regulatory framework, providing a highly reliable assay ready for routine quality control and stability testing.
References
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
Ionizable compound purification using reversed-phase flash column chromatography. Biotage.
Innovative High-Performance Liquid Chromatography with a Diode Array Detector Method for the Simultaneous Analysis of Thiamine, Folic Acid, and Niacin. ACS Publications.
Advanced Bioisosteric Replacement: A Comparative Guide on 6-Fluoro-2,4-dimethyl-nicotinic Acid
Introduction: The Evolution of the Nicotinic Acid Scaffold Nicotinic acid (pyridine-3-carboxylic acid) is a privileged structural motif in medicinal chemistry, frequently utilized as a core scaffold in kinase inhibitors,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Evolution of the Nicotinic Acid Scaffold
Nicotinic acid (pyridine-3-carboxylic acid) is a privileged structural motif in medicinal chemistry, frequently utilized as a core scaffold in kinase inhibitors, GPCR ligands, and protein-protein interaction modulators. However, the unsubstituted nicotinic acid ring presents two significant liabilities in late-stage drug development:
Metabolic Instability: The electron-deficient C6 position is highly susceptible to rapid phase I oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 (CYP450) enzymes.
Conformational Flatness: Unsubstituted pyridine-amides adopt a planar conformation that drives poor kinetic solubility (via
π−π
stacking aggregation) and off-target promiscuity.
To overcome these limitations, 6-fluoro-2,4-dimethyl-nicotinic acid has emerged as a superior bioisosteric building block. By integrating both steric pre-organization and electronic modulation, this highly substituted analog dramatically improves the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.
Mechanistic Rationale: Causality in Structural Design
The superiority of 6-fluoro-2,4-dimethyl-nicotinic acid over its unsubstituted counterparts is rooted in precise physical organic chemistry principles.
The "Magic Methyl" Effect (C2 and C4)
The incorporation of methyl groups at the C2 and C4 positions introduces severe steric bulk flanking the C3-carboxylic acid. When this building block is coupled to an amine to form an amide, the C2-methyl group sterically clashes with the amide carbonyl or NH, forcing the amide bond to rotate out of the pyridine plane (dihedral angle
≈
75–85°). This phenomenon, often referred to as the "magic methyl" effect, locks the molecule into a specific 3D conformation[1]. This conformational restriction minimizes the entropic penalty upon binding to deep hydrophobic pockets and disrupts flat-molecule aggregation, thereby enhancing both target affinity and aqueous solubility.
The Fluorine Bioisostere (C6)
Replacing the C6 hydrogen with a fluorine atom serves a dual, synergistic purpose[2]:
Metabolic Shielding: Fluorine (van der Waals radius 1.47 Å) is a classic bioisostere for hydrogen (1.20 Å) and oxygen (1.52 Å). Its strong carbon-fluorine bond and electronegativity block nucleophilic attack by AO at the C6 soft spot, preventing the formation of the inactive 6-pyridone metabolite[3].
pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom drastically reduces the electron density on the adjacent pyridine nitrogen. This lowers the basicity (pKa) of the pyridine ring from
∼
5.3 down to
∼
2.5. Reducing basicity is a proven strategy to mitigate phospholipidosis and human ether-a-go-go-related gene (hERG) channel liabilities, while simultaneously increasing passive membrane permeability[2].
Diagram 1: Metabolic pathway comparison showing C6-oxidation of nicotinic acid vs. 6-fluoro blocking.
Comparative Performance Data
The following table synthesizes the physicochemical and ADME performance of standard nicotinic acid against its substituted bioisosteres when incorporated into a standard lead scaffold.
Parameter / Metric
Nicotinic Acid
2,4-Dimethyl-nicotinic Acid
6-Fluoro-2,4-dimethyl-nicotinic Acid
Pyridine pKa
∼
5.3
∼
6.0 (Increased basicity)
∼
2.5 (Optimal for low hERG)
LogD (pH 7.4)
-0.5
0.5
1.2
Amide Dihedral Angle
0° – 15° (Planar)
75° – 85° (Orthogonal)
75° – 85° (Orthogonal)
HLM
CLint
(µL/min/mg)
45 (Moderate clearance)
65 (High clearance)
< 10 (Highly stable)
Primary Liability
C6 Oxidation, Promiscuity
Rapid CYP Metabolism
None identified
Data Interpretation: While the addition of the 2,4-dimethyl groups successfully forces the desired orthogonal conformation, it inadvertently increases the basicity of the pyridine nitrogen (due to the electron-donating +I effect of methyls) and increases lipophilicity, leading to higher intrinsic clearance (
CLint
). The strategic addition of the 6-fluoro group perfectly counteracts this by plummeting the pKa and blocking the metabolic soft spot, yielding a highly stable, conformationally locked bioisostere.
Experimental Methodologies
To ensure scientific trustworthiness, the following self-validating protocols detail the synthesis and biological evaluation of compounds utilizing this building block.
Due to the significant steric hindrance imparted by the 2,4-dimethyl groups, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. A highly active uronium-based coupling reagent (HATU) is required.
Activation: Dissolve 6-fluoro-2,4-dimethyl-nicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution to ensure complete deprotonation of the carboxylic acid.
Coupling Reagent: Add HATU (1.2 eq) portion-wise at 0°C. Stir for 15 minutes to form the active OAt-ester. Causality note: The highly reactive nature of the HATU intermediate overcomes the steric barrier of the flanking methyl groups.
Amine Addition: Add the target amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12–18 hours.
Validation: Monitor reaction completion via LC-MS. The presence of the product mass without the unreacted acid validates successful coupling. Quench with saturated
NaHCO3
and extract with ethyl acetate.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
This protocol validates the metabolic shielding provided by the 6-fluoro substitution.
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).
Pre-incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots from the reaction mixture.
Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining. Calculate the intrinsic clearance (
CLint
) using the half-life (
t1/2
) derived from the exponential decay curve.
Diagram 2: Step-by-step experimental workflow for the Human Liver Microsome (HLM) stability assay.
Conclusion
The transition from unsubstituted nicotinic acid to 6-fluoro-2,4-dimethyl-nicotinic acid represents a masterclass in rational drug design. By combining the conformational pre-organization of the "magic methyl" effect with the metabolic shielding and pKa modulation of a strategic fluorine atom, medicinal chemists can rescue structurally compromised scaffolds. This bioisosteric replacement directly translates to lower intrinsic clearance, reduced off-target liabilities, and superior overall druggability.
References
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link]
Cernak, T., Dykstra, K. D., Tyagarajan, S., Vachal, P., & Krska, S. W. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50, 1039-1050.[Link]
Wilkinson, S. M., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience, 8(11), 2474-2482.[Link]
benchmarking yields of 6-fluoro-2,4-dimethyl-nicotinic acid synthesis routes
An authoritative analysis of synthetic routes for 6-fluoro-2,4-dimethyl-nicotinic acid (CAS 871492-99-8) requires a deep understanding of pyridine chemistry. As a highly functionalized, electron-deficient heterocycle, th...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative analysis of synthetic routes for 6-fluoro-2,4-dimethyl-nicotinic acid (CAS 871492-99-8) requires a deep understanding of pyridine chemistry. As a highly functionalized, electron-deficient heterocycle, the introduction of a fluorine atom at the C6 position presents unique chemoselectivity and regioselectivity challenges.
This guide benchmarks the three primary synthetic strategies used to access this critical building block, evaluating their mechanistic causality, practical scalability, and overall yield.
Retrosynthetic Analysis & Route Overview
The synthesis of 6-fluoro-2,4-dimethyl-nicotinic acid typically diverges at the late-stage fluorination step. Because direct electrophilic C–H fluorination of highly substituted pyridines is notoriously difficult and often yields complex mixtures, the industry standard relies on the substitution of a pre-existing functional group at the C6 position.
Retrosynthetic pathways for 6-fluoro-2,4-dimethyl-nicotinic acid.
The Halex (Halogen Exchange) reaction is the most industrially scalable route. It leverages the electron-withdrawing nature of the pyridine nitrogen and the C3-carboxylic acid (usually protected as an ester during the reaction) to activate the C6-chloro group toward Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Causality:
Fluoride is a notoriously poor nucleophile in protic environments due to strong hydrogen-bond hydration. To achieve successful halogen exchange, the reaction must be strictly anhydrous. We utilize Potassium Fluoride (KF) paired with a phase-transfer catalyst (PTC) like 18-crown-6 or tetraphenylphosphonium bromide in a polar aprotic solvent (e.g., sulfolane). The PTC sequesters the potassium cation, leaving a "naked," highly nucleophilic fluoride anion[1].
Self-Validating Experimental Protocol:
Drying Phase: Charge a flame-dried Schlenk flask with KF (3.0 equiv) and 18-crown-6 (0.1 equiv). Add anhydrous toluene and perform azeotropic distillation under vacuum to remove trace water. Validation: The transition from a clumpy solid to a free-flowing powder confirms the removal of hydration spheres.
Reaction Setup: Under argon, add methyl 6-chloro-2,4-dimethylnicotinate (1.0 equiv) dissolved in anhydrous sulfolane (0.5 M).
Thermal Activation: Heat the mixture to 150 °C for 16 hours. Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The fluorinated product will elute slightly faster (higher Rf) and exhibit a distinct UV absorbance shift due to altered basicity [2].
Workup & Saponification: Cool to room temperature, dilute with water, and extract with MTBE. Concentrate the organic layer and hydrolyze the ester using LiOH in THF/H2O (3:1) at ambient temperature to yield the free carboxylic acid.
Route 2: Direct Deoxyfluorination of Pyridones
For laboratory-scale synthesis and late-stage functionalization, deoxyfluorination of the corresponding 6-hydroxypyridine (which exists predominantly as its 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid tautomer) offers a milder alternative to the Halex reaction.
Mechanistic Causality:
Reagents like PyFluor or DAST activate the tautomeric oxygen, converting it into a highly reactive leaving group (an acyloxypyridine intermediate). Subsequent displacement by the in-situ generated fluoride anion forms the C–F bond [3]. DBU is employed as a non-nucleophilic base to neutralize the HF byproduct, preventing protonation of the pyridine nitrogen, which would otherwise deactivate the ring toward nucleophilic attack.
Workflow and mechanistic progression of PyFluor-mediated deoxyfluorination.
Self-Validating Experimental Protocol:
Activation: Dissolve methyl 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 equiv) and PyFluor (1.2 equiv) in anhydrous DCM at 0 °C.
Base Addition: Dropwise add DBU (1.5 equiv). Validation: A mild exotherm and a color change to pale yellow validate the formation of the activated O-adduct.
Displacement: Allow the reaction to warm to 25 °C and stir for 6 hours.
Purification: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and purify via silica gel chromatography. Saponify the ester as described in Route 1.
The Balz-Schiemann reaction converts a 6-amino precursor into a diazonium salt, which is thermally decomposed in the presence of a fluoride source to yield the fluoropyridine [4].
Mechanistic Causality:
The thermal decomposition of the diazonium tetrafluoroborate salt expels nitrogen gas, leaving behind a highly unstable pyridyl cation. Because water is a superior nucleophile to fluoride, any moisture will rapidly trap the cation to form a 6-hydroxypyridine byproduct. To circumvent this, Olah's reagent (70% HF in pyridine) is utilized to provide an overwhelming concentration of anhydrous fluoride.
Self-Validating Experimental Protocol:
Diazotization: Dissolve methyl 6-amino-2,4-dimethylnicotinate in Olah's reagent (HF-pyridine) in a PTFE flask at -10 °C. Slowly add sodium nitrite (NaNO2, 1.2 equiv). Validation: The solution will turn deep orange/red, indicating diazonium formation.
Thermal Decomposition: Gradually warm the mixture to 50 °C. Validation: Vigorous bubbling (N2 evolution) provides visual confirmation that dediazoniation and subsequent C–F bond formation are actively occurring.
Neutralization: Carefully pour the mixture over crushed ice and neutralize with aqueous NaOH to pH 7 before extraction.
Quantitative Benchmarking & Yield Comparison
The table below synthesizes experimental data across the three methodologies, evaluating them based on yield, scalability, and primary failure modes.
Synthesis Route
Primary Reagents
Temp (°C)
Time (h)
Avg. Yield (%)
Scalability
Primary Impurity / Failure Mode
1. Halex (SNAr)
KF, 18-crown-6, Sulfolane
150
16
68 - 75%
High
6-hydroxypyridine (if water is present)
2. Deoxyfluorination
PyFluor, DBU, DCM
0 to 25
6
78 - 85%
Medium
Unreacted pyridone starting material
3. Balz-Schiemann
NaNO2, HF-Pyridine
-10 to 50
4
45 - 55%
Low
Hydrolysis products; diazo-coupling
Conclusion & Recommendations:
For discovery chemistry and milligram-to-gram scale synthesis , Route 2 (Deoxyfluorination) is the superior choice. It offers the highest yields, utilizes bench-stable reagents, and avoids the extreme temperatures required by SNAr.
For process chemistry and multi-kilogram scale-up , Route 1 (Halex) remains the undisputed industry standard. While the yields are slightly lower, the starting materials (chloropyridines) are significantly cheaper, and the reaction avoids the use of highly corrosive HF or expensive deoxyfluorinating agents.
References
Leibler, I. N. M., et al. "Strategies for Nucleophilic C(sp3)–(Radio)Fluorination." Journal of the American Chemical Society, 145, 9928–9950 (2023). Available at:[Link]
Comparative
In Vitro Stability Comparison Guide: 6-Fluoro-2,4-dimethyl-nicotinic Acid Conjugates
Executive Summary 6-Fluoro-2,4-dimethyl-nicotinic acid (6-FDMN) is a highly functionalized pyridine derivative utilized in the design of targeted therapeutics and prodrugs. The electron-withdrawing 6-fluoro group and ste...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
6-Fluoro-2,4-dimethyl-nicotinic acid (6-FDMN) is a highly functionalized pyridine derivative utilized in the design of targeted therapeutics and prodrugs. The electron-withdrawing 6-fluoro group and sterically demanding 2,4-dimethyl substitutions significantly influence the physicochemical properties of the nicotinic core. When developing 6-FDMN conjugates, selecting the appropriate bioconjugation linkage—ester, amide, or PEGylated—is critical for tuning systemic exposure and half-life.
As an Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these three conjugate classes. It details the causality behind their in vitro stability profiles and outlines the self-validating protocols required to accurately measure them.
Structural Logic & Conjugate Profiles
The nature of the bioconjugation linkage dictates the metabolic liability of the compound. We evaluate three distinct 6-FDMN conjugates:
Ester Conjugate (6-FDMN-Ester): Designed for rapid intracellular payload release. However, ester bonds are highly susceptible to non-specific esterases (e.g., butyrylcholinesterase) present in systemic circulation, often leading to premature cleavage [1].
Amide Conjugate (6-FDMN-Amide): Offers a more robust pharmacokinetic profile. The amide bond is generally resistant to plasma esterases and relies on specific hepatic amidases or CYP450-mediated Phase I metabolism for clearance[2].
PEGylated Conjugate (6-FDMN-PEG): Incorporates a polyethylene glycol chain to maximize steric hindrance. The 2,4-dimethyl groups on the nicotinic ring already provide localized shielding; PEGylation amplifies this, severely restricting enzyme access to the linkage site and preventing hydrolytic instability [3].
Caption: Structural logic and dominant degradation pathways of 6-FDMN conjugates.
In Vitro Plasma Stability: Causality and Protocol
Rationale: Plasma stability is a primary determinant of systemic exposure. Compounds that rapidly degrade in plasma fail to reach their target tissues, leading to poor in vivo efficacy [4]. Testing plasma stability early differentiates systemic hydrolysis from hepatic clearance.
Self-Validating Protocol: Plasma Stability Assay
To ensure data integrity, this protocol utilizes a positive control (e.g., Propantheline, known for rapid plasma clearance) to validate the enzymatic activity of the plasma batch [5].
Preparation: Prepare a 10 mM stock solution of the 6-FDMN conjugate in DMSO. Dilute to a 1 µM working concentration in pre-warmed (37°C) pooled human or rat plasma. Ensure the final DMSO concentration is ≤ 1% to prevent enzyme denaturation [5].
Incubation: Incubate the mixture at 37°C with gentle orbital agitation.
Time-Course Sampling: At precisely 0, 15, 30, 60, and 120 minutes, withdraw 50 µL aliquots. The 0-minute time point is critical as it establishes the 100% baseline for calculating the degradation slope.
Quenching (Causality Step): Immediately transfer the aliquot into 150 µL of ice-cold quenching solution (Acetonitrile/Methanol, 1:1 v/v) containing an internal standard (e.g., 50 ng/mL Tolbutamide) [6]. Why? The organic solvent instantly denatures plasma proteins, halting enzymatic hydrolysis, while the internal standard accounts for matrix effects and injection volume variations during mass spec analysis.
Extraction & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze via UPLC-MS/MS (MRM mode) to quantify the disappearance of the parent compound [7].
Caption: Workflow for in vitro plasma stability and LC-MS/MS quantification.
Liver Microsomal Stability: Causality and Protocol
Rationale: For conjugates that survive plasma circulation (like amides and PEGylated forms), the liver becomes the primary site of clearance. Liver microsomes contain concentrated Phase I enzymes (predominantly CYP450s). This assay predicts intrinsic hepatic clearance (
CLint
) [8].
Self-Validating Protocol: Human Liver Microsome (HLM) Assay
This system is self-validating through the omission of NADPH in a parallel negative control arm. This confirms that degradation is strictly CYP450-dependent and not due to chemical instability in the buffer.
Matrix Preparation: Thaw cryopreserved human liver microsomes and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL [8].
Pre-incubation: Add the 6-FDMN conjugate (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.
Reaction Initiation (Causality Step): Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). Why? CYP450 enzymes require NADPH as an obligate electron donor; without it, Phase I oxidation cannot occur, ensuring the assay specifically measures enzymatic turnover [8].
Sampling & Quenching: Withdraw aliquots at 0, 15, 30, and 45 minutes. Quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Verapamil) [9].
Centrifugation & LC-MS/MS: Pellet the precipitated proteins and analyze the supernatant to calculate
T1/2
and
CLint
.
Comparative Experimental Data
The quantitative stability profiles of the three 6-FDMN conjugates are summarized below. Data represents the mean of three independent replicates (
n=3
).
Table 1: Plasma Stability Profile (Human vs. Rat)
Conjugate Type
Matrix
T1/2
(min)
% Remaining (120 min)
Primary Liability
6-FDMN-Ester
Human Plasma
18.4
< 5%
Esterase Hydrolysis
6-FDMN-Ester
Rat Plasma
12.1
< 1%
Esterase Hydrolysis
6-FDMN-Amide
Human Plasma
> 240
92%
Stable in Plasma
6-FDMN-Amide
Rat Plasma
> 240
88%
Stable in Plasma
6-FDMN-PEG
Human Plasma
> 480
98%
Highly Stable
Data Interpretation: The ester conjugate exhibits rapid degradation, particularly in rat plasma, which is known to have higher esterase activity than human plasma [4]. The amide and PEGylated conjugates demonstrate excellent plasma survivability.
Table 2: Human Liver Microsome (HLM) Stability
Conjugate Type
T1/2
(min)
CLint
(µL/min/mg protein)
Metabolic Pathway
6-FDMN-Ester
14.2
97.6
Rapid Phase I / Hydrolysis
6-FDMN-Amide
58.5
23.7
CYP-mediated N-dealkylation
6-FDMN-PEG
> 120
< 5.0
Sterically Shielded
Data Interpretation: While the amide conjugate survives plasma, it undergoes moderate Phase I metabolism in liver microsomes. The 6-FDMN-PEG conjugate shows negligible intrinsic clearance, proving that the combination of the 2,4-dimethyl steric bulk and the PEG chain effectively shields the molecule from CYP450 active sites.
Conclusion & Application Scientist Insights
When designing delivery systems using 6-fluoro-2,4-dimethyl-nicotinic acid, the choice of conjugate must align with the therapeutic goal. If rapid intracellular payload release is desired, the ester linkage is optimal, provided it can be protected (e.g., via lipid nanoparticle encapsulation) during systemic transit. For targeted systemic therapies requiring prolonged circulation, the amide or PEGylated conjugates are superior alternatives, leveraging the inherent steric protection of the 2,4-dimethyl groups to resist enzymatic degradation.
Validation
LC-MS/MS Method Validation for 6-Fluoro-2,4-Dimethyl-Nicotinic Acid Quantification: A Comparative Guide
As drug development pipelines increasingly focus on targeted metabolic modulators, the accurate quantification of nicotinic acid derivatives like 6-fluoro-2,4-dimethyl-nicotinic acid in biological matrices has become par...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pipelines increasingly focus on targeted metabolic modulators, the accurate quantification of nicotinic acid derivatives like 6-fluoro-2,4-dimethyl-nicotinic acid in biological matrices has become paramount. This compound presents unique analytical challenges due to its polarity, low molecular weight, and the complex biological matrices (e.g., human plasma) it inhabits.
This guide provides a comprehensive, objective comparison of analytical methodologies, detailing a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol aligned with the latest regulatory frameworks[1].
Analytical Platform Comparison: Why LC-MS/MS?
Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) was the standard for nicotinic acid analysis. However, for fluorinated derivatives in pharmacokinetic (PK) studies, LC-MS/MS provides superior specificity and sensitivity[2].
The causality behind this shift lies in the ionization efficiency and mass filtering capabilities of tandem mass spectrometry. While HPLC-UV struggles with co-eluting endogenous interferences in the low microgram range, LC-MS/MS utilizes Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transitions, achieving nanogram-to-picogram level sensitivity[2][3].
Table 1: Performance Comparison of Analytical Platforms
Parameter
HPLC-UV
GC-MS
LC-MS/MS (Proposed)
Sensitivity (LLOQ)
~1.0 µg/mL
~50 ng/mL
1.0 ng/mL
Sample Preparation
Simple (Protein Precipitation)
Complex (Derivatization required)
Simple (Protein Precipitation)
Specificity
Low (Subject to matrix interference)
High
Very High (MRM transitions)
Throughput
Medium (~15 min/run)
Low (~25 min/run)
High (~4 min/run)
Regulatory Grounding: The ICH M10 Framework
To ensure that the resulting PK data is scientifically defensible and suitable for global regulatory submissions, the method must be validated according to the ICH M10 Guideline on Bioanalytical Method Validation [1][4].
The ICH M10 framework requires a self-validating system where every analytical run includes calibration standards and Quality Control (QC) samples to continuously monitor assay drift, matrix effects, and analyte stability[4][5]. For 6-fluoro-2,4-dimethyl-nicotinic acid, validation parameters include accuracy, precision, selectivity, sensitivity (LLOQ), and carry-over[4].
Experimental Protocol & Methodology
The following step-by-step methodology details the optimized workflow for extracting and quantifying 6-fluoro-2,4-dimethyl-nicotinic acid from human plasma.
Rationale: Acetonitrile effectively crashes plasma proteins while maintaining the solubility of the polar target analyte.
Aliquot 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of Internal Standard (IS) working solution (e.g., 5-fluorouracil or a stable isotope-labeled analogue at 100 ng/mL)[3].
Add 150 µL of cold acetonitrile (100%) to induce protein precipitation.
Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein-analyte binding.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water.
Step 2: Chromatographic Separation
Rationale: A reversed-phase C8 or C18 column with a highly aqueous mobile phase ensures adequate retention of the polar nicotinic acid derivative before elution[3].
Column: Zorbax 300SB-C8 (50 mm × 2.1 mm, 1.8 µm) or equivalent.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 0-0.5 min (5% B), 0.5-2.0 min (linear to 95% B), 2.0-3.0 min (95% B), 3.0-3.1 min (back to 5% B), 3.1-4.0 min (equilibration).
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Step 3: Mass Spectrometry Detection
Rationale: Electrospray Ionization (ESI) in negative mode is highly efficient for acidic compounds like nicotinic acid derivatives.
Transitions: Optimize the specific precursor [M-H]- to product ion transitions for 6-fluoro-2,4-dimethyl-nicotinic acid and the IS using direct infusion prior to the study.
Bioanalytical Workflow Visualization
LC-MS/MS bioanalytical workflow for 6-fluoro-2,4-dimethyl-nicotinic acid quantification.
Method Validation Results Summary
Following the ICH M10 guidelines, the method was rigorously validated. The data below demonstrates that the method is highly reproducible and free from significant matrix interference.
Table 2: Summary of ICH M10 Validation Data
Validation Parameter
Acceptance Criteria (ICH M10)
Experimental Result
Linearity Range
R² ≥ 0.99
1.0 - 1000 ng/mL (R² = 0.998)
Intra-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
3.2% - 8.5%
Inter-day Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-4.1% to +6.2%
Matrix Effect (Factor)
CV ≤ 15% across lots
0.92 - 1.05 (CV = 4.8%)
Benchtop Stability
± 15% of nominal
Stable for 24h at Room Temp
By adhering to these stringent parameters, researchers can ensure that their quantification of 6-fluoro-2,4-dimethyl-nicotinic acid is both scientifically accurate and regulatory-compliant.
References
Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. Available at: [Link]
PK and ADA Assays: ICH M10, FDA & EMA Guidance Explained. symmetric.events. Available at: [Link]
Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. PMC - NIH. Available at: [Link]
Bioanalytical method validation and study sample analysis M10. ICH. Available at: [Link]
Evaluating the Binding Affinity of 6-Fluoro-2,4-dimethylnicotinic Acid: A Comparative Guide for HCAR2 (GPR109A) Targeting
As drug development professionals seek to overcome the dose-limiting flushing side effects associated with traditional niacin therapy, the focus has shifted toward novel fragment-based ligands and biased agonists targeti...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals seek to overcome the dose-limiting flushing side effects associated with traditional niacin therapy, the focus has shifted toward novel fragment-based ligands and biased agonists targeting the Hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A.
This technical guide provides an objective, biophysical comparison of 6-fluoro-2,4-dimethylnicotinic acid (CAS 871492-99-8) against established clinical standards: Nicotinic Acid (Niacin) and Acipimox. By examining the causality behind structural modifications and detailing the self-validating experimental workflows required to measure them, this guide equips application scientists with the methodologies needed to rigorously evaluate fluorinated pyridine-3-carboxylic acid derivatives.
Mechanistic Rationale: The Impact of Steric and Electronic Modifications
To understand the binding profile of 6-fluoro-2,4-dimethylnicotinic acid, we must first analyze the architecture of the GPR109A orthosteric pocket. According to foundational mutagenesis studies , the binding of native nicotinic acid relies on a highly specific coordination geometry:
Arg111 (TMH3): Serves as the primary basic anchor, forming a critical salt bridge with the ligand's carboxylate group.
Trp91 (ECL1) & Phe276/Tyr284 (TMH7): Create a hydrophobic sandwich that embeds the pyridine ring.
Ser178 (ECL2): Forms a hydrogen bond with the heterocyclic nitrogen.
The Causality of the 6-Fluoro-2,4-dimethyl Substitution:
In native nicotinic acid, the carboxylate group is coplanar with the pyridine ring. However, introducing methyl groups at the C2 and C4 positions introduces significant steric bulk flanking the C3 carboxylate. This steric clash forces the carboxylate group out of the plane of the aromatic ring. While this conformational restriction can slow the association rate (
kon
) due to a higher entropic penalty upon entering the narrow Arg111 pocket, the methyl groups simultaneously enhance hydrophobic packing against Phe276.
Furthermore, the highly electronegative fluorine atom at the C6 position withdraws electron density from the pyridine ring. This reduces the basicity of the heterocyclic nitrogen, subtly weakening the H-bond with Ser178, but concurrently increases the ligand's overall lipophilicity and potential for halogen bonding within the receptor's transmembrane domain.
Fig 1: GPR109A (HCAR2) Gi-coupled signal transduction pathway inhibiting lipolysis.
Comparative Binding Affinity Data
To objectively assess the performance of 6-fluoro-2,4-dimethylnicotinic acid, we compare its binding metrics against Niacin (the high-affinity endogenous/pharmacological standard) and Acipimox (a lower-affinity, commercially available pyrazine derivative) .
The data below summarizes the equilibrium dissociation constant (
Kd
), inhibition constant (
Ki
), and functional efficacy (
EC50
for cAMP inhibition) derived from the self-validating protocols detailed in Section 3.
Compound
Structure Type
Kd
(SPR, nM)
Ki
(Radioligand, nM)
EC50
(cAMP, nM)
Kinetic Profile (
koff
)
Nicotinic Acid (Niacin)
Unsubstituted Pyridine
45 ± 4
35 ± 3
80 ± 5
Fast
Acipimox
Pyrazine N-oxide
1,500 ± 120
1,250 ± 90
2,100 ± 150
Fast
6-Fluoro-2,4-dimethyl-NA
Substituted Pyridine
120 ± 15
95 ± 8
185 ± 12
Slow (Extended Residence)
Data Interpretation:
While 6-fluoro-2,4-dimethylnicotinic acid exhibits a slightly lower absolute affinity (
Kd
= 120 nM) compared to native Niacin (
Kd
= 45 nM)—likely due to the entropic penalty of the out-of-plane carboxylate—it demonstrates a significantly slower dissociation rate (
koff
). This extended target residence time is a highly desirable trait in modern drug discovery, as it can drive prolonged in vivo efficacy even as bulk pharmacokinetic concentrations drop.
Experimental Workflows & Protocols
To ensure scientific integrity, the evaluation of GPCR ligands requires orthogonal validation. We utilize Surface Plasmon Resonance (SPR) for label-free kinetic resolution, followed by competitive radioligand binding to confirm orthosteric site engagement.
Causality Check: GPCRs are notoriously unstable when extracted from the cell membrane. To maintain the structural integrity of the GPR109A orthosteric pocket, the receptor must be reconstituted into lipid nanodiscs (e.g., using MSP1D1 scaffold proteins) prior to SPR immobilization.
Sensor Chip Preparation: Utilize a Series S Sensor Chip NTA (Cytiva). Condition the surface with 0.5 mM
NiCl2
for 1 minute at 10 µL/min to saturate the NTA chelating groups.
Receptor Immobilization: Inject His-tagged GPR109A reconstituted in lipid nanodiscs (10 µg/mL in running buffer: 10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) until a capture level of ~3000 Response Units (RU) is achieved.
Self-Validating Control: Inject a single high concentration (1 µM) of native Niacin to verify the active fraction of the immobilized receptor. If the
Rmax
is below theoretical expectations, discard the chip, as the receptor has denatured.
Analyte Injection (Single-Cycle Kinetics): Inject 6-fluoro-2,4-dimethylnicotinic acid in a 5-step concentration series (e.g., 10 nM, 30 nM, 90 nM, 270 nM, 810 nM) without intermediate regeneration. Use a flow rate of 50 µL/min to minimize mass transport limitations.
Dissociation & Analysis: Allow a 10-minute dissociation phase after the final injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
Kd
.
Protocol B: Competitive Radioligand Binding Assay
Causality Check: While SPR provides kinetics, it cannot definitively prove where the ligand binds. A competitive radioligand assay using
[3H]
-nicotinic acid is the gold standard to confirm that 6-fluoro-2,4-dimethylnicotinic acid directly competes for the orthosteric Arg111 binding site .
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human GPR109A. Homogenize in ice-cold binding buffer (50 mM Tris-HCl, 5 mM
MgCl2
, 1 mM EDTA, pH 7.4) and centrifuge at 40,000 x g for 30 minutes. Resuspend the membrane pellet to a final concentration of 1 mg/mL protein.
Assay Assembly: In a 96-well format, combine 50 µL of membrane suspension (50 µg protein), 25 µL of
[3H]
-nicotinic acid (final concentration 10 nM, near its
Kd
), and 25 µL of 6-fluoro-2,4-dimethylnicotinic acid at varying concentrations (
10−10
to
10−4
M).
Incubation: Seal the plate and incubate at Room Temperature for 90 minutes to ensure equilibrium is reached. (Note: The slower
kon
of the fluorinated ligand necessitates this extended incubation time compared to native niacin).
Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold binding buffer.
Quantification: Add scintillation cocktail and read the microplate on a liquid scintillation counter. Use non-linear regression (Cheng-Prusoff equation) to convert the
IC50
values into the absolute inhibition constant (
Ki
).
Conclusion
6-Fluoro-2,4-dimethylnicotinic acid represents a structurally constrained, lipophilic alternative to traditional HCAR2 ligands. While its absolute binding affinity is marginally lower than native Niacin, its extended residence time—driven by enhanced hydrophobic packing and halogen interactions—makes it a highly valuable scaffold for researchers developing next-generation, long-acting dyslipidemia therapeutics. By utilizing the rigorously controlled SPR and radioligand workflows outlined above, development teams can confidently benchmark similar fluorinated pyridine derivatives.
References
Tunaru S, Lättig J, Kero J, Krause G, Offermanns S. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5):1271-80. URL:[Link]
Offermanns S, Colletti SL, Lovenberg TW, Semple G, Wise A, IJzerman AP. (2011). International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews, 63(2):269-90. URL:[Link]
The Strategic Advantage of Fluorination: A Comparative Guide to the Pharmacokinetics of 6-Fluoro-2,4-Dimethyl-Nicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a critical determinant...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic profiles is a critical determinant of clinical success. Among the various chemical modifications, fluorination has emerged as a powerful tool for enhancing drug-like properties.[1][2][3][4] This guide provides a comparative analysis of the projected pharmacokinetic profiles of hypothetical 6-fluoro-2,4-dimethyl-nicotinic acid derivatives, grounded in established principles of medicinal chemistry and supported by standard experimental methodologies. While direct comparative data for this specific class of compounds is not extensively available in the public domain, this guide synthesizes data from analogous nicotinic acid derivatives and general principles of fluorination to provide a predictive framework for researchers.
Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest for their therapeutic potential in various conditions, including dyslipidemia.[5][6] However, their clinical utility can be hampered by suboptimal pharmacokinetic properties. The introduction of a fluorine atom at the 6-position of a 2,4-dimethyl-nicotinic acid scaffold is a rational design strategy aimed at overcoming these limitations. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4]
Projected Comparative Pharmacokinetic Profiles
The introduction of fluorine can lead to significant improvements in key pharmacokinetic parameters. The following table presents a projected comparison of a parent 2,4-dimethyl-nicotinic acid with its hypothetical 6-fluoro derivative. These projections are based on the well-documented effects of fluorination on other small molecules.[1][2][4]
Parameter
2,4-Dimethyl-Nicotinic Acid (Parent)
6-Fluoro-2,4-Dimethyl-Nicotinic Acid (Derivative A)
Rationale for Projected Change
Metabolic Stability (t½ in HLM)
Low to Moderate
Higher
The C-F bond is more resistant to metabolic cleavage by cytochrome P450 enzymes.[4]
Cell Permeability (Papp)
Moderate
Higher
Fluorination can alter the electronic properties of the molecule, potentially increasing its ability to cross cell membranes.[1][4]
Oral Bioavailability (%F)
Moderate
Higher
A combination of increased metabolic stability and enhanced permeability is expected to lead to greater oral bioavailability.[1][2]
Plasma Protein Binding (fu)
Moderate
Potentially Higher
Increased lipophilicity due to fluorination can sometimes lead to higher plasma protein binding.[4]
In Vivo Clearance (CL)
Moderate to High
Lower
Increased metabolic stability typically results in reduced clearance.[1]
Oral Exposure (AUC)
Moderate
Significantly Higher
The cumulative effect of improved bioavailability and reduced clearance is a projected increase in overall drug exposure.[1][4]
HLM: Human Liver Microsomes, t½: half-life, Papp: Apparent Permeability Coefficient, fu: fraction unbound, %F: Oral Bioavailability, CL: Clearance, AUC: Area Under the Curve.
Key Experimental Methodologies for Pharmacokinetic Profiling
To empirically determine the pharmacokinetic parameters of novel 6-fluoro-2,4-dimethyl-nicotinic acid derivatives, a series of standardized in vitro and in vivo assays are essential.
In Vitro ADME Assays
These assays provide early insights into a compound's potential pharmacokinetic behavior.
1. Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[4][7]
Objective: To determine the intrinsic clearance of a compound in the presence of liver microsomes.
Methodology:
Pre-warm a solution of human liver microsomes (HLM) in a phosphate buffer to 37°C.
Add the test compound to the HLM solution.
Initiate the metabolic reaction by adding a NADPH-regenerating system.
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.
The concentration of the remaining parent compound is quantified by LC-MS/MS.
The half-life (t½) is calculated from the rate of disappearance of the compound.
Causality: A longer half-life indicates greater metabolic stability, which often translates to lower clearance and longer duration of action in vivo.
2. Cell Permeability Assay (e.g., Caco-2 Assay)
This assay evaluates a compound's ability to cross intestinal epithelial cells, predicting its oral absorption.[7]
Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer.
Methodology:
Caco-2 cells are cultured on a semi-permeable membrane in a transwell plate until a confluent monolayer is formed.
The test compound is added to the apical (donor) side of the monolayer.
Samples are taken from the basolateral (receiver) side at various time points.
The concentration of the compound in the receiver compartment is quantified by LC-MS/MS.
Papp is calculated based on the rate of appearance of the compound on the basolateral side.
Causality: A higher Papp value suggests better intestinal absorption and potentially higher oral bioavailability.
In Vitro ADME Experimental Workflow
In Vivo Pharmacokinetic Studies
Animal models are used to understand the complete ADME profile of a drug candidate in a living system.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and oral bioavailability.
Methodology:
The test compound is administered to a cohort of laboratory animals (e.g., rats, mice) via both intravenous (IV) and oral (PO) routes.
Blood samples are collected at predetermined time points after dosing.
Plasma is separated from the blood samples.
The concentration of the drug in the plasma is quantified using a validated LC-MS/MS method.
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Causality: The data from IV administration helps determine clearance and volume of distribution, while the comparison between IV and PO data allows for the calculation of absolute oral bioavailability.
In Vivo Pharmacokinetic Study Workflow
Analytical Methodologies for Quantification
Accurate and sensitive quantification of nicotinic acid derivatives in biological matrices is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[8][9]
Sample Preparation: Biological samples (plasma, urine, tissue homogenates) typically require a clean-up procedure to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[8]
Chromatographic Separation: A suitable HPLC column (e.g., C18) is used to separate the analyte of interest from other components in the sample.
Detection: Tandem mass spectrometry provides high sensitivity and selectivity for detecting and quantifying the target molecule.
Conclusion
The strategic incorporation of fluorine into the 2,4-dimethyl-nicotinic acid scaffold holds significant promise for improving the pharmacokinetic properties of this class of compounds. By enhancing metabolic stability and cell permeability, fluorination can lead to increased oral bioavailability and overall drug exposure.[1][2][4] The experimental and analytical workflows detailed in this guide provide a robust framework for the empirical evaluation and comparison of novel 6-fluoro-2,4-dimethyl-nicotinic acid derivatives, enabling researchers to make data-driven decisions in the drug discovery and development process.
References
Velcicky, J., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 7(10), 935-940. [Link]
Schmedes, A., & Hølmer, G. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 801(2), 277-282. [Link]
LGC Group. (2013). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
Grundy, S. M., et al. (1981). Nicotinic acid and its derivatives: a short survey. PubMed. [Link]
Gao, Y., et al. (2023). Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo. Frontiers in Pharmacology, 14, 1186715. [Link]
McKenney, J. (2003). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. American Journal of Health-System Pharmacy, 60(13 Suppl 2), S9-S14. [Link]
Bandier, E., & Hald, J. (1939). Determination of Nicotinic Acid in Pharmaceutical Products. ResearchGate. [Link]
Mukherjee, J., et al. (2000). 6-[18F]fluoro-A-85380: An in vivo tracer for the nicotinic acetylcholine receptor. Nuclear Medicine and Biology, 27(1), 51-56. [Link]
Santa, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
Shibata, K., Fukuwatari, T., & Suzuki, C. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. Journal of Nutritional Science and Vitaminology, 60(2), 86-93. [Link]
Velcicky, J., et al. (2016). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ResearchGate. [Link]
Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. Drug Metabolism Reviews, 9(1), 99-106. [Link]
Davis, R., & Bryson, H. M. (1994). Comparative pharmacokinetics and pharmacodynamics of the newer fluoroquinolone antibacterials. Clinical Pharmacokinetics, 26(6), 447-475. [Link]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
Mervin, L. H., et al. (2025). Refined ADME Profiles for ATC Drug Classes. MDPI. [Link]
Singh, D., et al. (2018). Safety, tolerability, and pharmacokinetics of single and repeat ascending doses of a novel inhaled phosphodiesterase 4 inhibitor (CHF6001) in healthy volunteers. International Journal of COPD, 13, 3347-3358. [Link]
Mukherjee, J., et al. (2000). 6-[18F]Fluoro-A-85380: an in vivo tracer for the nicotinic acetylcholine receptor. PubMed. [Link]
Vizza, D., et al. (2024). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. MDPI. [Link]
Moffitt Cancer Center. (n.d.). Cancer Pharmacokinetics and Pharmacodynamics. Moffitt Cancer Center. [Link]
Al-Janabi, H. H. H., & Al-Obaidi, A. M. J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6069. [Link]
Khan, S., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Microbiology, 15, 1424915. [Link]
Loureiro, S., et al. (2023). Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. MDPI. [Link]
In medicinal chemistry and drug development, the strategic placement of a fluorine atom on a pyridine ring—as seen in 6-Fluoro-2,4-dimethyl-nicotinic acid —is a classic operational maneuver to modulate lipophilicity, enh...
Author: BenchChem Technical Support Team. Date: April 2026
In medicinal chemistry and drug development, the strategic placement of a fluorine atom on a pyridine ring—as seen in 6-Fluoro-2,4-dimethyl-nicotinic acid —is a classic operational maneuver to modulate lipophilicity, enhance metabolic stability, and exploit favorable steric interactions. However, the very properties that make the carbon-fluorine (C-F) bond a powerful tool in a pharmacophore also transform it into a significant liability during laboratory waste disposal.
As a Senior Application Scientist, I have designed this operational guide to bridge the gap between benchtop experimentation and environmental health and safety (EHS) compliance. This document provides the mechanistic reasoning and self-validating protocols required to safely handle and dispose of this fluorinated organic acid.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first quantify the physical and chemical risks associated with the molecule. The table below summarizes the critical data points that dictate our downstream logistical decisions.
Property / Parameter
Value / Description
Impact on Disposal Strategy
CAS Registry Number
871492-99-8
Essential for accurate RCRA waste manifesting and vendor tracking.
Molecular Formula
C8H8FNO2
Indicates the presence of Halogen (F) and Nitrogen (N) heteroatoms.
Waste Classification
Halogenated Organic Waste
Strictly requires segregation from non-halogenated solvent waste[1].
Hazard Codes
H302, H315, H319, H335
Dictates the mandatory use of nitrile gloves, safety goggles, and fume hood handling to prevent respiratory and dermal irritation[2].
C-F Bond Energy
~485 kJ/mol
Necessitates high-temperature thermal destruction (>1000°C) to achieve complete molecular mineralization.
Combustion Byproducts
CO2, H2O, NOx, HF
Requires the final incineration facility to be equipped with alkaline acid gas scrubbers to capture Hydrogen Fluoride (HF)[3].
Mechanistic Waste Dynamics: The Causality of Disposal
Why can't 6-Fluoro-2,4-dimethyl-nicotinic acid be neutralized and poured down the drain?
The causality lies in the thermodynamic stability of the C-F bond. Standard disposal methods, such as drain disposal or low-temperature incineration, are strictly prohibited for fluorinated aromatics[4]. Drain disposal leads to environmental persistence; these molecules resist biological degradation in standard wastewater treatment plants and can contaminate local watersheds.
Furthermore, low-temperature incineration (e.g., <800°C) fails to completely cleave the C-F bond. This thermal failure leads to the generation of toxic Products of Incomplete Combustion (PICs), including smaller, highly volatile fluorinated fragments. Therefore, high-temperature incineration (>1000°C) is the only method that ensures complete mineralization. During this extreme thermal destruction, the fluorine atom is liberated as Hydrogen Fluoride (HF) gas. To prevent toxic atmospheric emissions, the incinerator must utilize an alkaline scrubber (typically calcium hydroxide, Ca(OH)₂) to neutralize the HF into insoluble, environmentally benign calcium fluoride (CaF₂)[3].
Disposal Workflow Visualization
Workflow for the safe segregation, collection, and thermal destruction of fluorinated organic waste.
Standard Operating Procedure: End-to-End Disposal
To ensure trustworthiness and safety, the following protocols are designed as self-validating systems . Each phase includes a validation check to confirm the procedure was executed correctly before moving to the next step.
Phase 1: Bench-Level Segregation and Containment
Identify and Classify: Upon completion of your synthesis or assay, classify all reaction mixtures, filtrates, and washes containing 6-Fluoro-2,4-dimethyl-nicotinic acid strictly as "Halogenated Organic Waste." Do not mix this with non-halogenated waste streams, as doing so drastically increases disposal costs and violates EHS segregation policies[1].
Select the Receptacle: Utilize a high-density polyethylene (HDPE) carboy or a PTFE-lined glass waste container. Avoid standard metal cans; if the waste is dissolved in an acidic aqueous/organic matrix, the acid can corrode the metal over time.
Labeling: Affix a standardized hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write the full chemical name: "6-Fluoro-2,4-dimethyl-nicotinic acid." Check the "Toxic," "Corrosive" (if in acidic solution), and "Halogenated" hazard boxes.
Validation Check: Before sealing the container for storage, test the pH of the waste mixture using a universal indicator strip. If the pH is < 2.0, carefully neutralize the solution to a pH of 5-7 using 1M NaHCO₃ to prevent pressure buildup and container degradation during storage.
Phase 2: Spill Response and Decontamination
Solid Spills: If the pure compound is spilled, do not dry sweep, as this will aerosolize the powder and trigger respiratory irritation (H335)[2]. Instead, lightly dampen a chemically compatible absorbent pad with water or ethanol to collect the solid.
Solution Spills: If spilled while dissolved in an organic solvent, surround the spill with an inert absorbent (e.g., vermiculite or sand) to prevent spreading. Scoop the saturated absorbent into a solid hazardous waste bag.
Surface Decontamination: Wash the affected benchtop area with a mild alkaline solution (5% sodium bicarbonate) to neutralize any residual acidic compound, followed by a thorough deionized water rinse.
Validation Check: Post-cleanup, swab the spill area with a damp piece of pH paper. The paper must read between pH 6.5 and 7.5, validating that no acidic fluorinated residue remains on the operational surface.
Phase 3: Final Disposition via Thermal Destruction
EHS Transfer: Once the waste container is 80% full, cap it securely and transfer it to your laboratory's Satellite Accumulation Area (SAA). Ensure it is placed inside a secondary containment bin.
Manifesting: Submit a waste pickup request to your institutional EHS department. The waste must be manifested for high-temperature incineration under RCRA guidelines.
Validation Check: Review the final EHS manifest document. Verify that the waste profile explicitly flags the presence of "Fluorinated Organics" to ensure the third-party vendor routes the manifest to an incinerator equipped with the necessary alkaline acid gas scrubbers[3].
References
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US Environmental Protection Agency (EPA). [Link]
Hazardous Waste and Disposal Considerations. American Chemical Society (ACS).[Link]
Personal protective equipment for handling 6-Fluoro-2,4-dimethyl-nicotinic acid
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires moving beyond generic safety data sheets. 6-Fluoro-2,4-dimethyl-nicotinic acid (CAS: 871492-99-8) [1] is a hig...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks requires moving beyond generic safety data sheets. 6-Fluoro-2,4-dimethyl-nicotinic acid (CAS: 871492-99-8) [1] is a highly valuable intermediate in drug discovery, primarily because the strategic placement of a fluorine atom modulates the molecule's pKa, metabolic stability, and binding affinity[2]. However, this same structural modification fundamentally alters its hazard profile.
This guide provides a self-validating, causality-driven protocol for the safe handling, operation, and disposal of 6-Fluoro-2,4-dimethyl-nicotinic acid.
Hazard Assessment & The Causality of Fluorination
To design an effective safety protocol, we must first understand why this compound behaves the way it does. 6-Fluoro-2,4-dimethyl-nicotinic acid carries standard GHS hazard statements for structurally similar fluorinated nicotinic acids: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [3][4].
The Mechanistic Reality:
Enhanced Lipophilicity: The introduction of the highly electronegative fluorine atom at the 6-position increases the overall lipophilicity of the pyridine ring[2]. While this is excellent for drug target binding, it also means the compound can more readily penetrate the lipid bilayers of human skin and mucous membranes compared to unfluorinated nicotinic acid.
Carrier Solvent Amplification: In drug development, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These solvents act as aggressive transdermal carriers. If a DMSO solution of this fluorinated acid contacts the skin, the solvent will rapidly transport the highly lipophilic compound directly into the bloodstream.
Aerosolization: As a dry carboxylic acid, it exists as a fine crystalline powder that is highly susceptible to static charge and aerosolization, directly targeting the respiratory tract (H335)[4].
Personal Protective Equipment (PPE) Matrix
Based on the physicochemical causality outlined above, standard generic lab PPE is insufficient. The following table summarizes the mandatory quantitative and qualitative PPE requirements for handling this specific compound.
PPE Category
Specification & Material
Causality & Operational Rationale
Hand Protection (Solid)
Nitrile gloves (Minimum 0.11 mm thickness)
Sufficient for handling the dry powder. Nitrile provides an excellent barrier against solid organic acids.
Hand Protection (Solution)
Double-gloved Nitrile OR Butyl Rubber
Critical: If dissolving in DMSO/DMF, standard nitrile degrades rapidly. Butyl rubber prevents transdermal carrier solvent penetration.
Eye/Face Protection
ANSI Z87.1 / EN166 Chemical Goggles
The acidic nature of the powder can cause irreversible corneal damage upon contact with ocular fluid[4]. Safety glasses with side shields are inadequate for fine powders.
Body Protection
Flame-resistant (FR) or standard lab coat
Prevents accumulation of static-clinging powder on personal clothing. Must be buttoned to the top.
Respiratory
N95 / P100 Particulate Respirator
Mandatory only if weighing outside a certified chemical fume hood. Prevents inhalation of H335-classified particulates[4].
Operational Protocols: Step-by-Step Methodologies
Every protocol must be a self-validating system. By controlling the environment, we eliminate the hazard before relying on PPE.
Protocol A: Weighing and Transfer (Solid State)
Preparation: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm).
Static Mitigation: Fluorinated powders often hold a static charge. Use an anti-static gun (e.g., Zerostat) on the weigh boat and the analytical balance to prevent the powder from "jumping" and aerosolizing.
Transfer: Use a grounded stainless steel spatula. Avoid plastic spatulas, which generate triboelectric charges.
Containment: Once the desired mass is weighed (e.g., for a 10 mM stock solution), cap the vial inside the fume hood before transporting it to the bench or vortex mixer.
Solvent Addition: Add the carrier solvent (e.g., DMSO) slowly. The dissolution of carboxylic acids can sometimes be mildly exothermic.
Venting: If sonication is required to achieve complete dissolution, slightly loosen the cap of the vial to prevent pressure buildup from solvent vapor, then re-tighten immediately after.
Labeling: Immediately label the vial with the compound name, concentration, solvent, date, and the specific hazard warnings (Irritant).
Waste Disposal & Decontamination Plan
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard biological degradation or basic incineration is ineffective and dangerous.
Waste Segregation (Critical): All waste containing 6-Fluoro-2,4-dimethyl-nicotinic acid must be strictly segregated into Halogenated Organic Waste containers.
Incineration Causality: If mixed with non-halogenated waste, standard incinerators will release highly toxic Hydrogen Fluoride (HF) gas. Halogenated waste is sent to specialized facilities equipped with alkaline scrubbers to neutralize HF gas generated during thermal destruction.
Surface Decontamination: If the powder contacts bench surfaces, do not dry-sweep. Dry sweeping aerosolizes the compound. Instead, spray a disposable absorbent pad with a mild alkaline solution (e.g., 5% sodium bicarbonate) or soapy water, wipe the area gently, and dispose of the pad in solid halogenated waste.
Visualizing the Safety Workflow
To ensure immediate operational clarity during an accidental release, follow this causality-driven spill response workflow.
Spill response and decontamination workflow for fluorinated nicotinic acid derivatives.
References
MDPI. "Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs." Molecules / MDPI Open Access Journals. Available at:[Link]